molecular formula C5H5NO3 B1196753 3-Methylisoxazole-5-carboxylic acid CAS No. 4857-42-5

3-Methylisoxazole-5-carboxylic acid

Cat. No.: B1196753
CAS No.: 4857-42-5
M. Wt: 127.1 g/mol
InChI Key: HXIYCKAAQPHZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoxazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)9-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIYCKAAQPHZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4857-42-5
Record name 3-Methyl-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4857-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methylisoxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carboxylic acid, a heterocyclic compound, is a versatile building block in medicinal chemistry and agrochemical research. Its unique isoxazole scaffold imparts specific physicochemical properties that make it a valuable starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
CAS Number 4857-42-5[1][2][3][4]
Molecular Formula C₅H₅NO₃[1][3][5]
Molecular Weight 127.10 g/mol [3][4]
IUPAC Name This compound[4]
Melting Point 210-211 °C[4]
Boiling Point 307.8 ± 22.0 °C at 760 mmHg[4]
Purity ≥97%[3][6]
Physical Form Solid[4]
Storage Temperature 4°C[4]

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 3-methylisoxazole-5-carboxylate.[1]

Materials:

  • Methyl 3-methylisoxazole-5-carboxylate (900 mg, 5.8 mmol)

  • Tetrahydrofuran (THF) (2.0 mL)

  • Sodium hydroxide (NaOH) (465 mg, 11.6 mmol)

  • Water (2 mL)

  • Methanol (4 mL)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round bottom flask equipped with a magnetic stirrer.

  • A solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture, followed by the addition of methanol (4 mL).

  • The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.

  • Upon completion, the reaction mixture is transferred to a separatory funnel.

  • The pH of the mixture is adjusted to 2 by the addition of 1 N hydrochloric acid.

  • The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).

  • The combined organic phases are washed with saturated brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate and then filtered.

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid (660 mg, 90% yield). The product can often be used in subsequent reactions without further purification.[1]

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[2] Its isoxazole ring is a key pharmacophore in a variety of biologically active compounds.

Pharmaceutical Applications:

  • Anti-inflammatory Agents: The isoxazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.[2]

  • Raf Kinase Inhibitors: It is a reactant in the preparation of aminopyrazole amide derivatives that act as inhibitors of Raf kinase, a key enzyme in cell signaling pathways implicated in cancers such as melanoma.[7][8]

Agrochemical Applications:

  • Herbicides and Pesticides: This compound is utilized in the formulation of various agrochemicals, contributing to the development of effective herbicides and pesticides.[2]

Below is a workflow diagram illustrating the role of this compound in the drug discovery process.

DrugDiscoveryWorkflow start This compound synthesis Derivative Synthesis start->synthesis screening Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Drug Discovery Workflow using this compound.

Biological Activity

Research indicates that 5-Methylisoxazole-3-carboxylic acid possesses notable biological activities. It has been investigated for its potential as an anti-inflammatory agent and its capacity to modulate various biological pathways.[8] Furthermore, recent studies have shown its ability to scavenge hydroxyl radicals, suggesting a protective role against oxidative damage.[9]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical and agrochemical research. Its well-defined properties and versatile reactivity make it an invaluable tool for the synthesis of novel and effective molecules. The detailed protocols and data presented in this guide are intended to support and facilitate further research and development in these critical areas.

References

An In-depth Technical Guide to 3-Methylisoxazole-5-carboxylic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Methylisoxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications.

Core Molecular Properties

This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in the ring, substituted with a methyl group at the 3-position and a carboxylic acid group at the 5-position. Its structural and physical properties are summarized below.

PropertyValue
Molecular Formula C5H5NO3
Molecular Weight 127.10 g/mol
CAS Number 4857-42-5
IUPAC Name 3-methyl-1,2-oxazole-5-carboxylic acid
Synonyms 3-Methyl-5-isoxazolecarboxylic acid, 5-carboxy-3-methylisoxazole
Physical Form Solid
Melting Point 210-211 °C
Boiling Point 307.8 ± 22.0 °C at 760 mmHg
SMILES CC1=NOC(=C1)C(=O)O

Synthesis Protocol

A common method for the synthesis of this compound is through the hydrolysis of its corresponding ester, such as methyl or ethyl 3-methyl-5-isoxazolecarboxylate. A detailed experimental protocol for this reaction is provided below.[1]

Experimental Protocol: Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate

Materials:

  • Ethyl 3-methyl-5-isoxazolecarboxylate (or methyl ester)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H2O)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 3-methylisoxazole-5-carboxylate (e.g., 900 mg, 5.8 mmol, if starting from the methyl ester) in tetrahydrofuran (2.0 mL).[1]

  • Prepare a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) and add it dropwise to the reaction mixture.[1]

  • Add methanol (4 mL) to the flask.[1]

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[1]

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Acidify the aqueous phase to a pH of 2 by the dropwise addition of 1 N hydrochloric acid.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 35 mL).[1]

  • Combine the organic extracts and wash with a saturated brine solution (50 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.[1]

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid (e.g., 660 mg, 90% yield). The product can often be used in subsequent reactions without further purification.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up Ester Ethyl 3-methyl-5-isoxazolecarboxylate Hydrolysis Stir at Room Temperature (18-20 hours) Ester->Hydrolysis Base NaOH in Water Base->Hydrolysis Solvents THF / Methanol Solvents->Hydrolysis Acidification Acidify to pH 2 with 1N HCl Hydrolysis->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over MgSO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Product This compound (White Solid) Concentration->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopy Data for 5-Methylisoxazole-3-carboxylic acid (CAS 3405-77-4)
¹H NMR (MeOD, δ ppm): 2.36 (s, 3H, CH₃), 6.40 (s, 1H, CH of isoxazole), 11.0 (s, 1H, COOH)
¹³C NMR (MeOD, δ ppm): 12.4 (CH of isoxazole), 100.5 (C of isoxazole), 150.0 (C of isoxazole), 168.3 (C=O of COOH), 169.5 (C of isoxazole)
IR (KBr, cm⁻¹): 1718 (C=O), 1652 (C=C), 1538 (N-O), 1250 (C-O)
Mass Spec. m/z (%): 127 (M+)

Potential Applications and Research Areas

While specific signaling pathways for this compound have not been detailed in the available literature, the isoxazole scaffold is a well-established pharmacophore. This compound serves as a versatile building block in the synthesis of more complex molecules with potential biological activities.

G cluster_pharma Pharmaceutical Development cluster_agro Agrochemical Research Core 3-Methylisoxazole- 5-carboxylic acid AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Antimicrobial Antimicrobial Agents Core->Antimicrobial Neuro Neurological Disorder Therapeutics Core->Neuro Herbicides Herbicides Core->Herbicides Fungicides Fungicides Core->Fungicides

Caption: Potential applications of this compound.

The isoxazole ring present in this molecule is a key structural motif in a variety of bioactive compounds. Its presence suggests that this compound could be a valuable starting material for the discovery of novel therapeutic agents and agrochemicals. Further research is warranted to explore the full potential of this compound and its derivatives in these and other fields.

References

An In-depth Technical Guide to the Physical Properties of 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Methylisoxazole-5-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. This document details its melting point and solubility characteristics, providing experimental protocols and contextual information relevant to its synthesis and application.

Core Physical Properties

This compound (CAS No. 4857-42-5) is a white crystalline solid.[1] Its molecular formula is C₅H₅NO₃, with a molecular weight of 127.10 g/mol .[2]

Data Presentation: Physical Constants
PropertyValueSource(s)
CAS Number 4857-42-5[2]
Molecular Formula C₅H₅NO₃[2]
Molecular Weight 127.10 g/mol [2]
Appearance White Crystalline Powder/Solid[1]
Melting Point 206 - 211 °C[1][3][4]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, general principles of organic chemistry can provide guidance. As a carboxylic acid, its solubility is expected to be influenced by the polarity of the solvent and the pH of aqueous solutions. The presence of the carboxylic acid functional group suggests that it will be more soluble in polar organic solvents and aqueous bases compared to nonpolar organic solvents and neutral water.[5]

For its isomer, 5-Methylisoxazole-3-carboxylic acid, slight solubility in DMSO and Methanol has been noted, which may suggest a similar profile for this compound.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.

  • The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, methyl 3-methyl-5-isoxazolecarboxylate.[6]

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 3-methyl-5-isoxazolecarboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[6]

  • A solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture, followed by the addition of methanol (4 mL).[6]

  • The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.[6]

  • Upon completion, the reaction mixture is transferred to a separatory funnel, and the pH is adjusted to 2 with 1 N hydrochloric acid.[6]

  • The aqueous phase is extracted three times with ethyl acetate (e.g., 3 x 35 mL).[6]

  • The combined organic phases are washed with a saturated brine solution (e.g., 50 mL), dried over anhydrous magnesium sulfate, and then filtered.[6]

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid.[6]

Relevance in Drug Development: Synthesis of Leflunomide

While this compound itself is a valuable research chemical, its isomer, 5-methylisoxazole-4-carboxylic acid , is a crucial precursor in the industrial synthesis of Leflunomide .[7][8] Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.[3][8] The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid is a two-step process.[7]

Visualizations

Synthesis of this compound

G cluster_hydrolysis Ester Hydrolysis cluster_workup Acidification & Extraction Ester Methyl 3-methyl- isoxazolecarboxylate in THF Reaction Stir at RT 18-20h Ester->Reaction NaOH NaOH (aq) NaOH->Reaction MeOH Methanol MeOH->Reaction Acidification Adjust to pH 2 with 1N HCl Reaction->Acidification Reaction Mixture Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry with MgSO4 & Concentrate Extraction->Drying Product 3-Methylisoxazole- 5-carboxylic Acid Drying->Product G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation MIA 5-Methylisoxazole- 4-carboxylic Acid Reaction1 Chlorination MIA->Reaction1 ChlorinatingAgent Chlorinating Agent (e.g., SOCl2) ChlorinatingAgent->Reaction1 MIA_Cl 5-Methylisoxazole- 4-carboxylic acid chloride Reaction1->MIA_Cl Reaction2 Acylation MIA_Cl->Reaction2 Intermediate TFMA 4-Trifluoromethylaniline TFMA->Reaction2 Base Base (e.g., NaHCO3) Base->Reaction2 Leflunomide Leflunomide Reaction2->Leflunomide

References

Spectroscopic and Synthetic Insights into 3-Methylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of 3-Methylisoxazole-5-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document compiles essential Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Spectroscopic Data Analysis

The structural characterization of this compound is primarily achieved through NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.26s3H-CH3
9.41brs1H-COOH

s = singlet, brs = broad singlet

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.1-COOH
167.2C=N (isoxazole ring)
160.3C-O (isoxazole ring)
104.2CH (isoxazole ring)
17.9-CH3
Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm-1)Assignment
1718C=O (Carboxylic Acid)
1652C=C (Isoxazole Ring)
1538N-O (Isoxazole Ring)
1250C-O (Carboxylic Acid)

Experimental Protocols

The acquisition of the presented spectroscopic data relies on standardized experimental procedures.

NMR Spectroscopy Protocol

1H and 13C NMR spectra are typically recorded on a 400 MHz spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2] For 1H NMR, the data is reported as chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet, broad), coupling constants (J) in Hertz (Hz), and integration.[2] 13C NMR spectra are typically recorded with proton decoupling, and chemical shifts are referenced to the solvent peak.[2]

FT-IR Spectroscopy Protocol

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrophotometer.[3] A common method for solid samples is the potassium bromide (KBr) pellet technique.[3] A small amount of the finely ground compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded over a typical range of 4000-400 cm-1.[3] The positions of the absorption bands are reported in reciprocal centimeters (cm-1).[3]

Synthesis Workflow

The synthesis of this compound can be achieved through the hydrolysis of its corresponding ester, methyl 3-methylisoxazole-5-carboxylate.[4] The following diagram illustrates the key steps in this synthetic process.

G A Start: Methyl 3-methylisoxazole-5-carboxylate in THF B Add NaOH solution in Water and Methanol A->B Reagents C Stir at Room Temperature (18-20h) under Argon B->C Reaction D Acidify with HCl to pH 2 C->D Workup E Extract with Ethyl Acetate D->E Purification F Wash with Brine E->F G Dry over Anhydrous MgSO4 and Filter F->G H Concentrate under Reduced Pressure G->H I End: this compound (White Solid) H->I

Synthesis of this compound.

This workflow outlines a common laboratory-scale synthesis, providing a clear and logical progression from starting materials to the final product.[4] The process involves a straightforward hydrolysis followed by a standard aqueous workup and extraction to isolate the desired carboxylic acid.[4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

This whitepaper provides a comprehensive technical overview of the isoxazole core, tracing its journey from initial discovery to its current status as a privileged scaffold in modern medicinal chemistry. We will delve into the seminal moments of its synthesis, the development of key isoxazole-containing therapeutics, and the evolution of experimental and synthetic methodologies.

Introduction: The Isoxazole Scaffold

Isoxazole is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions.[1][2] This unique arrangement confers specific electronic and structural properties, making the isoxazole ring a versatile building block in drug design. Its ability to act as a bioisostere for other functional groups, participate in hydrogen bonding, and improve pharmacokinetic profiles has cemented its importance in medicinal chemistry.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[4][5]

Foundational Discoveries and Synthesis

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. While the isomer "oxazole" was known, it was Arthur Hantzsch who first proposed the name "isoxazole".[2][6] A pivotal moment in its synthetic history was the work of Ludwig Claisen. In 1888, he recognized the cyclic structure of 3-methyl-5-phenylisoxazole, and in 1903, he reported the first synthesis of the parent isoxazole compound from propargylaldehyde acetal.[7][8]

Classical Synthetic Protocols

The two foundational methods for constructing the isoxazole ring remain relevant today:

  • Reaction of β-Dicarbonyl Compounds with Hydroxylamine: This method, a cornerstone of Claisen's work, involves the condensation of a 1,3-diketone or a related β-dicarbonyl compound with hydroxylamine. The reaction proceeds via a cyclization-dehydration sequence to yield the substituted isoxazole ring.[1]

  • 1,3-Dipolar Cycloaddition: A highly versatile and widely used method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[1][9] This reaction allows for the regioselective synthesis of a wide variety of substituted isoxazoles. More recent advancements have employed catalysts, such as copper(I), to improve the efficiency and control of this reaction.[10][11]

The Rise of Isoxazoles in Drug Development: Selective COX-2 Inhibition

A landmark chapter in the history of isoxazole therapeutics is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two distinct COX isoforms in the early 1990s was a watershed moment.[12] COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining, while COX-2 is induced during inflammation and is a key mediator of pain and swelling.[12][13] This understanding provided a clear therapeutic rationale: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]

This research led to the development of isoxazole-based drugs like Valdecoxib.

Discovery of Valdecoxib (Bextra)

Developed by G. D. Searle & Company (later Pharmacia/Pfizer), Valdecoxib emerged as a second-generation, potent, and highly selective COX-2 inhibitor.[14][15] Its design was a direct result of the rational drug design approach targeting the structural differences between the COX-1 and COX-2 active sites.[14] The prodrug, Parecoxib, a water-soluble ester, was also developed for injectable use and is rapidly converted to the active Valdecoxib in the body.[13]

The Cyclooxygenase (COX) Signaling Pathway

The primary mechanism of action for Valdecoxib is the selective blockade of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostanoids.[13]

COX_Pathway substance substance enzyme enzyme inhibitor inhibitor pathway_end pathway_end AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostatic Prostanoids (GI Protection, Platelet Aggregation) PGH2_1->Homeostatic Inflammatory Prostanoids (Inflammation, Pain, Fever) PGH2_2->Inflammatory Valdecoxib Valdecoxib (Isoxazole Inhibitor) Valdecoxib->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the point of selective inhibition.

Quantitative Analysis of COX Inhibition

The selectivity of isoxazole-based inhibitors is quantified by comparing their 50% inhibitory concentrations (IC₅₀) against both COX isoforms. A higher ratio of COX-1 IC₅₀ to COX-2 IC₅₀ indicates greater selectivity for COX-2.

CompoundDrug ClassCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Valdecoxib Isoxazole COX-2 Inhibitor>10005[16]>200
Celecoxib Pyrazole COX-2 Inhibitor32004080
Ibuprofen Non-selective NSAID250025010
Naproxen Non-selective NSAID100010001
(Note: IC₅₀ values are approximate and can vary based on assay conditions. The data presented is for comparative purposes.)
Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity and selectivity is a critical experiment in the development of selective NSAIDs. A common method is the in vitro recombinant enzyme assay.[13]

Objective: To determine the IC₅₀ values of a test compound (e.g., Valdecoxib) for recombinant human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Highly purified recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated in a reaction buffer for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or vehicle control.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.

  • Reaction Termination: After a fixed time (e.g., 10-20 minutes), the reaction is stopped by adding a quenching solution (e.g., a solution of HCl).

  • Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a sensitive method, such as an Enzyme Immunoassay (EIA) or LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

experimental_workflow arrow start Recombinant COX-1 or COX-2 Enzyme arrow_s1 start->arrow_s1 step1 Pre-incubation with Isoxazole Compound (Varying Concentrations) arrow_s2 step1->arrow_s2 step2 Initiate Reaction with Arachidonic Acid arrow_s3 step2->arrow_s3 step3 Terminate Reaction arrow_s4 step3->arrow_s4 step4 Quantify Prostaglandin E2 (PGE2) Production (e.g., Enzyme Immunoassay) arrow_e step4->arrow_e end Calculate IC50 Value (Dose-Response Curve) arrow_s1->step1 arrow_s2->step2 arrow_s3->step3 arrow_s4->step4 arrow_e->end

Caption: Experimental workflow for determining COX enzyme inhibition (IC50).

Other Notable Isoxazole-Based Drugs

Beyond COX-2 inhibitors, the isoxazole scaffold is integral to several other classes of therapeutic agents:

  • Antibiotics: The isoxazolyl penicillins (e.g., Oxacillin, Cloxacillin, Dicloxacillin) are β-lactamase-resistant antibiotics where the bulky isoxazole group protects the β-lactam ring from enzymatic degradation. Sulfamethoxazole and Sulfisoxazole are sulfonamide antibiotics that have been in clinical use for decades.[7][8]

  • Immunomodulators: Leflunomide is an isoxazole-derivative disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[1]

  • Antivirals and Anticancer Agents: The isoxazole core continues to be a fertile ground for discovering new drugs, with numerous compounds being investigated for their potential in treating viral infections and various cancers.[3][4]

Conclusion and Future Directions

From its first synthesis by Claisen over a century ago, the isoxazole ring has evolved from a chemical curiosity into a cornerstone of modern drug discovery.[7] Its historical significance is highlighted by its role in the development of rationally designed COX-2 inhibitors, a pivotal moment in anti-inflammatory therapy.[12][13] The continued exploration of novel, efficient, and environmentally benign synthetic routes, such as metal-free and microwave-assisted methods, ensures that a diverse array of isoxazole derivatives will be accessible for future screening and development.[5][10] For researchers and drug development professionals, the isoxazole scaffold remains a privileged structure with a proven track record and immense potential for addressing a wide range of unmet medical needs.

References

Biological Activity of 3-Methylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carboxylic acid is a heterocyclic organic compound featuring an isoxazole ring substituted with a methyl group and a carboxylic acid. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The isoxazole ring system is a versatile pharmacophore, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, focusing on its synthesis, putative mechanisms of action, and relevant experimental protocols for its evaluation. While direct biological data for this compound is limited in publicly available literature, this guide will draw upon data from closely related derivatives to infer its potential activities and provide a framework for its further investigation.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ester, such as methyl 3-methyl-5-isoxazolecarboxylate.[3]

Experimental Protocol: Synthesis via Ester Hydrolysis

  • Materials:

    • Methyl 3-methyl-5-isoxazolecarboxylate

    • Tetrahydrofuran (THF)

    • Sodium hydroxide (NaOH)

    • Methanol

    • 1 N Hydrochloric acid (HCl)

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve methyl 3-methyl-5-isoxazolecarboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.[3]

    • Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture, followed by the addition of methanol (4 mL).[3]

    • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[3]

    • Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.[3]

    • Extract the aqueous phase with ethyl acetate (3 x 35 mL).[3]

    • Combine the organic phases and wash with saturated brine (50 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate and filter.[3]

    • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[3]

Potential Biological Activities and Mechanisms of Action

Based on the biological activities of its derivatives, this compound is predicted to have potential in several therapeutic areas.

Anti-inflammatory Activity

Derivatives of isoxazole carboxylic acids have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] The inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Putative Mechanism of Action: COX Inhibition

It is hypothesized that this compound could bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Molecular docking studies on related isoxazole derivatives have shown interactions with key residues in the COX active site.[4][5]

dot

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation MICA 3-Methylisoxazole- 5-carboxylic acid MICA->COX_Enzyme

Caption: Putative COX Inhibition Pathway.

Antimicrobial Activity

The isoxazole nucleus is a component of several antimicrobial agents. Derivatives of 5-methylisoxazole-3-carboxamide have demonstrated activity against Mycobacterium tuberculosis, Bacillus subtilis, and Escherichia coli.[6]

Putative Mechanism of Action

The exact mechanism of antimicrobial action for isoxazole derivatives can vary. They may interfere with essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The specific target would need to be elucidated through dedicated mechanistic studies.

Kinase Inhibitory Activity

Derivatives of 5-methylisoxazole-3-carboxylic acid have been investigated as Raf kinase inhibitors.[7] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them important therapeutic targets.

Potential Signaling Pathway Modulation: MAPK/ERK Pathway

Raf kinases are key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9] Inhibition of Raf kinases can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis. It is plausible that this compound or its derivatives could modulate this pathway.

dot

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation MICA 3-Methylisoxazole- 5-carboxylic acid (or derivative) MICA->Raf

Caption: Potential MAPK/ERK Pathway Inhibition.

Quantitative Biological Data (Derivatives)

As no specific quantitative data for this compound has been identified in the reviewed literature, the following table summarizes data for some of its closely related derivatives to provide a context for its potential potency.

Compound ClassTarget Organism/EnzymeAssay TypeActivity MetricValue
5-Methylisoxazole-3-carboxamide derivativesMycobacterium tuberculosis H37RvMABAMIC3.125 - 6.25 µM[6]
5-Methylisoxazole-3-carboxamide derivativesBacillus subtilisSerial DilutionMIC6.25 - 12.5 µM[6]
Phenyl-isoxazole-carboxamide derivativesCOX-1In vitro inhibition assayIC50> 112 µM[4]
Phenyl-isoxazole-carboxamide derivativesCOX-2In vitro inhibition assayIC5013 - 64 nM[4]

Representative Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid

    • 96-well white opaque plate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).[10][11]

    • In a 96-well plate, add the assay buffer, COX cofactor, and COX probe to each well.[10][12]

    • Add the test compound dilutions or a control inhibitor (e.g., Celecoxib for COX-2) to the respective wells.[10]

    • Add the COX-1 or COX-2 enzyme to the wells.[10][12]

    • Initiate the reaction by adding arachidonic acid to all wells.[10][11]

    • Immediately measure the fluorescence kinetics at an excitation of ~535 nm and an emission of ~587 nm for 5-10 minutes.[10][12]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration.

    • Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.[12]

dot

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Compound Dilutions - Enzyme (COX-1/2) - Buffer, Probe, Cofactor Start->Prepare_Reagents Plate_Setup Plate Setup: Add Buffer, Cofactor, Probe, and Compound Prepare_Reagents->Plate_Setup Add_Enzyme Add COX-1 or COX-2 Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction: Add Arachidonic Acid Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 535nm, Em: 587nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: COX Inhibition Assay Workflow.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of a compound against bacteria.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.[3][13]

    • Prepare a standardized bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard).[14]

    • Inoculate each well (except for a sterility control) with the bacterial suspension.[3]

    • Include a growth control (no compound) and a sterility control (no bacteria).[14]

    • Incubate the plates at 37°C for 18-24 hours.[3]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

dot

MIC_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Compound in Broth Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: MIC Determination Workflow.

Protocol 3: LanthaScreen® Kinase Binding Assay

This is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

  • Materials:

    • Target kinase (e.g., Raf)

    • LanthaScreen® Eu-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Kinase Buffer

    • 384-well plate

    • TR-FRET-capable plate reader

  • Procedure:

    • Prepare serial dilutions of this compound.[15]

    • In a 384-well plate, add the test compound dilutions.[6]

    • Add a mixture of the target kinase and the Eu-labeled antibody to each well.[15]

    • Add the Alexa Fluor® 647-labeled tracer to all wells.[6]

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[15]

    • Read the TR-FRET signal on a plate reader.

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

    • Calculate the percent inhibition and determine the IC50 value.

dot

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Compound Dilutions - Kinase/Antibody Mix - Tracer Start->Prepare_Reagents Dispense_Compound Dispense Compound into Plate Prepare_Reagents->Dispense_Compound Add_Kinase_Ab Add Kinase/ Antibody Mixture Dispense_Compound->Add_Kinase_Ab Add_Tracer Add Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Read_FRET Read TR-FRET Signal Incubate->Read_FRET Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Read_FRET->Data_Analysis End End Data_Analysis->End

Caption: Kinase Binding Assay Workflow.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. While direct experimental evidence for its biological activity is currently sparse, the well-documented activities of its derivatives strongly suggest its potential as an anti-inflammatory, antimicrobial, and kinase inhibitory compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate a thorough investigation of this promising molecule. Future research should focus on synthesizing and screening this compound and a focused library of its simple amide and ester derivatives against a panel of relevant biological targets to establish its definitive activity profile and to elucidate its precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this versatile isoxazole derivative.

References

The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups have propelled the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the potential therapeutic targets of isoxazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to inform and guide future drug discovery efforts.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes and protein chaperones to the modulation of key signaling pathways.

Key Therapeutic Targets in Oncology

A number of isoxazole-based compounds have been investigated for their ability to inhibit critical components of cancer cell signaling and survival machinery. Prominent targets include:

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone responsible for the stability and function of numerous oncoproteins.

  • Cyclooxygenase-2 (COX-2): An enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.

  • Tubulin: The protein subunit of microtubules, essential for cell division.

  • Topoisomerases: Enzymes that regulate DNA topology and are critical for DNA replication and repair.

  • Aromatase: An enzyme involved in estrogen biosynthesis, a key target in hormone-dependent cancers.

  • Histone Deacetylases (HDACs): Enzymes that play a crucial role in the epigenetic regulation of gene expression.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro potency of selected isoxazole derivatives against various cancer-related targets and cell lines.

Compound ClassTarget/Cell LinePotency (IC50/GI50)Reference
4,5-DiarylisoxazoleHsp9021 nM[1]
Isoxazole-based Compound 5MCF-7 (Breast Cancer)14 µM[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast Cancer)19.72 µM[3]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63 µM[3]
Pyrazole-linked arylcinnamidesHeLa (Cervical Cancer)0.4 µM[4]
Isoxazole-carboxamide (2d)HeLa (Cervical Cancer)15.48 µg/ml[5]
Isoxazole-carboxamide (2d, 2e)Hep3B (Liver Cancer)~23 µg/ml[5]
3-Phenylisoxazole Derivative 17PC3 (Prostate Cancer)5.82 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Isoxazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Hsp90 Inhibition Signaling Pathway

Hsp90_Inhibition cluster_Hsp90 Hsp90 Chaperone Cycle cluster_inhibition Inhibition by Isoxazole Derivative cluster_downstream Downstream Effects Hsp90 Hsp90 Client_Unfolded Unfolded/Misfolded Client Protein Hsp90->Client_Unfolded Release of unfolded client ATP ATP ADP ADP + Pi Cochaperones Co-chaperones (e.g., p23, Hop) Client_Folded Folded/Active Client Protein Proliferation Cell Proliferation & Survival Client_Folded->Proliferation Promotes Isoxazole Isoxazole Derivative Isoxazole->Hsp90 Inhibits ATP Binding Degradation Ubiquitin-Proteasome Degradation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiAngiogenesis Anti-Angiogenesis

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is a key driver of various diseases, including arthritis, cardiovascular diseases, and cancer. Isoxazole derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key Therapeutic Targets in Inflammation
  • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11]

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the inhibitory activity of selected isoxazole derivatives against COX enzymes.

Compound ClassTargetPotency (IC50)Reference
MofezolacCOX-10.0079 µM[12]
MofezolacCOX-2>50 µM[12]
Isoxazole Derivative 3COX-20.95 µM[10]
Isoxazole Derivative 1555-LOX3.67 µM[8]
Isoxazole Derivative C6COX-2Significant (no value given)[13][14]
Isoxazole Derivative C5COX-2Significant (no value given)[13][14]
Isoxazole Derivative C3COX-2Significant (no value given)[13][14]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.[15][16]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Isoxazole derivative test compounds

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute and dilute the COX-2 enzyme, COX Probe, and COX Cofactor in the COX Assay Buffer. Prepare a working solution of arachidonic acid.

  • Assay Setup:

    • Enzyme Control (100% activity): To designated wells, add COX Assay Buffer and the diluted COX-2 enzyme.

    • Inhibitor Control: To designated wells, add the known COX-2 inhibitor and the diluted COX-2 enzyme.

    • Test Compound Wells: To designated wells, add the isoxazole derivative at various concentrations and the diluted COX-2 enzyme.

    • Background Wells: To designated wells, add COX Assay Buffer without the enzyme.

  • Pre-incubation: Add the COX Probe and COX Cofactor to all wells. Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a specified duration (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value from the dose-response curve.

Visualization: COX-2 Inhibition and Anti-inflammatory Pathway

COX2_Inhibition cluster_membrane Cell Membrane cluster_cox_pathway Cyclooxygenase Pathway cluster_inhibition Inhibition cluster_effects Physiological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Liberated by PLA2 Phospholipase A2 COX2 COX-2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibits Inflammation Inflammation Pain Pain Fever Fever

Antimicrobial Activity of Isoxazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Isoxazole derivatives have been identified as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.

Key Therapeutic Targets in Microbiology

The specific molecular targets for many isoxazole-based antimicrobial agents are still under investigation. However, their broad spectrum of activity suggests they may interfere with essential cellular processes in microorganisms, such as:

  • Cell wall synthesis

  • Protein synthesis

  • Nucleic acid replication

  • Metabolic pathways

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected isoxazole derivatives against various microbial strains.

Compound ClassMicroorganismPotency (MIC in µg/mL)Reference
Isoxazole-oxazole hybrid 19Staphylococcus aureus2[17]
Isoxazole-oxazole hybrid 19MRSA2[17]
Isoxazole-oxazole hybrid 19Enterococcus faecalis4[17]
Isoxazole-oxazole hybrid 19Streptococcus pneumoniae2[17]
Isoxazole-oxazole hybrid 18aStreptococcus pyogenes0.50[17]
Isoxazole-oxazole hybrid 18cHaemophilus influenzae0.13[17]
Isoxazole Derivative 28Staphylococcus aureus1[18]
Isoxazole Derivative 46Candida albicans2[18]
Isoxazole Derivative TPI-2Staphylococcus aureus6.25[19]
Isoxazole Derivative TPI-5Escherichia coli6.25[19]
Isoxazole Derivative TPI-14Candida albicans6.25[19]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][12][13][20][21]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Isoxazole derivative stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile diluent (e.g., broth or saline)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the isoxazole derivative in the broth medium to obtain a range of concentrations. Also, prepare dilutions for the positive control antibiotic.

  • Inoculation: Inoculate each well containing the diluted compound and the growth control wells with the standardized microbial suspension. Leave a sterility control well with only broth.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[13]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Result Interpretation: The MIC value provides a quantitative measure of the susceptibility of the microorganism to the tested compound.

Visualization: Workflow for Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Plate Inoculate 96-well Plate with Compound and Microbe Inoculum->Plate Compound Prepare Serial Dilutions of Isoxazole Derivative Compound->Plate Incubate Incubate at Optimal Conditions Plate->Incubate Observe Visually Inspect for Growth (Turbidity) Incubate->Observe MIC Determine MIC (Lowest Concentration with No Growth) Observe->MIC

Neurological and Other Therapeutic Applications

The versatility of the isoxazole scaffold extends to the central nervous system and other therapeutic areas.

Key Therapeutic Targets
  • GABA-A Receptors: Ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain.

  • Voltage-Gated Sodium Channels: Crucial for the initiation and propagation of action potentials in neurons.[3][17][22][23]

  • Carbonic Anhydrase: Enzymes involved in various physiological processes, including pH regulation and fluid balance.

Quantitative Data: Activity in Neurological and Other Targets
Compound ClassTargetPotency (Ki/EC50/IC50)Reference
Isoxazole-isoxazole hybrid 7aGABA-A α5/β3/γ2 receptorKi = 0.0085 µM[24]
Isoxazole-isoxazole hybrid 7bGABA-A α5/β3/γ2 receptorKi = 0.039 µM[24]
Spiropiperidine isoxazole hybrid 8α7 nAChREC50 = 0.016 µM[24]
Isoxazole DerivativeCarbonic AnhydraseIC50 = 18.6 µM[15]
Experimental Protocol: To be further elaborated based on specific targets.

Detailed protocols for assays such as electrophysiological recordings for ion channel modulation or specific enzyme inhibition assays for targets like carbonic anhydrase would be included here.

Visualization: Fas-Mediated Apoptosis Pathway

Some isoxazole derivatives have been shown to induce apoptosis through the Fas-mediated pathway, which is relevant in both cancer and immune regulation.[14]

Fas_Apoptosis cluster_membrane Cell Membrane cluster_disc Death-Inducing Signaling Complex (DISC) cluster_execution Execution Phase cluster_isoxazole Modulation by Isoxazole FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds & Trimerizes FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Isoxazole Isoxazole Derivative Isoxazole->FasR May Upregulate FasR Expression

Conclusion

Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their ability to interact with a wide range of biological targets has led to their investigation in numerous therapeutic areas, with several compounds showing promising preclinical and clinical activity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of isoxazole-based therapeutics. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, infectious diseases, and beyond.

References

Unraveling the Metabolic Influence of 3-Methylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisoxazole-5-carboxylic acid, a heterocyclic carboxylic acid, has been identified as a modulator of lipid metabolism, specifically exhibiting potent antilipolytic effects. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of its mechanism of action in biological systems. While research on this specific molecule is largely confined to earlier studies, the findings present a compelling case for its role as a competitive inhibitor in the lipolytic cascade. This document outlines the core mechanism, presents available data, and details relevant experimental protocols to support further research and development in metabolic diseases.

Core Mechanism of Action: Inhibition of Lipolysis

The primary mechanism of action for this compound in biological systems is the inhibition of lipolysis, the metabolic process through which triglycerides stored in adipocytes are broken down into glycerol and free fatty acids.

Early studies have demonstrated that this compound is a potent inhibitor of theophylline-induced lipolysis in isolated fat cells.[1] Theophylline, a methylxanthine, induces lipolysis by inhibiting cyclic AMP (cAMP) phosphodiesterase, the enzyme responsible for degrading cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and initiates the phosphorylation cascade that activates hormone-sensitive lipase (HSL), a key enzyme in lipolysis.

Interestingly, the inhibitory effect of this compound appears to be competitive with theophylline.[1] This suggests that this compound does not act directly on phosphodiesterase. Further evidence supporting a distinct mechanism is the observation that it has only weak effects on lipolysis stimulated by hormones and does not inhibit lipolysis induced by dibutyryl cyclic AMP, a cell-permeable analog of cAMP that directly activates PKA.[1] This indicates that the action of this compound occurs at a point in the signaling pathway upstream of PKA activation but is not a direct inhibition of phosphodiesterase.

A proposed mechanism is that this compound may interfere with the cellular processes that are modulated by theophylline, other than direct phosphodiesterase inhibition, to raise intracellular cAMP levels.

Signaling Pathway

The following diagram illustrates the established signaling pathway of theophylline-induced lipolysis and the proposed point of intervention for this compound.

G Theophylline Theophylline PDE cAMP Phosphodiesterase (PDE) Theophylline->PDE Inhibits MICA 3-Methylisoxazole- 5-carboxylic acid cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive Hormone-Sensitive Lipase (Inactive) PKA->HSL_inactive Phosphorylates HSL_active Hormone-Sensitive Lipase (Active) HSL_inactive->HSL_active Lipolysis Lipolysis HSL_active->Lipolysis MICA->Theophylline G cluster_0 Tissue Preparation cluster_1 Enzymatic Digestion cluster_2 Cell Isolation and Washing cluster_3 Final Preparation A Euthanize rat and excise epididymal fat pads B Wash fat pads in sterile saline solution A->B C Mince tissue into small fragments B->C D Incubate tissue fragments with collagenase solution in a shaking water bath (37°C) C->D E Gently agitate to disperse cells D->E F Filter cell suspension through nylon mesh E->F G Allow adipocytes to float F->G H Aspirate infranatant (stromal-vascular fraction) G->H I Wash adipocytes with Krebs-Ringer bicarbonate buffer H->I J Repeat wash steps 3-4 times I->J K Resuspend isolated adipocytes in buffer for experimentation J->K

References

Synthesis of Novel 3-Methylisoxazole-5-carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 3-methylisoxazole-5-carboxylic acid and its novel derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis of these valuable compounds.

Core Synthesis of this compound

The foundational molecule, this compound, can be synthesized through several reliable methods. A common and efficient route involves the hydrolysis of its corresponding ester, such as methyl or ethyl 3-methyl-5-isoxazolecarboxylate.

Experimental Protocol: Hydrolysis of Methyl 3-Methyl-5-isoxazolecarboxylate[1][2][3]

This protocol outlines the base-catalyzed hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate to yield this compound.

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in tetrahydrofuran.

  • Prepare a solution of sodium hydroxide (2 equivalents) in water and add it dropwise to the reaction mixture.

  • Add methanol to the flask.

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

  • Upon completion, transfer the mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product is often of sufficient purity to be used in subsequent steps without further purification.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYield
Methyl 3-methyl-5-isoxazolecarboxylateThis compoundNaOH, HClTHF, Methanol, Water18-20 hours90%[1][2][3]

Characterization Data for this compound:

TechniqueData
¹H NMR (MeOD, δ ppm): 2.36 (s, 3H, CH₃), 6.40 (s, 1H, CH of isoxazole)[4]
¹³C NMR (MeOD, δ ppm): 12.4 (CH of isoxazole), 100.5 (C of isoxazole), 150.0 (C of isoxazole), 168.3 (C=O of COOH), 169.5 (C of isoxazole)[4]. In CDCl₃, the carboxyl carbon absorbs around 165-185 ppm[5][6].
IR (KBr, cm⁻¹) 1250 (C-O), 1538 (N-O), 1652 (C=C), 1718 (C=O), broad O-H stretch from 2500-3300[4][6].
Mass Spec (EIMS) m/z (%) 127 (M+)[4]
Melting Point 206 °C (decomposition)[7]

Synthesis of Novel Derivatives

The versatility of the this compound core allows for the generation of a diverse library of derivatives, primarily through modifications at the carboxylic acid group.

Synthesis of 3-Methylisoxazole-5-carboxamide Derivatives

A straightforward approach to novel derivatives is the amidation of the carboxylic acid. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

  • Reflux a mixture of this compound and thionyl chloride (SOCl₂) for 3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylisoxazole-5-carbonyl chloride, which can be used directly in the next step.

Step 2: Synthesis of N-Aryl-3-methylisoxazole-5-carboxamide

  • Dissolve the crude 3-methylisoxazole-5-carbonyl chloride in a suitable solvent (e.g., diethyl ether).

  • In a separate flask, dissolve the desired aryl amine in the same solvent.

  • Add the acyl chloride solution dropwise to the amine solution while stirring at room temperature.

  • Stir the reaction mixture for 12 hours.

  • The product can be purified by column chromatography.

Quantitative Data for Selected Carboxamide Derivatives:

DerivativeStarting MaterialsYieldAnticancer Activity (IC₅₀ against B16F1 cell line)
N-(4–Chloro-2,5-dimethoxyphenyl)-5-methyl-3-phenylisoxazole-4–Carboxamide5-Methyl-3-phenylisoxazole-4-carboxylic acid, 4-Chloro-2,5-dimethoxyaniline67%[8]7.55 µM[8]
5-Methyl-3-phenyl-N-(4-(trifluoromethoxy) phenyl) isoxazole-4–Carboxamide5-Methyl-3-phenylisoxazole-4-carboxylic acid, 4-(Trifluoromethoxy)aniline-0.079 µM[8]

Note: The examples above utilize a 3-phenylisoxazole core, but the methodology is applicable to the 3-methylisoxazole core.

Synthesis via 1,3-Dipolar Cycloaddition

A powerful and highly regioselective method for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This allows for the introduction of diverse substituents at both the 3- and 5-positions of the isoxazole ring.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Aldoxime Aldoxime (R1-CH=NOH) Nitrile_Oxide_Formation In situ Nitrile Oxide Formation (Oxidizing Agent, e.g., NCS, Oxone) Aldoxime->Nitrile_Oxide_Formation Alkyne Alkyne (R2-C≡CH) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Formation->Cycloaddition Reacts with Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a wide range of biological activities. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity

Many isoxazole derivatives have demonstrated potent anticancer properties. Their mechanisms of action can include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein kinases and tubulin polymerization. Some derivatives have also been shown to induce apoptosis. A review of isoxazole derivatives as anticancer agents highlights their potential in targeting various signaling pathways in breast cancer.[9]

Anti-inflammatory and Immunomodulatory Effects

Isoxazole-containing compounds have been explored as anti-inflammatory agents. Some derivatives act as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[10] The immunomodulatory properties of isoxazole derivatives have also been reported, with some compounds showing immunosuppressive or immunostimulatory effects in different models.

Antimicrobial and Antitubercular Activity

The isoxazole scaffold is present in the antibiotic Cloxacillin. Novel isoxazole derivatives continue to be explored for their antimicrobial properties. For instance, certain 5-methylisoxazole-3-carboxamide derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

Signaling Pathway Example: Akt/GSK3β/β-Catenin Pathway in Melanogenesis

While not a direct derivative of this compound, a study on an isoxazole chalcone derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), revealed its ability to enhance melanogenesis. This effect was found to be mediated through the Akt/GSK3β/β-catenin signaling pathway. This provides a valuable example of how isoxazole-containing molecules can modulate specific cellular pathways.

G PMPP Isoxazole Derivative (PMPP) Akt Akt PMPP->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits (via phosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Inhibits (promotes degradation) TFs Transcription Factors (e.g., MITF) beta_catenin->TFs Activates Melanogenesis_genes Melanogenesis-related Genes (e.g., TYR, TRP-1, TRP-2) TFs->Melanogenesis_genes Upregulates Melanin Melanin Synthesis Melanogenesis_genes->Melanin

Caption: Signaling pathway of an isoxazole derivative enhancing melanogenesis.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. The synthetic routes described in this guide offer robust and adaptable methods for generating diverse chemical libraries. The demonstrated biological activities, coupled with the potential to modulate key signaling pathways, underscore the importance of continued research into this valuable heterocyclic scaffold. The data and protocols provided herein serve as a foundational resource for scientists engaged in the exploration of novel isoxazole-based therapeutics.

References

An In-Depth Technical Guide to the Reactivity of the Isoxazole Ring in 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isoxazole ring in 3-Methylisoxazole-5-carboxylic acid, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details the synthesis of the core molecule, explores the chemical reactivity of the isoxazole moiety, and presents its role as a key building block in the development of targeted therapeutics, particularly Raf kinase inhibitors. Experimental protocols, quantitative data, and spectroscopic information are presented to offer a thorough understanding of this important chemical entity.

Introduction

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 5-position. The isoxazole ring is an aromatic, electron-deficient system, which imparts unique reactivity to the molecule. This inherent reactivity, coupled with the presence of versatile functional groups, makes this compound a valuable intermediate in organic synthesis.

Its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents. A notable application is in the development of Raf kinase inhibitors, which are crucial components in targeted cancer therapy, particularly for melanoma. This guide will delve into the fundamental aspects of the isoxazole ring's reactivity within this specific molecular context.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound involves the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.

Experimental Protocol: Hydrolysis of Methyl 3-Methylisoxazole-5-carboxylate

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • A solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture, followed by the addition of methanol (4 mL).[1][2]

  • The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.

  • Upon completion, the mixture is transferred to a separatory funnel, and the pH is adjusted to 2 by the addition of 1 N hydrochloric acid.

  • The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).

  • The combined organic phases are washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to yield this compound as a white solid.

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol)[1][2]
ProductThis compound (660 mg)[1][2]
Yield 90% [1][2]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Methyl 3-methyl-5-isoxazolecarboxylate Methyl 3-methyl-5-isoxazolecarboxylate Hydrolysis Hydrolysis Methyl 3-methyl-5-isoxazolecarboxylate->Hydrolysis NaOH NaOH NaOH->Hydrolysis H2O H2O H2O->Hydrolysis THF THF THF->Hydrolysis Methanol Methanol Methanol->Hydrolysis Acidification (HCl) Acidification (HCl) Hydrolysis->Acidification (HCl) 18-20h, RT Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Drying (MgSO4) Drying (MgSO4) Extraction (EtOAc)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration This compound This compound Concentration->this compound Yield: 90% G This compound This compound Hydroxide Attack Nucleophilic attack by OH- at C5 This compound->Hydroxide Attack Intermediate Tetrahedral Intermediate Hydroxide Attack->Intermediate Ring Opening N-O Bond Cleavage Intermediate->Ring Opening Product Acyclic Product Ring Opening->Product G cluster_upstream Upstream Signals cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Survival Survival Transcription Factors->Survival Isoxazole-based Inhibitor Isoxazole-based Inhibitor Isoxazole-based Inhibitor->Raf Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemistry of 5-Methylisoxazole Derivatives

This technical guide provides a comprehensive overview of the thermochemical properties of 5-methylisoxazole and its derivatives. Isoxazole moieties are significant structural motifs in medicinal chemistry, and understanding their energetic properties is crucial for drug design, synthesis optimization, and predicting compound stability.[1][2][3] This document summarizes key quantitative thermochemical data, details the experimental and computational methodologies used for their determination, and presents visual workflows to elucidate these processes.

Thermochemical Data of 5-Methylisoxazole and Its Derivatives

The standard molar enthalpies of formation (ΔfH°m), combustion (ΔcH°m), and phase transitions (sublimation, ΔgcrH°m, and vaporization, ΔlgH°m) are fundamental properties for characterizing the energetics of a compound. The following tables consolidate the experimentally determined thermochemical data for several 5-methylisoxazole derivatives at the standard reference temperature T = 298.15 K.

Table 1: Standard Molar Enthalpies of Formation in the Gaseous and Crystalline States
CompoundFormulaΔfH°m(g) / kJ·mol⁻¹ΔfH°m(cr) / kJ·mol⁻¹MethodReference
5-MethylisoxazoleC₄H₅NO34.1 ± 0.75-Combustion Calorimetry[4]
3-Amino-5-methylisoxazoleC₄H₆N₂O-28.9 ± 2.6-112.5 ± 2.5Combustion Calorimetry, Knudsen Effusion[5][6]
5-Amino-3-methylisoxazoleC₄H₆N₂O-17.8 ± 2.7-104.8 ± 2.6Combustion Calorimetry, Knudsen Effusion[5]
5-Methylisoxazole-3-carboxylic acidC₅H₅NO₃-440.0 ± 2.8-555.0 ± 2.7Combustion Calorimetry, Knudsen Effusion[5]
3,5-Dimethylisoxazole-4-carboxylic acidC₆H₇NO₃-454.1 ± 2.7-563.8 ± 2.6Combustion Calorimetry, Knudsen Effusion[5]

Note: (g) denotes the gaseous phase, and (cr) denotes the crystalline solid phase.

Table 2: Standard Molar Enthalpies of Combustion and Sublimation
CompoundFormula-ΔcH°m(cr) / kJ·mol⁻¹ΔgcrH°m / kJ·mol⁻¹MethodReference
3-Amino-5-methylisoxazoleC₄H₆N₂O2390.4 ± 2.483.6 ± 0.8Combustion Calorimetry, Knudsen Effusion[5][6]
5-Amino-3-methylisoxazoleC₄H₆N₂O2403.1 ± 2.587.0 ± 0.8Combustion Calorimetry, Knudsen Effusion[5]
5-Methylisoxazole-3-carboxylic acidC₅H₅NO₃2379.7 ± 2.6115.0 ± 1.0Combustion Calorimetry, Knudsen Effusion[5]
3,5-Dimethylisoxazole-4-carboxylic acidC₆H₇NO₃3014.2 ± 2.5109.7 ± 0.8Combustion Calorimetry, Knudsen Effusion[5]

Experimental and Computational Methodologies

The determination of thermochemical data is achieved through a combination of precise experimental measurements and robust computational calculations.

Experimental Protocols

2.1.1 Combustion Calorimetry Combustion calorimetry is the primary experimental technique for determining the enthalpy of formation of organic compounds.[7]

  • Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume container known as a "bomb". The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

  • Apparatus: A static-bomb or rotating-bomb calorimeter is typically used. Rotating-bomb calorimeters are necessary for compounds containing elements like sulfur or halogens to ensure complete dissolution of the acidic products in the bomb solution.[7][8]

  • Procedure:

    • The sample (typically in pellet form for solids) is placed in a crucible inside the bomb.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~3 MPa).[7]

    • A small amount of water is added to the bomb to ensure the final products are in a well-defined state.

    • The bomb is submerged in a precisely known quantity of water in the calorimeter.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is recorded until it reaches a maximum and then begins to cool.

    • The energy equivalent of the calorimeter (calibration factor) is determined by burning a standard substance with a known energy of combustion, such as benzoic acid.[7]

    • The specific standard combustion energy of the compound is calculated from the corrected temperature rise and the calibration factor. This value is then used to derive the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation in the solid state.[5]

2.1.2 Knudsen Effusion Technique for Sublimation Enthalpy The Knudsen effusion method is employed to measure the vapor pressure of solids and liquids with low volatility, from which the enthalpy of sublimation can be derived.[5]

  • Principle: The method is based on measuring the rate of mass loss of a sample effusing through a small orifice from a heated cell into a vacuum. The vapor pressure inside the cell is related to the rate of effusion by the Knudsen equation.

  • Apparatus: The setup consists of a Knudsen cell (a small container with a precisely machined orifice in its lid), a high-vacuum system, and a microbalance to record the mass loss over time. The cell is housed in a furnace with precise temperature control.

  • Procedure:

    • The sample is placed in the Knudsen cell.

    • The cell is placed in the apparatus and heated under high vacuum to a specific temperature.

    • The rate of mass loss is measured by the microbalance.

    • This measurement is repeated at several different temperatures.

    • The vapor pressure p at each temperature T is calculated.

    • The standard molar enthalpy of sublimation is then determined from the slope of a ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation.[5]

2.1.3 Thermogravimetry for Vaporization Enthalpy For more volatile compounds, thermogravimetric analysis (TGA) can be used to determine the enthalpy of vaporization.

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The rate of mass loss due to vaporization can be related to the vapor pressure.

  • Procedure:

    • A small amount of the liquid sample is placed in the TGA pan.

    • The sample is heated at a constant rate.

    • The mass loss is recorded as a function of temperature.

    • By applying the Langmuir and Clausius-Clapeyron equations to the mass loss data, the enthalpy of vaporization can be determined.[9]

Computational Chemistry Protocols

Theoretical calculations serve as a powerful tool to complement experimental results and to predict thermochemical properties. High-level ab initio methods like Gaussian-3 (G3) and Gaussian-4 (G4) are frequently used for their accuracy.[5]

  • Principle: These composite methods approximate the energy of a molecule by combining the results of several different levels of theory and basis sets. This approach allows for a high degree of accuracy while managing computational cost.

  • Procedure:

    • Geometry Optimization: The molecular structure of the compound is optimized to find its lowest energy conformation.

    • Vibrational Frequencies: Harmonic vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain thermal corrections (e.g., zero-point vibrational energy).

    • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. In an atomization scheme, the calculated enthalpy of reaction for the decomposition of the molecule into its constituent atoms is combined with the well-known experimental enthalpies of formation of the atoms in their standard states.

Visualized Workflows

The following diagrams illustrate the workflows for determining thermochemical properties and for a relevant synthetic pathway.

experimental_workflow Experimental Workflow for Gas-Phase Enthalpy of Formation cluster_solid Solid-State Analysis cluster_phase_change Phase Change Analysis sample Solid Sample comb_cal Combustion Calorimetry sample->comb_cal sample2 Solid Sample delta_c ΔcH°m(cr) comb_cal->delta_c delta_f_cr ΔfH°m(cr) delta_c->delta_f_cr using known ΔfH°m of products (CO₂, H₂O, N₂) delta_f_gas ΔfH°m(g) delta_f_cr->delta_f_gas Hess's Law: ΔfH°m(g) = ΔfH°m(cr) + ΔcrᵍH°m knudsen Knudsen Effusion or TGA sample2->knudsen delta_sub ΔcrᵍH°m knudsen->delta_sub via Clausius- Clapeyron Eq. delta_sub->delta_f_gas computational_workflow Computational Thermochemistry Workflow (G4/G3) mol_struct Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations (e.g., CCSD(T), MP4) geom_opt->sp_energy thermal_corr Zero-Point Energy & Thermal Corrections freq_calc->thermal_corr g4_energy Composite G4/G3 Energy thermal_corr->g4_energy sp_energy->g4_energy atom_scheme Atomization Reaction Scheme g4_energy->atom_scheme delta_f_gas Calculated ΔfH°m(g) atom_scheme->delta_f_gas synthesis_workflow Synthesis of 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide start Ethylacetoacetate + Triethylorthoformate step1_reagent + Acetic Anhydride (75-150 °C) start->step1_reagent intermediate1 Ethyl ethoxymethylene- acetoacetic ester step1_reagent->intermediate1 step2_reagent + Hydroxylamine Sulfate + NaOAc (-20 to 10 °C) intermediate1->step2_reagent intermediate2 Ethyl-5-methylisoxazole- 4-carboxylate step2_reagent->intermediate2 step3_reagent + Strong Acid (e.g., H₂SO₄) intermediate2->step3_reagent intermediate3 5-Methylisoxazole- 4-carboxylic acid step3_reagent->intermediate3 step4_reagent + Thionyl Chloride intermediate3->step4_reagent intermediate4 5-Methylisoxazole- 4-carbonyl chloride step4_reagent->intermediate4 step5_reagent + Trifluoromethyl aniline + Amine Base (0-50 °C) intermediate4->step5_reagent product Final Product: Leflunomide Analogue step5_reagent->product

References

Introduction to isoxazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isoxazole Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a "privileged structure," frequently incorporated into a wide array of therapeutic agents. Isoxazole-containing compounds demonstrate a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making them critical components in the drug discovery pipeline.

The utility of the isoxazole moiety stems from its distinct electronic and structural features. It can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π–π stacking, and dipole-dipole interactions. Furthermore, the isoxazole ring is often employed as a bioisostere for other functional groups, like amides or carboxylic acids, to enhance a molecule's pharmacological profile, improving efficacy, selectivity, metabolic stability, and pharmacokinetic properties. Its integration into drug candidates has led to numerous FDA-approved pharmaceuticals for treating a range of diseases, from bacterial infections to rheumatoid arthritis.

Physicochemical Properties and Drug Design

The isoxazole ring imparts favorable physicochemical characteristics to a molecule, which are crucial for its behavior as a drug.

  • Electronic Nature: The presence of two heteroatoms (nitrogen and oxygen) makes the isoxazole ring electron-deficient, influencing its reactivity and ability to interact with biological targets. This electronic nature is key to its function in many drugs, such as the COX-2 inhibitor Valdecoxib.

  • Lipophilicity and Solubility: The scaffold provides a balance of lipophilicity and hydrophilicity, which can be fine-tuned through substitution. This balance is critical for oral absorption, distribution, and overall pharmacokinetics.

  • Metabolic Stability: The aromaticity of the isoxazole ring often confers significant metabolic stability, preventing rapid degradation in the body and prolonging the drug's therapeutic effect.

  • Bioisosterism: The isoxazole nucleus can act as a bioisostere for other chemical groups. This strategy is used to modulate a compound's properties to overcome challenges like poor permeability, rapid metabolism, or off-target toxicity. For example, it can replace a peptide bond to create more stable peptidomimetics.

Synthetic Strategies for Isoxazole Scaffolds

The construction of the isoxazole ring is well-established, with the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene being the most prominent and versatile method.

Key Synthetic Workflow: 1,3-Dipolar Cycloaddition

The primary route involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile (an alkyne) to form the isoxazole ring. This process allows for the creation of diversely substituted isoxazoles with high regioselectivity.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_intermediate Intermediate cluster_product Final Product Aldoxime Aldoxime (R1-CH=NOH) Oxidation Oxidation (e.g., NCS, Bleach) Aldoxime->Oxidation In situ generation Alkyne Alkyne (R2-C≡C-R3) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition Dipolarophile NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Oxidation->NitrileOxide Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole NitrileOxide->Cycloaddition

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Pyridine (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the aldoxime (1.0 eq) and dissolve it in the chosen solvent (e.g., DCM).

  • Addition of Reagents: Add the terminal alkyne (1.2 eq) to the solution. Begin stirring the mixture at room temperature.

  • Nitrile Oxide Generation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS, 1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture.

  • Base Addition: Following the NCS addition, add pyridine (1.1 eq) dropwise to the reaction mixture. The pyridine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted isoxazole.

Isoxazole-Containing Drugs: Mechanisms and Data

The isoxazole scaffold is present in a multitude of clinically approved drugs. The following sections detail the mechanism of action for key examples and present relevant quantitative data.

Case Study 1: Valdecoxib (Anti-inflammatory)

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. By selectively inhibiting COX-2, Valdecoxib reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

COX2_Pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Conversion cluster_downstream Downstream Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition

Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Case Study 2: Leflunomide (Immunomodulatory)

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. Rapidly proliferating cells, such as activated lymphocytes involved in the autoimmune response, are highly dependent on this pathway for DNA and RNA synthesis. By inhibiting DHODH, Leflunomide depletes the pyrimidine pool, leading to the arrest of the cell cycle in G1 phase and inhibiting lymphocyte proliferation, thereby suppressing the immune response.

DHODH_Pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_cellular Cellular Processes Dihydroorotate Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Catalysis UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->DHODH Inhibition

Caption: Leflunomide's active metabolite inhibits DHODH, halting pyrimidine synthesis.

Case Study 3: Cloxacillin (Antibacterial)

Cloxacillin is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Cloxacillin specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, Cloxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis. The bulky isoxazole-containing side chain protects the core beta-lactam ring from degradation by bacterial beta-lactamase enzymes.

PBP_Inhibition_Pathway cluster_synthesis Peptidoglycan Synthesis cluster_outcome Result Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Precursors->PBP Substrate CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Transpeptidation (Cross-linking) Lysis Cell Lysis CellWall->Lysis Weakened Cloxacillin Cloxacillin Cloxacillin->PBP Covalent Inhibition

Caption: Cloxacillin inhibits PBPs, disrupting bacterial cell wall synthesis and causing lysis.

Quantitative Data for Isoxazole-Containing Drugs

The efficacy of a drug is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a specific biological process by 50%.

DrugTargetAssay TypeIC₅₀ Value (μM)Reference
Valdecoxib COX-2Human Whole Blood Assay0.05
COX-1Human Whole Blood Assay>100
Celecoxib COX-2Human Whole Blood Assay0.8
COX-1Human Whole Blood Assay6.6
Leflunomide (A77 1726) DHODHHuman Cell Lysates~7.99
Cloxacillin S. aureus (MSSA)MIC Assay0.12 - 0.5

Note: IC₅₀ and MIC values can vary significantly based on experimental conditions and assay types. The data presented is for comparative purposes.

Conclusion and Future Perspectives

The isoxazole scaffold remains a highly valuable and versatile component in medicinal chemistry. Its favorable physicochemical properties, combined with robust and adaptable synthetic routes, ensure its continued prominence in drug design. The success of numerous isoxazole-containing drugs across diverse therapeutic areas highlights the scaffold's ability to interact effectively with a wide range of biological targets.

Future research will likely focus on the development of novel isoxazole derivatives with enhanced selectivity and potency, particularly in areas like oncology and neurodegenerative diseases. The exploration of new synthetic methodologies, including green chemistry approaches, will further expand the chemical space accessible to medicinal chemists. As our understanding of disease biology deepens, the rational design of isoxazole-based compounds, guided by computational modeling and structure-activity relationship studies, will undoubtedly lead to the next generation of innovative and effective therapeutics.

Methodological & Application

Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isoxazoles using the 1,3-dipolar cycloaddition reaction, a powerful and versatile method for constructing this important heterocyclic motif. Isoxazoles are key structural components in many pharmaceuticals and biologically active compounds. The core of this protocol involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne to yield the desired isoxazole. This application note includes a step-by-step experimental procedure, a summary of reaction parameters for various substrates, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly efficient and regioselective method for the synthesis of isoxazoles.[1][2][3] This reaction is of significant interest to organic and medicinal chemists due to the prevalence of the isoxazole ring in a wide array of therapeutic agents. The key intermediate, the nitrile oxide, is typically generated in situ from stable precursors to avoid its rapid dimerization.[2] Common methods for nitrile oxide generation include the dehydrohalogenation of hydroximinoyl chlorides, the oxidation of aldoximes, and the dehydration of primary nitro compounds.[2][4] This protocol will focus on the widely used and experimentally straightforward method of oxidizing aldoximes.

Experimental Protocols

This section details the general procedure for the synthesis of 3,5-disubstituted isoxazoles via a one-pot 1,3-dipolar cycloaddition.

Materials:

  • Substituted aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • 10% Sodium thiosulfate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water (5 mL), add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).[5]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to two days.[5]

  • Workup: Once the reaction is complete, add 5 mL of a 10% sodium thiosulfate solution to quench the excess oxidant. Extract the mixture with dichloromethane (3 x 15 mL).[5]

  • Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5] Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole.[5]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-disubstituted isoxazoles using the protocol described above.

Aldoxime (R¹)Alkyne (R²)ProductYield (%)Reference
Benzaldehyde oximePhenylacetylene3,5-diphenylisoxazole85[6]
4-Methoxybenzaldehyde oximePhenylacetylene3-(4-methoxyphenyl)-5-phenylisoxazole83[6]
4-Bromobenzaldehyde oximePhenylacetylene3-(4-bromophenyl)-5-phenylisoxazole80[6]
1-Naphthaldehyde oximePhenylacetylene3-(1-naphthyl)-5-phenylisoxazole76[6]
Pyridine-2-carbaldehyde oxime2-Ethynylpyridine3,5-di(pyridin-2-yl)isoxazole72[5]
Benzaldehyde oxime1-Ethynyl-2-fluorobenzene3-phenyl-5-(2-fluorophenyl)isoxazole75[5]

Visualizations

The following diagrams illustrate the general reaction mechanism and the experimental workflow.

reaction_mechanism General Reaction Mechanism for Isoxazole Synthesis cluster_step1 Step 1: In situ generation of Nitrile Oxide cluster_step2 Step 2: 1,3-Dipolar Cycloaddition Aldoxime R¹-CH=N-OH Aldoxime NitrileOxide R¹-C≡N⁺-O⁻ Nitrile Oxide Aldoxime->NitrileOxide  Oxidation Oxidant [O] NitrileOxide2 R¹-C≡N⁺-O⁻ Isoxazole < R¹R² > 3,5-Disubstituted Isoxazole NitrileOxide2->Isoxazole [3+2] Cycloaddition Alkyne R²-C≡CH Alkyne Alkyne->Isoxazole [3+2] Cycloaddition experimental_workflow Experimental Workflow for Isoxazole Synthesis A 1. Mix Alkyne and Aldoxime in MeOH/H₂O B 2. Add Oxidant (e.g., PIFA) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Na₂S₂O₃ solution C->D E 5. Extraction with Dichloromethane D->E F 6. Dry with MgSO₄ and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Isoxazole G->H

References

Application Notes and Protocols for the Analytical Characterization of 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylisoxazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoxazole moiety in various therapeutic agents.[1] Accurate and comprehensive analytical characterization is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₅NO₃[2][3]
Molecular Weight127.10 g/mol [2]
IUPAC Name3-methyl-1,2-oxazole-5-carboxylic acid[4]
CAS Number4857-42-5[3]
Melting Point210-211 °CThis is a representative value and may vary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Application Note: ¹H NMR is used to identify the protons on the methyl group and the isoxazole ring. The carboxylic acid proton is also observable, typically as a broad singlet at a downfield chemical shift. ¹³C NMR provides insights into the carbon skeleton, including the quaternary carbons of the isoxazole ring and the carboxyl group.

Logical Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample solvent Choose Deuterated Solvent (e.g., DMSO-d6) dissolve->solvent transfer Transfer to NMR Tube solvent->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1h Acquire ¹H NMR Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum instrument->acquire_13c process Process Raw Data (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts & Coupling Constants integrate->assign interpret Structural Elucidation assign->interpret

Caption: Workflow for NMR analysis of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transform to the raw data.

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
-CH₃~2.4Singlet3H~11
Isoxazole C4-H~6.8Singlet1H~108
-COOH~13.5Broad Singlet1H~160
Isoxazole C3---~162
Isoxazole C5---~168

Note: These are predicted values based on the analysis of similar isoxazole structures.[5][6] Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound based on the absorption of infrared radiation.

Application Note: The FTIR spectrum will prominently feature a very broad O-H stretching band characteristic of a carboxylic acid, along with a strong C=O stretching absorption.[7] Absorptions corresponding to the C-H bonds of the methyl group and the C=N and C-O bonds of the isoxazole ring are also expected.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3300-2500O-H stretchCarboxylic AcidStrong, Very Broad
~2960, ~2870C-H stretchMethyl (-CH₃)Medium-Weak
~1710C=O stretchCarboxylic AcidStrong
~1600C=N stretchIsoxazole RingMedium
~1450C-H bendMethyl (-CH₃)Medium
~1200C-O stretchCarboxylic AcidMedium-Strong

Note: These are characteristic ranges for the functional groups present.[7][8][9] The exact positions may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.

Application Note: Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. For EI, the molecular ion peak (M⁺) is expected at m/z 127. The fragmentation pattern will likely involve the loss of the carboxyl group (-COOH) or hydroxyl radical (-OH).[10] ESI in negative ion mode will show a prominent [M-H]⁻ ion at m/z 126.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 200-300 °C.

  • Data Analysis:

    • Identify the molecular ion or pseudomolecular ion ([M+H]⁺ or [M-H]⁻).

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

Expected Mass Spectrometry Data

Ion m/z (calculated) m/z (observed) Technique
[M]⁺˙127.0269~127EI
[M-OH]⁺110.0238~110EI
[M-COOH]⁺82.0344~82EI
[M-H]⁻126.0191~126ESI (-)
[M+H]⁺128.0342~128ESI (+)

Note: Fragmentation patterns for the carboxylic acid can be inferred from data on its methyl ester.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying it in various matrices.

Application Note: A reverse-phase HPLC method is suitable for the analysis of this polar compound.[12] A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile or methanol) will provide good separation. UV detection is appropriate due to the presence of the chromophoric isoxazole ring.

Logical Diagram for HPLC Method Development

cluster_setup Method Setup cluster_optimization Optimization cluster_validation Method Validation select_column Select Column (e.g., C18) prepare_mobile_phase Prepare Mobile Phase (Aqueous/Organic) select_column->prepare_mobile_phase set_wavelength Set UV Detection Wavelength prepare_mobile_phase->set_wavelength inject_sample Inject Sample set_wavelength->inject_sample evaluate_chromatogram Evaluate Peak Shape & Retention inject_sample->evaluate_chromatogram adjust_gradient Adjust Gradient/Isocratic Conditions evaluate_chromatogram->adjust_gradient adjust_ph Adjust Mobile Phase pH evaluate_chromatogram->adjust_ph linearity Linearity evaluate_chromatogram->linearity adjust_gradient->inject_sample adjust_ph->prepare_mobile_phase accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq

Caption: HPLC method development workflow for this compound.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 222 nm.[13]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare working standards and samples by diluting the stock solution.

  • Gradient Program:

    • A gradient elution may be necessary to separate impurities. A typical starting point is 10% B, increasing to 90% B over 15 minutes.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by peak area percentage.

    • For quantitative analysis, generate a calibration curve using standards of known concentrations.

Expected HPLC Data

Parameter Value
Retention TimeDependent on specific conditions, but expected to be in the early to mid-range of the chromatogram.
Tailing Factor< 1.5
Theoretical Plates> 2000

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.

Application Note: DSC can be used to determine the melting point and purity of this compound. TGA provides information about its thermal stability and decomposition profile.

Experimental Protocol: DSC and TGA

  • Instrumentation:

    • DSC instrument.

    • TGA instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Method:

    • Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Method:

    • Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak of the melting endotherm.

    • From the TGA thermogram, determine the onset of decomposition and the percentage of weight loss at different temperatures.

Expected Thermal Analysis Data

Parameter Technique Expected Result
Melting Point (Onset)DSC~210 °C
Decomposition Temperature (Onset)TGATo be determined experimentally; likely above the melting point.[14]

Summary and Conclusion

The analytical techniques described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic, chromatographic, and thermal methods allows for unambiguous structural confirmation, purity assessment, and evaluation of its physicochemical properties, which are essential for its application in research and development. The provided protocols offer a starting point for method development and can be further optimized based on specific instrumentation and analytical requirements.

References

Application Notes & Protocols: HPLC and LC-MS Methods for the Analysis of 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 3-Methylisoxazole-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the separation and quantification of polar acidic compounds like this compound. The following protocol is based on established methods for closely related isoxazole derivatives and general carboxylic acids.

Experimental Protocol: HPLC-UV

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Column: A C18 stationary phase is recommended for good retention of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Water/Acetonitrile (50:50, v/v)

  • Standard: this compound reference standard

Chromatographic Conditions:

A typical reverse-phase HPLC method for a related compound, Methyl 3-methylisoxazole-5-carboxylate, utilizes a mobile phase of acetonitrile, water, and phosphoric acid.[1] For mass spectrometry compatibility, formic acid is a suitable replacement for phosphoric acid.[1][2]

ParameterRecommended Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic: 70% A (0.1% Formic Acid in Water) / 30% B (Acetonitrile)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detector Wavelength220 nm
Run Time10 minutes

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Dissolve the sample containing this compound in the sample diluent to a suitable concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices such as biological fluids.

Experimental Protocol: LC-MS

Objective: To develop a sensitive and selective method for the quantification of this compound using LC-MS.

Instrumentation:

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF)

  • Electrospray Ionization (ESI) source

Materials:

  • Column: A C18 stationary phase with a smaller particle size (e.g., ≤ 3.6 µm) is suitable for better resolution and faster analysis.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Sample Diluent: Water/Acetonitrile (50:50, v/v)

  • Standard: this compound reference standard

Chromatographic and Mass Spectrometric Conditions:

A method for a related compound, 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid, employed a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[3]

ParameterRecommended Conditions
LC Parameters
ColumnXB-C18, 2.1 x 100 mm, 3.6 µm.[3]
Mobile PhaseGradient elution: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate0.2 mL/min.[3]
Injection Volume5 µL
Column Temperature40 °C
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Monitored TransitionPrecursor Ion (m/z) → Product Ion (m/z) (To be determined by infusion of a standard solution)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temp.350 °C

Sample Preparation:

Sample preparation will vary depending on the matrix. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute in the sample diluent.

  • Solid-Phase Extraction (for complex matrices): Use a suitable SPE cartridge (e.g., a mixed-mode anion exchange) to clean up the sample and concentrate the analyte.

Data Analysis:

  • Optimize the MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of this compound.

  • Develop a Multiple Reaction Monitoring (MRM) method for quantitative analysis.

  • Quantify the analyte using a calibration curve constructed with matrix-matched standards.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of small acidic molecules. Note: These are expected values and should be experimentally determined for this compound.

ParameterHPLC-UV MethodLC-MS Method
Retention Time (t_R) ~ 4-6 min~ 8-12 min
Linearity (r^2) > 0.999> 0.995
Limit of Detection (LOD) ~ 10-50 ng/mL~ 0.1-1 ng/mL
Limit of Quantitation (LOQ) ~ 50-150 ng/mL~ 0.5-5 ng/mL
Precision (%RSD) < 2%< 10%
Accuracy (%Recovery) 98-102%95-105%

Visualizations

Workflow for HPLC and LC-MS Analysis

HPLC_LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start weigh Weighing start->weigh dissolve Dissolution weigh->dissolve dilute Serial Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Separation on Column inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_hplc HPLC System cluster_lcms LC-MS System cluster_output Data Output hplc_pump Pump hplc_injector Autosampler hplc_pump->hplc_injector hplc_column C18 Column hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector chromatogram Chromatogram hplc_detector->chromatogram lc_pump Pump lc_injector Autosampler lc_pump->lc_injector lc_column C18 Column lc_injector->lc_column ms_detector Mass Spectrometer lc_column->ms_detector ms_detector->chromatogram mass_spectrum Mass Spectrum ms_detector->mass_spectrum analyte 3-Methylisoxazole-5- carboxylic acid analyte->hplc_injector HPLC Analysis analyte->lc_injector LC-MS Analysis

Caption: Relationship between analytical components for HPLC and LC-MS analysis.

References

Application Notes and Protocols: 3-Methylisoxazole-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carboxylic acid is a versatile heterocyclic building block playing a significant role in medicinal chemistry and drug discovery. Its rigid isoxazole scaffold and the reactive carboxylic acid moiety provide a valuable platform for the synthesis of a diverse range of biologically active compounds. This document provides an overview of its applications, key experimental protocols for the synthesis of derivatives, and their biological evaluation, with a focus on anticancer and antimicrobial activities. The unique structural features of the isoxazole ring allow it to serve as a bioisostere for other functional groups, enhancing molecular diversity and enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

Applications in Drug Discovery

The isoxazole nucleus is a key pharmacophore in a variety of therapeutic agents. Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Agents: Isoxazole-containing compounds have been extensively investigated for their cytotoxic effects against various cancer cell lines. They can induce apoptosis and disrupt cell cycle progression, making them attractive candidates for oncology research.[2] For instance, certain isoxazole carboxamides have demonstrated potent activity against breast, cervical, and liver cancer cells.[1]

  • Antimicrobial Agents: The isoxazole scaffold is present in several clinically used antimicrobial drugs. Novel derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and mycobacterial strains.[3] For example, 5-methylisoxazole-3-carboxamide derivatives have shown significant antitubercular activity.[3]

  • Anti-inflammatory and Analgesic Agents: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). Research has explored the potential of new isoxazole derivatives as anti-inflammatory and pain-relieving agents.

  • Neurological Disorders: This versatile compound also serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the biological activity of representative derivatives synthesized from substituted 3-methylisoxazole carboxylic acids.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

CompoundModification on Amide NitrogenHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hep3B IC₅₀ (µM)
1 4-Methoxyphenyl> 10063.1> 100
2 3,4-Dimethoxyphenyl18.62> 10023.2
3 3,4,5-Trimethoxyphenyl> 100> 10022.5
4 4-Ethoxyphenyl39.8> 100> 100

Data extracted from a study on isoxazole-amide analogues as anticancer agents. The starting material was 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1]

Table 2: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

CompoundModification on Amide NitrogenMIC (µM) against M. tuberculosis H37Rv
5 2-Nitrophenyl6.25
6 4-Nitrophenyl> 100
7 2-Chloro-4-nitrophenyl3.125
8 4-Chloro-3-nitrophenyl6.25

Data extracted from a study on the synthesis and evaluation of 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents.[3][4]

Experimental Protocols

Protocol 1: General Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes a general method for the synthesis of isoxazole-carboxamide derivatives from a substituted 3-methylisoxazole-4-carboxylic acid and various aniline derivatives.[1][5]

Materials:

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Substituted aniline derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution (1 M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.1 eq) and DMAP (0.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline derivative (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the desired isoxazole-carboxamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized isoxazole derivatives dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow start Start: this compound synthesis Synthesis of Derivatives (e.g., Amide Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization biological_evaluation Biological Evaluation characterization->biological_evaluation anticancer Anticancer Assays (MTT, Cell Cycle Analysis) biological_evaluation->anticancer antimicrobial Antimicrobial Assays (MIC Determination) biological_evaluation->antimicrobial data_analysis Data Analysis (IC50/MIC Determination) anticancer->data_analysis antimicrobial->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway drug Isoxazole Derivative cell_cycle Cell Cycle Progression drug->cell_cycle apoptosis Apoptosis Induction drug->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest cell_death Cancer Cell Death g2m_arrest->cell_death caspase_activation Caspase Activation apoptosis->caspase_activation caspase_activation->cell_death

Caption: Proposed mechanism of action for anticancer isoxazole derivatives.

References

Applications of 3-Methylisoxazole-5-carboxylic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] In the field of agrochemical research, this scaffold is of particular interest due to its presence in a number of potent herbicides and fungicides. The isoxazole ring system, functionalized with a carboxylic acid group, provides a reactive handle for the construction of more complex molecular architectures, leading to the development of novel crop protection agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on isoxazole carboxamide derivatives, a class of compounds known for their herbicidal and fungicidal properties.

Application in Herbicide Synthesis: Isoxazole Carboxamides

A significant application of this compound is in the synthesis of N-aryl isoxazole carboxamides, which have demonstrated notable herbicidal activity. These compounds often act by inhibiting vital plant processes. The general synthetic strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation with a substituted aniline.

General Synthetic Pathway for Herbicidal Isoxazole Carboxamides

The synthesis of herbicidal isoxazole carboxamides from this compound typically follows a two-step process. First, the carboxylic acid is activated, most commonly by conversion to the corresponding acid chloride. This is followed by the coupling of the acid chloride with a substituted aniline to form the final amide product.

G cluster_0 Reagents cluster_1 Reagents A 3-Methylisoxazole- 5-carboxylic acid C 3-Methylisoxazole- 5-carbonyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) or Oxalyl Chloride F N-(substituted-phenyl)-3- methylisoxazole-5-carboxamide (Herbicidal Agent) C->F Amidation D Substituted Aniline (e.g., 4-(trifluoromethyl)aniline) E Base (e.g., Triethylamine, Pyridine)

Fig. 1: General synthetic workflow for N-aryl-3-methylisoxazole-5-carboxamides.
Quantitative Data on Herbicidal Activity

While specific herbicidal activity data for compounds derived directly from this compound is not extensively available in the public domain, studies on structurally similar compounds, such as 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, demonstrate the potential of this class of molecules. For instance, certain isoxazole derivatives have been shown to exhibit significant herbicidal effects.

Compound ClassTarget WeedActivity MetricValueReference
Isoxazole CarboxamidesBroadleaf and Grass Weeds% InhibitionVaries with substitutionPatent WO2003042193A1

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a representative N-aryl carboxamide.

Protocol 1: Synthesis of this compound

This protocol describes the hydrolysis of a methyl ester to yield this compound.

Materials:

  • Methyl 3-methylisoxazole-5-carboxylate (1 equivalent)

  • Sodium hydroxide (2 equivalents)

  • Tetrahydrofuran (THF)

  • Methanol

  • Water

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methylisoxazole-5-carboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).

  • Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL), followed by methanol (4 mL).

  • Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

  • Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by the addition of 1 N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 35 mL).

  • Combine the organic extracts and wash with a saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Expected Yield: Approximately 90%.[1]

G Start Start Step1 Dissolve Methyl 3-methylisoxazole-5-carboxylate in THF Start->Step1 Step2 Add NaOH solution and Methanol Step1->Step2 Step3 Stir at RT for 18-20h under Argon Step2->Step3 Step4 Acidify with 1N HCl to pH 2 Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash with Brine Step5->Step6 Step7 Dry over MgSO4 and Filter Step6->Step7 Step8 Concentrate under Reduced Pressure Step7->Step8 End End Product: This compound Step8->End

Fig. 2: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-5-carboxamide

This protocol details the synthesis of a representative herbicidal compound from this compound. This specific example is based on the general procedures for synthesizing similar isoxazole carboxamides.[3]

Part A: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

Materials:

  • This compound (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the solution.

  • Stir the reaction mixture for 20 minutes in the ice bath.

  • Remove the solvent under reduced pressure. The resulting 3-methylisoxazole-5-carbonyl chloride is used in the next step without further purification.

Part B: Synthesis of N-(4-(trifluoromethyl)phenyl)-3-methylisoxazole-5-carboxamide

Materials:

  • 3-Methylisoxazole-5-carbonyl chloride (from Part A)

  • 4-(Trifluoromethyl)aniline (1 equivalent)

  • Triethylamine (or another suitable amine base)

  • Anhydrous toluene

Procedure:

  • Dissolve the crude 3-methylisoxazole-5-carbonyl chloride in anhydrous toluene.

  • In a separate flask, dissolve 4-(trifluoromethyl)aniline and the amine base in anhydrous toluene.

  • Slowly add the acid chloride solution to the aniline solution at a temperature between 0 °C and 20 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

G Start Start: This compound Step1 Dissolve in DCM, cool to 0°C Start->Step1 Step2 Add Thionyl Chloride, stir for 20 min Step1->Step2 Step3 Remove solvent to get 3-Methylisoxazole-5-carbonyl chloride Step2->Step3 Step4 Dissolve acid chloride in Toluene Step3->Step4 Step5 Add to a solution of 4-(trifluoromethyl)aniline and base in Toluene at 0-20°C Step4->Step5 Step6 Stir at RT for 6h Step5->Step6 Step7 Work-up and Purification Step6->Step7 End End Product: N-(4-(trifluoromethyl)phenyl)-3- methylisoxazole-5-carboxamide Step7->End

Fig. 3: Experimental workflow for a representative herbicidal isoxazole carboxamide.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new isoxazole-based herbicides and fungicides. The straightforward conversion of the carboxylic acid to various amides allows for the generation of diverse chemical libraries for screening and lead optimization in the development of next-generation crop protection solutions.

References

Preparation of 5-Methylisoxazole-3-Carboxamide Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, biological evaluation, and potential mechanisms of action of 5-methylisoxazole-3-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including promising antitubercular and anticancer properties.

Introduction

5-Methylisoxazole-3-carboxamide is a versatile scaffold in drug discovery. Its derivatives have been explored for various therapeutic applications. Notably, these compounds are structural isomers of the well-known 5-methylisoxazole-4-carboxamide series, which includes the immunosuppressive drug Leflunomide. However, studies have shown that the 3-carboxamide derivatives exhibit distinct metabolic pathways and mechanisms of action, making them a compelling area for independent investigation.[1][2] This document outlines detailed protocols for the preparation of these derivatives, summarizes their biological activities, and explores their potential signaling pathways.

Data Presentation

Antitubercular Activity

The following table summarizes the in vitro antitubercular activity of selected 5-methylisoxazole-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv.

Compound IDSubstituent on Carboxamide NitrogenMIC (μM)Reference
1 2-Benzoyl-4-chlorophenyl3.125[3]
2 2-Benzoyl-4,5-dichlorophenyl3.125[3]
3 2-Benzoyl-5-chlorophenyl6.25[3]
4 2-Benzoyl-4-chloro-5-nitrophenyl6.25[3]
5 2-Benzoyl-5-nitrophenyl25[4]
6 4-Hydroxyphenyl>50[5]
7 4-Carboxyphenyl>50[5]
Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines. It is important to note that while the core is a 3-phenylisoxazole, the carboxamide is at the 4-position in this particular study, but it provides valuable insights into the potential of isoxazole carboxamides.

Compound IDSubstituent on Carboxamide NitrogenCell LineIC50 (µM)Reference
2a 4-Chloro-2,5-dimethoxyphenylColo2059.179[6]
2a 4-Chloro-2,5-dimethoxyphenylHepG27.55[6]
2a 4-Chloro-2,5-dimethoxyphenylB16F140.85[6]
2e 4-(Trifluoromethoxy)phenylB16F10.079[6]

Experimental Protocols

General Synthesis Workflow

The preparation of 5-methylisoxazole-3-carboxamide derivatives typically follows a two-step process: the synthesis of the core intermediate, 5-methylisoxazole-3-carboxylic acid, followed by the coupling of this acid with a variety of amines to form the final carboxamide derivatives.

Synthesis Workflow cluster_0 Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid cluster_1 Step 2: Amide Coupling A Starting Materials (e.g., Dimethyl oxalate, Acetone) B Claisen Condensation & Cyclization with Hydroxylamine Salt A->B C 5-Methylisoxazole-3-carboxylic Acid B->C D 5-Methylisoxazole-3-carboxylic Acid E Activation to Acid Chloride (e.g., with SOCl2) D->E G Amide Coupling Reaction E->G F Amine (R-NH2) F->G H 5-Methylisoxazole-3-carboxamide Derivative G->H

Caption: General workflow for the synthesis of 5-methylisoxazole-3-carboxamide derivatives.

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic Acid

This protocol describes a one-pot synthesis of the key intermediate, 5-methylisoxazole-3-carboxylic acid.

Materials:

  • Dimethyl oxalate

  • Acetone

  • Sodium methoxide

  • Methanol

  • Hydroxylamine hydrochloride or sulfate

  • Sulfuric acid

  • Ammonia

Procedure:

  • A solution of dimethyl oxalate, acetone, and methanol is added dropwise to a stirred solution of sodium methoxide at 0-10 °C.

  • The reaction mixture is stirred at this temperature for 3 hours.

  • The mixture is then cooled, and sulfuric acid is slowly added to adjust the pH to 4-5.

  • Hydroxylamine hydrochloride (or sulfate) is added, and the mixture is refluxed for 8 hours.

  • After cooling to 10 °C, ammonia gas is bubbled through the solution until saturation, maintaining the temperature between 20-25 °C.

  • The methanol is removed under reduced pressure.

  • Water is added to the residue, and the mixture is heated to 70 °C and stirred for 2 hours.

  • The solution is cooled to 20 °C, and the resulting precipitate is collected by filtration.

  • The solid is washed with water until neutral and then dried to yield 5-methylisoxazole-3-carboxylic acid.[7]

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling reaction.

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC with DMAP

  • An appropriate amine (R-NH₂)

  • A suitable solvent (e.g., dichloromethane, pyridine)

Method A: Using Thionyl Chloride

  • 5-Methylisoxazole-3-carboxylic acid is refluxed with an excess of thionyl chloride for 2-3 hours.

  • The excess thionyl chloride is removed under reduced pressure to yield crude 5-methylisoxazole-3-carbonyl chloride.

  • The crude acid chloride is dissolved in a suitable solvent (e.g., pyridine).

  • The desired amine, dissolved in the same solvent, is added dropwise to the acid chloride solution at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to obtain the final 5-methylisoxazole-3-carboxamide derivative.[5]

Method B: Using Coupling Agents

  • To a solution of 5-methylisoxazole-3-carboxylic acid in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The desired amine is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with acidic and basic solutions to remove unreacted starting materials and by-products.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[6]

Signaling Pathways and Mechanism of Action

The precise mechanism of action for 5-methylisoxazole-3-carboxamide derivatives is still under investigation and appears to be distinct from their 4-carboxamide isomers.

Distinction from Leflunomide's Mechanism

Leflunomide, a 5-methylisoxazole-4-carboxamide, is a well-known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the proliferation of rapidly dividing cells like lymphocytes. However, studies on at least one 5-methylisoxazole-3-carboxamide derivative, UTL-5b, have shown that it and its metabolites do not inhibit DHODH in vitro.[1][2] This suggests that the 3-carboxamide scaffold likely exerts its biological effects through different molecular targets and signaling pathways.

DHODH_Inhibition_Comparison cluster_0 5-Methylisoxazole-4-carboxamide (Leflunomide) cluster_1 5-Methylisoxazole-3-carboxamide (e.g., UTL-5b) Leflunomide Leflunomide DHODH DHODH Leflunomide->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Cell Cell Proliferation Pyrimidine->Cell Required for UTL5b UTL-5b DHODH2 DHODH UTL5b->DHODH2 Does NOT Inhibit

Caption: Comparison of the effect on DHODH by 4- and 3-carboxamide isomers.

Potential Anticancer Mechanisms

While a specific, unified mechanism for the anticancer activity of 5-methylisoxazole-3-carboxamide derivatives has not been fully elucidated, research on the broader class of isoxazole derivatives points to several potential signaling pathways that may be involved:

  • Induction of Apoptosis: Many anticancer agents, including various isoxazole derivatives, exert their effects by triggering programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[8][9]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common anticancer mechanism. Isoxazole-containing compounds have been shown to cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing.[10]

  • Inhibition of Protein Kinases: Many signaling pathways that are hyperactive in cancer are driven by protein kinases. Some isoxazole derivatives have been found to inhibit specific kinases involved in cell proliferation and survival, such as Raf kinases.[6]

  • Tubulin Polymerization Inhibition: Similar to some established chemotherapeutic drugs, certain isoxazole derivatives may interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8][10]

Potential_Anticancer_Mechanisms cluster_pathways Potential Cellular Effects Derivative 5-Methylisoxazole-3- carboxamide Derivative Apoptosis Induction of Apoptosis Derivative->Apoptosis CellCycle Cell Cycle Arrest Derivative->CellCycle Kinase Kinase Inhibition Derivative->Kinase Tubulin Tubulin Polymerization Inhibition Derivative->Tubulin CancerCell Cancer Cell Apoptosis->CancerCell CellCycle->CancerCell Kinase->CancerCell Tubulin->CancerCell Death Cell Death / Inhibition of Proliferation CancerCell->Death

Caption: Potential anticancer mechanisms of action for isoxazole derivatives.

Potential Antitubercular Mechanisms

The mechanism of action for the antitubercular activity of 5-methylisoxazole-3-carboxamide derivatives is also an active area of research. Some studies on related isoxazole-containing compounds suggest that they may act as prodrugs.[11] One potential target that has been identified for other antitubercular urea derivatives is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acid precursors and the formation of the mycobacterial cell wall.[11] Further investigation is required to confirm if 5-methylisoxazole-3-carboxamide derivatives share this target.

Conclusion

The 5-methylisoxazole-3-carboxamide scaffold represents a promising area for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic protocols provided herein offer a solid foundation for the preparation of a diverse library of these derivatives for further investigation. While the exact mechanisms of action are still being unraveled, the available data clearly indicate that these compounds operate through pathways distinct from their more studied 4-carboxamide isomers. Future research should focus on target identification and elucidation of the specific signaling pathways modulated by this intriguing class of molecules.

References

Metal-Free Synthetic Routes for Substituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2][3] Traditional syntheses often rely on metal catalysts, which can lead to product contamination, increased costs, and environmental concerns.[2][4] This document provides detailed application notes and protocols for several robust, metal-free synthetic routes to substituted isoxazoles, aligning with the principles of green and sustainable chemistry.

Organocatalytic One-Pot Cascade Synthesis of Polysubstituted Isoxazoles

This approach offers a straightforward, metal-free synthesis of 3,5-disubstituted isoxazoles through a one-pot cascade reaction. The use of an organocatalyst in an aqueous medium under ultrasound irradiation makes this a particularly green and efficient method.[1][5]

Application Notes:

This method is advantageous for its operational simplicity, use of a biocompatible catalyst (DABCO), and avoidance of hazardous organic solvents.[1][6] The reaction proceeds via an in-situ generation of nitrile oxide from ethyl nitroacetate, which then undergoes a 1,3-dipolar cycloaddition with an aromatic aldehyde.[1] This protocol is suitable for a wide range of aromatic aldehydes.

Experimental Protocol:

Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole:

  • To a 50 mL round-bottom flask, add ethyl nitroacetate (1.0 mmol, 133 mg), 4-chlorobenzaldehyde (1.0 mmol, 140 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 22.4 mg).

  • Add 10 mL of distilled water to the flask.

  • Place the flask in an ultrasonic bath and irradiate at 80 °C for 24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to afford the pure 3-(4-chlorophenyl)-5-phenylisoxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:
EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeDABCOWater2485[1]
24-ChlorobenzaldehydeDABCOWater2492[1]
34-MethoxybenzaldehydeDABCOWater2488[1]
44-NitrobenzaldehydeDABCOWater2478[1]

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Aromatic Aldehyde D Water (Solvent) A->D B Ethyl Nitroacetate B->D C DABCO (Catalyst) C->D E Ultrasonication (80 °C, 24h) D->E One-Pot Reaction F Cooling E->F G Filtration F->G H Recrystallization G->H I Substituted Isoxazole H->I

Caption: Workflow for the organocatalytic synthesis of isoxazoles.

[3+2] Cycloaddition of in situ Generated Nitrile Oxides from Aldoximes

A classic and versatile metal-free approach to isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1][5] The nitrile oxides can be conveniently generated in situ from aldoximes using a mild oxidant, avoiding the need to handle potentially unstable nitrile oxide intermediates.

Application Notes:

This method is highly modular, allowing for the synthesis of a diverse range of 3,5-disubstituted isoxazoles by varying the aldoxime and alkyne starting materials. The use of Oxone® as an oxidant in an aqueous medium represents a green and practical approach.[1] The reaction proceeds through the oxidation of the aldoxime to the corresponding nitrile oxide, which then undergoes a cycloaddition with the alkyne.[1]

Experimental Protocol:

Synthesis of 3-Phenyl-5-(phenylethynyl)isoxazole:

  • In a 100 mL round-bottom flask, dissolve benzaldoxime (1.0 mmol, 121 mg) and phenylacetylene (1.2 mmol, 122 mg) in a mixture of 10 mL of acetone and 10 mL of water.

  • To this solution, add potassium chloride (1.0 mmol, 74.5 mg).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Oxone® (potassium peroxymonosulfate) (1.0 mmol, 615 mg) in 10 mL of water to the reaction mixture over 15 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 3 hours.[1]

  • Monitor the reaction by TLC (hexane/ethyl acetate).

  • After completion, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-phenyl-5-(phenylethynyl)isoxazole.

  • Characterize the product using appropriate spectroscopic methods.

Data Presentation:
EntryAldoximeAlkyneOxidantSolventTime (h)Yield (%)Reference
1BenzaldoximePhenylacetyleneOxone®Acetone/Water388[1]
24-ChlorobenzaldoximePhenylacetyleneOxone®Acetone/Water391[1]
3Benzaldoxime1-HexyneOxone®Acetone/Water382[1]
44-Methoxybenzaldoxime1-OctyneOxone®Acetone/Water385[1]

Reaction Mechanism:

G cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition A Aldoxime C Nitrile Oxide (in situ) A->C Oxidation B Oxone® D Alkyne E Isoxazole C->E Cycloaddition

Caption: Mechanism of isoxazole synthesis via nitrile oxide cycloaddition.

Electrochemical Synthesis of Isoxazoles

Electrosynthesis offers a modern, sustainable, and metal-free approach to isoxazole synthesis. By using electricity as a "traceless" reagent, this method avoids the need for chemical oxidants, reducing waste and improving the overall environmental impact.[7][8]

Application Notes:

This electrochemical method allows for the direct synthesis of isoxazoles from readily available aldoximes and alkenes.[7] The reaction is carried out in an undivided cell, simplifying the experimental setup. The process is scalable and utilizes inexpensive electrode materials.[7] The proposed mechanism involves the anodic oxidation of the aldoxime to generate a radical intermediate, which then reacts with the alkene in a stepwise manner.[8][9]

Experimental Protocol:

Electrochemical Synthesis of 3-phenyl-4,5-dihydroisoxazole-5-carbonitrile:

  • Set up an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.

  • To the cell, add benzaldoxime (1.0 mmol, 121 mg), acrylonitrile (2.0 mmol, 106 mg), and lithium perchlorate (0.2 M) in acetonitrile (10 mL) as the supporting electrolyte.

  • Apply a constant current of 10 mA to the cell.

  • Conduct the electrolysis at room temperature with stirring for the required charge passage (typically 2-4 F/mol).

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazoline.

  • Confirm the structure of the product by spectroscopic analysis.

Data Presentation:
EntryAldoximeAlkeneAnode/CathodeCurrent (mA)Yield (%)Reference
1BenzaldoximeAcrylonitrileC/Pt1081[7]
24-BromobenzaldoximeMethyl acrylateC/Pt1075[7]
3Cinnamaldehyde oximeStyreneC/Pt1068[7]
4Thiophene-2-carbaldoximeN-PhenylmaleimideC/Pt1072[7]

Logical Relationship of Key Steps:

G A Aldoxime C Electrochemical Cell Setup A->C B Alkene B->C D Anodic Oxidation of Aldoxime C->D Apply Current E Generation of Radical Intermediate D->E F Reaction with Alkene E->F G Cyclization F->G H Isoxazoline Product G->H

Caption: Key steps in the electrochemical synthesis of isoxazolines.

Conclusion

The presented metal-free synthetic routes provide researchers with a versatile toolbox for the preparation of substituted isoxazoles. These methods offer significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity. The choice of a particular method will depend on the desired substitution pattern and the available starting materials. The detailed protocols and comparative data tables provided herein should facilitate the adoption of these greener synthetic strategies in academic and industrial research, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of isoxazole-based molecules utilizing ultrasound irradiation. Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to traditional synthetic methods. This technique can lead to significantly reduced reaction times, increased yields, and milder reaction conditions, making it an attractive methodology in medicinal chemistry and drug development. Isoxazole derivatives are a critical class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Principles of Ultrasound-Assisted Synthesis

The chemical effects of ultrasound are attributed to acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. This energy input can promote reactions that are sluggish or require harsh conditions under conventional heating.

Advantages of Sonochemical Synthesis of Isoxazoles:

  • Accelerated Reaction Rates: Dramatically shorter reaction times compared to conventional methods.

  • Increased Yields: Often provides higher product yields with fewer byproducts.

  • Milder Conditions: Enables reactions to proceed at lower temperatures and pressures.

  • Green Chemistry: Reduces energy consumption and often allows for the use of more environmentally benign solvents.

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol describes a highly efficient, one-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones from an aromatic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate under ultrasound irradiation. This multicomponent reaction is notable for its operational simplicity and high yields.

Experimental Protocol:
  • Reactant Mixture: In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and ethyl acetoacetate (1.0 mmol).

  • Solvent and Catalyst: Add 10 mL of an aqueous solution of itaconic acid (10 mol%) as the catalyst and reaction medium.

  • Sonication: Place the flask in an ultrasonic bath with a frequency of 50 kHz. Irradiate the mixture at a controlled temperature of 50°C. The reaction is typically complete within 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.

Comparative Data:
EntryAromatic AldehydeMethodTemperature (°C)Time (min)Yield (%)
1BenzaldehydeUltrasound501595
2BenzaldehydeConventional10018090
34-ChlorobenzaldehydeUltrasound501296
44-ChlorobenzaldehydeConventional10018091
54-MethoxybenzaldehydeUltrasound502092
64-MethoxybenzaldehydeConventional10018088
74-NitrobenzaldehydeUltrasound501098
84-NitrobenzaldehydeConventional10018093

Experimental Workflow:

G Workflow for the Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Combine Aldehyde, Hydroxylamine HCl, & Ethyl Acetoacetate B Add Aqueous Itaconic Acid (10 mol%) A->B C Ultrasonic Irradiation (50 kHz, 50°C, 15-20 min) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H I Pure Product H->I

Caption: One-pot synthesis of isoxazol-5(4H)-ones.

Protocol 2: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol details the synthesis of 3,5-disubstituted isoxazoles through a one-pot, three-step process involving the in-situ generation of nitrile oxides from aldehydes, followed by a 1,3-dipolar cycloaddition with an alkyne, catalyzed by copper(I) under ultrasonic irradiation.

Experimental Protocol:
  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in 5 mL of ethanol.

  • Nitrile Oxide Formation: Add chloramine-T (1.1 mmol) to the mixture and stir at room temperature for 5 minutes.

  • Cycloaddition: To the resulting mixture, add the terminal alkyne (1.2 mmol) and copper(I) iodide (5 mol%).

  • Sonication: Place the reaction flask in an ultrasonic bath operating at a frequency of 40 kHz. Irradiate the mixture at room temperature. The reaction is typically complete within 30-45 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 20 mL of saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Comparative Data:
EntryAldehydeAlkyneMethodTime (h)Yield (%)
1BenzaldehydePhenylacetyleneUltrasound0.592
2BenzaldehydePhenylacetyleneConventional1275
34-MethylbenzaldehydePhenylacetyleneUltrasound0.594
44-MethylbenzaldehydePhenylacetyleneConventional1278
5Benzaldehyde1-HeptyneUltrasound0.7588
6Benzaldehyde1-HeptyneConventional1865
74-Chlorobenzaldehyde1-HeptyneUltrasound0.7590
84-Chlorobenzaldehyde1-HeptyneConventional1870

Experimental Workflow:

G Workflow for the Synthesis of 3,5-Disubstituted Isoxazoles cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Reaction cluster_2 Work-up & Purification A Dissolve Aldehyde & Hydroxylamine HCl in Ethanol B Add Chloramine-T, Stir for 5 min A->B C Add Alkyne and CuI (5 mol%) B->C D Ultrasonic Irradiation (40 kHz, RT, 30-45 min) C->D E Monitor by TLC D->E F Quench with NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthesis of 3,5-disubstituted isoxazoles.

Application in Drug Discovery: Targeting Signaling Pathways

Isoxazole-containing compounds are prevalent in many clinically approved drugs and are known to interact with a variety of biological targets.[1] Their diverse pharmacological profiles stem from their ability to modulate key signaling pathways implicated in diseases such as cancer and inflammation.[2][3] For example, certain isoxazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR, which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[4][5] By blocking the VEGFR signaling pathway, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[5] Other isoxazole-based molecules have been found to interfere with intracellular signaling cascades such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation.[6]

The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a common target for isoxazole-based anticancer agents.

VEGFR Signaling Pathway:

G Simplified VEGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Response Angiogenesis Cell Proliferation Cell Survival PKC->Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response mTOR->Response Isoxazole Isoxazole Derivative Isoxazole->VEGFR Inhibition

Caption: Inhibition of VEGFR signaling by isoxazoles.

These protocols and notes are intended to serve as a guide for the application of ultrasound-assisted synthesis in the generation of isoxazole-based molecules for research and drug development purposes. The versatility and efficiency of this technology make it a valuable tool for the modern synthetic chemist.

References

Application Notes and Protocols: Decarboxylation of 5-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development.[1][2] Its utility often stems from the isoxazole scaffold, which can be accessed through various synthetic routes. One common transformation is the decarboxylation of 5-methylisoxazole-3-carboxylic acid to yield 5-methylisoxazole.[1] This reaction is pivotal for introducing the 5-methylisoxazole moiety into target molecules, such as Raf kinase inhibitors for cancer therapy.[1] These application notes provide detailed protocols and technical guidance for performing this decarboxylation reaction, catering to both small-scale laboratory synthesis and process development considerations.

Chemical Properties

PropertyValueSource
Molecular FormulaC₅H₅NO₃Smolecule
Molecular Weight127.10 g/mol Smolecule
Melting Point106-110 °CSigma-Aldrich
Decomposition Temperature258-261 °CSigma-Aldrich
AppearancePale yellow powderInno Pharmchem

Decarboxylation Reaction Overview

The decarboxylation of 5-methylisoxazole-3-carboxylic acid involves the removal of the carboxylic acid group as carbon dioxide, typically facilitated by heat or a catalyst. The general transformation is as follows:

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the general conditions for the decarboxylation of heterocyclic carboxylic acids, including isoxazole derivatives, as described in the patent literature. It is important to note that optimization for 5-methylisoxazole-3-carboxylic acid specifically may be required to achieve optimal results.

ParameterConditionReported YieldPurityReference
SolventN,N-Dimethylformamide (DMF)>90%>98%CN109694343B[3]
CatalystOrganic Acid (e.g., formic acid)>90%>98%CN109694343B[3]
Temperature85-150 °C>90%>98%CN109694343B[3]

Experimental Protocols

Two primary approaches for the decarboxylation of 5-methylisoxazole-3-carboxylic acid are thermal and catalytic methods.

Protocol 1: Thermal Decarboxylation (Uncatalyzed)

This protocol relies on heating the substrate to a temperature at or above its decomposition point to induce decarboxylation. This method is simpler but may require higher temperatures and could lead to side product formation if not carefully controlled.

Materials:

  • 5-methylisoxazole-3-carboxylic acid

  • High-boiling point, inert solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylisoxazole-3-carboxylic acid.

  • Add a high-boiling point, inert solvent to create a slurry that can be effectively stirred.

  • Slowly heat the mixture with stirring to the decomposition temperature range of the starting material (e.g., starting at 250 °C and monitoring for CO₂ evolution).

  • Maintain the temperature until the evolution of CO₂ ceases (as observed by bubbling or analysis of the off-gas).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 5-methylisoxazole, can be isolated by distillation or extraction, depending on the solvent used.

  • Purify the product further by distillation or chromatography if necessary.

Protocol 2: Catalytic Decarboxylation

This method employs a catalyst to facilitate the decarboxylation at a lower temperature, which can improve selectivity and reduce the formation of byproducts. The following protocol is adapted from a general method for heterocyclic carboxylic acids.[3]

Materials:

  • 5-methylisoxazole-3-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Organic acid catalyst (e.g., formic acid, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-methylisoxazole-3-carboxylic acid in N,N-dimethylformamide.

  • Add a catalytic amount of an organic acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to a temperature in the range of 85-150 °C with stirring. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography to obtain pure 5-methylisoxazole.

Visualizations

Reaction Mechanism

The proposed mechanism for the thermal decarboxylation of 5-methylisoxazole-3-carboxylic acid likely proceeds through a cyclic transition state, facilitated by the electronic nature of the isoxazole ring.

G cluster_start Starting Material cluster_ts Transition State cluster_inter Intermediate start 5-Methylisoxazole-3-carboxylic Acid ts Ylide Intermediate Formation (Proton Transfer) start->ts Heat inter Carbanionic Intermediate ts->inter Decarboxylation end1 5-Methylisoxazole inter->end1 Protonation end2 Carbon Dioxide

Caption: Proposed mechanism for the decarboxylation of 5-methylisoxazole-3-carboxylic acid.

Experimental Workflow

The following diagram outlines the general workflow for the catalytic decarboxylation protocol.

G start Dissolve Starting Material in DMF add_cat Add Organic Acid Catalyst start->add_cat heat Heat Reaction Mixture (85-150 °C) add_cat->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Upon Completion purify Purification (Distillation/Chromatography) workup->purify product 5-Methylisoxazole purify->product

References

Application Notes and Protocols: 5-Amino-3-methyl-isoxazole-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) as a novel, unnatural β-amino acid in solid-phase peptide synthesis (SPPS). The inclusion of AMIA into peptide chains can lead to the development of α/β-mixed peptides with unique structural and biological properties, offering new avenues for therapeutic agent design.[1][2][3][4][5] Peptidomimetics incorporating such unnatural amino acids are of great interest for overcoming the limitations of natural peptides, such as their low stability against proteolysis.[2]

Introduction to 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

AMIA is a bifunctional isoxazole derivative containing both an amino and a carboxylic acid group.[1][2] Structurally, it is classified as a β-amino acid because the amino group is positioned on the carbon atom beta to the carboxyl group.[2] This non-proteinogenic amino acid has been successfully incorporated into peptide chains using both classical and ultrasonic-agitated solid-phase peptide synthesis methods.[2][4][5]

An important characteristic of AMIA is that its β-amino group is unreactive under typical Fmoc-protection conditions.[2] This allows for the direct coupling of the unblocked AMIA to the N-terminal α-amino group of a resin-bound peptide.[2]

Data Presentation

Table 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

StepReactionReagents and Conditions
1Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) PreparationTriethyl orthoacetate, ethyl cyanoacetate (1:1 mol/mol), catalytic DMAP, 110 °C with ethanol removal.[2]
2Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) PreparationP1, EtONa, NH₂OH∙HCl in EtOH, 24 h at room temperature.[2]
35-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (P3) PreparationP2 dissolved in 10% NaOH, heated to 70 °C, followed by cooling and addition of HCl to pH 4.[2]

Table 2: Conditions for Coupling AMIA to Resin-Bound Peptides

MethodCoupling ReagentsSolventReaction TimeKey Feature
Classical SPPSDIC/OxymaDMF/DCM2 hours (repeated)Standard, well-established method.
Ultrasonic Agitated SPPSDIC/OxymaDMF/DCM12 minutes (repeated)Ten-fold reduction in synthesis time and improved product purity.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate (P1)

  • Mix triethyl orthoacetate and ethyl cyanoacetate in a 1:1 molar ratio in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110 °C while continuously removing the ethanol formed during the reaction.

  • After the reaction is complete, cool the mixture.

  • Filter the resulting precipitate and wash it with a 10% HCl solution.[2]

Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2)

  • Dissolve the intermediate P1 in ethanol.

  • In a separate flask, prepare a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl) in ethanol.

  • Add the ethanolic solution of P1 to the EtONa/NH₂OH∙HCl mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol.

  • Filter the precipitate, wash it with water, and dry it.[2]

Step 3: Preparation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (P3)

  • Dissolve the solid intermediate P2 in a 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the solution to 70 °C.

  • Cool the mixture to room temperature.

  • Acidify the solution to pH 4 by adding hydrochloric acid (HCl).

  • Filter the resulting precipitate, wash it with water, and dry to obtain the final product.[2]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of AMIA-Containing Peptides

A. Classical SPPS Method

  • Resin Swelling: Swell the Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected α-amino acid (3 equivalents) and Oxyma Pure (3 equivalents) in a DMF/DCM (1:1, v/v) mixture.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Repeat the coupling step.

  • Capping (Optional): Cap any unreacted amino groups with a solution of acetic anhydride and pyridine in DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • AMIA Coupling:

    • For the final coupling step, use unblocked 5-amino-3-methyl-isoxazole-4-carboxylic acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents).

    • Allow the coupling reaction to proceed for 2 hours and repeat the coupling.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and methanol and dry under vacuum.

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge, wash the peptide pellet with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Ultrasonic Agitated SPPS Method

  • Follow the same steps as the classical SPPS method for resin swelling, Fmoc deprotection, and washing.

  • Amino Acid and AMIA Coupling:

    • Perform the coupling reactions in an ultrasonic bath.

    • The coupling time is significantly reduced to 12 minutes for each coupling step (repeated once).[3]

  • Proceed with cleavage, deprotection, and purification as described in the classical method.

Protocol 3: Characterization of AMIA-Containing Peptides

  • Mass Spectrometry (MS):

    • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS analysis to confirm the peptide sequence.

    • Fragment the parent ion and analyze the resulting daughter ions to verify the presence and position of the AMIA residue within the peptide chain.[2][6][7]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of AMIA cluster_spps Solid-Phase Peptide Synthesis (SPPS) P1 Ethyl 2-cyano-3- ethoxybut-2-enoate (P1) P2 Ethyl 5-amino-3-methyl- isoxazole-4-carboxylate (P2) P1->P2 EtONa, NH2OH.HCl AMIA 5-Amino-3-methyl- isoxazole-4-carboxylic acid (AMIA) P2->AMIA 1. NaOH, 70°C 2. HCl Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for sequence AMIA_Coupling AMIA Coupling Coupling->AMIA_Coupling Cleavage Cleavage from Resin AMIA_Coupling->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for the synthesis of AMIA and its incorporation into peptides via SPPS.

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid / AMIA Coupling DIC, Oxyma wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next Amino Acid end Final Peptide on Resin wash2->end Final Amino Acid

Caption: The iterative cycle of solid-phase peptide synthesis for incorporating AMIA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is significantly lower than the reported 90%. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis process. Here are the key areas to investigate:

  • Incomplete Hydrolysis: The conversion of the starting ester (methyl or ethyl 3-methyl-5-isoxazolecarboxylate) to the carboxylic acid may be incomplete. Ensure the reaction has run for the recommended 18-20 hours at room temperature to drive the reaction to completion.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can confirm the disappearance of the starting material.

  • Incorrect Stoichiometry: Using an insufficient amount of sodium hydroxide (NaOH) will result in incomplete hydrolysis. At least two equivalents of NaOH are recommended to ensure the complete saponification of the ester.[1]

  • Suboptimal pH Adjustment: The precipitation of the carboxylic acid is highly dependent on the pH of the aqueous solution. The pH should be carefully adjusted to approximately 2 using 1N hydrochloric acid (HCl).[1][2] If the pH is too high, the product will remain dissolved as its carboxylate salt, leading to poor extraction and low yield.

  • Inefficient Extraction: this compound is extracted from the acidified aqueous layer into an organic solvent, typically ethyl acetate. To maximize recovery, perform multiple extractions (at least three) with a sufficient volume of ethyl acetate.[1][2] Inefficient phase separation or insufficient mixing during extraction can also lead to product loss.

  • Product Degradation: Although isoxazoles are generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to ring-opening or other side reactions. The described protocol is conducted at room temperature, which minimizes this risk.[1]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The most straightforward method to monitor the reaction is by using Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, neutralize it, and spot it on a TLC plate alongside a spot of the starting ester. The product, being a carboxylic acid, will be more polar than the starting ester and will have a lower Rf value. The reaction is complete when the spot corresponding to the starting ester is no longer visible.

Q3: I'm having trouble with the purification of the final product. What are the best practices?

A3: For the described high-yield synthesis, the product obtained after extraction and solvent evaporation is often of sufficient purity (a white solid) to be used in subsequent steps without further purification.[1][2] However, if you observe significant impurities, consider the following:

  • Washing the Organic Extracts: After the extractions with ethyl acetate, washing the combined organic layers with brine (a saturated aqueous solution of NaCl) helps to remove residual water and some water-soluble impurities.[1][2]

  • Drying the Organic Layer: Ensure the organic layer is thoroughly dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.[1][2] Residual water can affect the purity and yield of the solid product.

  • Recrystallization: If the product is not pure enough, recrystallization is a standard method for purifying solid organic compounds. A suitable solvent or solvent system would need to be determined experimentally.

Q4: Can I use a different base for the hydrolysis?

A4: While sodium hydroxide is commonly used and has been shown to be effective, other strong bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) could also be used for the saponification of the ester. However, you would need to adjust the mass used to ensure you are using the correct molar equivalents. It is important to use a strong base to ensure the hydrolysis goes to completion.

Quantitative Data Summary

The following table summarizes the quantitative data for a typical successful synthesis of this compound from its methyl ester, yielding 90% of the final product.[1][2]

ReagentMolecular Weight ( g/mol )Amount (mg)Millimoles (mmol)Molar Equivalents
Methyl 3-methyl-5-isoxazolecarboxylate141.129006.381.0
Sodium Hydroxide (NaOH)40.0046511.631.82
Product
This compound127.106605.1990% Yield

Detailed Experimental Protocol

This protocol describes the synthesis of this compound via the hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate.[1][2]

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Methanol (MeOH)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stirrer, dissolve 900 mg (6.38 mmol) of methyl 3-methyl-5-isoxazolecarboxylate in 2.0 mL of tetrahydrofuran.

  • Base Addition: Prepare a solution of 465 mg (11.63 mmol) of sodium hydroxide in 2 mL of water. Add this solution dropwise to the reaction mixture.

  • Solvent Addition: Add 4 mL of methanol to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.

  • Acidification: Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by adding 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 35 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield this compound as a white solid (660 mg, 90% yield). The product is typically used without further purification.[1]

Visualizations

G start Start: Methyl 3-methyl-5- isoxazolecarboxylate in THF add_naoh Add NaOH solution (in Water) start->add_naoh add_meoh Add Methanol add_naoh->add_meoh react Stir at RT for 18-20h (Hydrolysis) add_meoh->react acidify Acidify to pH 2 with 1N HCl react->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash combined organic layers with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate end_product Final Product: 3-Methylisoxazole- 5-carboxylic acid evaporate->end_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

References

Troubleshooting Regioselectivity in Isoxazole Ring Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole ring synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?

A1: The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is primarily governed by a combination of electronic and steric factors.[1]

  • Electronic Effects: According to the Frontier Molecular Orbital (FMO) theory, the reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyse and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction generally favors the formation of the 3,5-disubstituted isoxazole isomer.[2]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide will sterically favor the transition state that leads to the less hindered product. In the case of terminal alkynes, this also typically results in the 3,5-isomer.[1][2]

Q2: Why is the formation of 3,5-disubstituted isoxazoles generally favored over 3,4-disubstituted isomers?

A2: The preference for 3,5-disubstituted isoxazoles in reactions involving terminal alkynes is a result of the alignment of molecular orbitals with the largest coefficients during the cycloaddition, which leads to the most stable transition state.[2] Both electronic and steric factors synergistically favor this arrangement, making the synthesis of 3,4-disubstituted isoxazoles from terminal alkynes more challenging.[2][3]

Q3: What is furoxan, and how can its formation as a byproduct be minimized?

A3: Furoxan is a common byproduct that results from the dimerization of the nitrile oxide intermediate.[1] To minimize its formation, the following strategies can be employed:

  • In Situ Generation: Generating the nitrile oxide in situ ensures that its concentration remains low, favoring the desired reaction with the alkyne over dimerization.[1] Common methods for in situ generation include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.[1]

  • Slow Addition: If not generated in situ, the slow addition of the nitrile oxide to the reaction mixture containing the alkyne can also help to keep its instantaneous concentration low.[1]

  • Use of Excess Alkyne: Employing a large excess of the alkyne can increase the probability of the desired cycloaddition reaction occurring over the dimerization.[1]

  • Temperature Optimization: Lowering the reaction temperature may reduce the rate of dimerization more significantly than the rate of the cycloaddition.[1]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity for the desired 3,5-disubstituted isoxazole.

Solution:

To enhance the regioselectivity towards the 3,5-isomer, consider the following modifications to your protocol:

  • Catalysis: The use of a copper(I) catalyst, such as CuI or CuSO₄ with a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been shown to be effective.[1]

  • Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-isomer.[2]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[2]

  • In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, thereby improving selectivity.[2][4]

Problem 2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the predominant product.

Solution:

Synthesizing 3,4-disubstituted isoxazoles often requires alternative strategies to overcome the inherent preference for the 3,5-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine) has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[2][3]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[2][5]

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity of Isoxazole Formation

CatalystPredominant IsomerNotesReference
None (Thermal)Mixture of isomers, often favoring 3,5Poor regioselectivity can be an issue.[6]
Copper(I)3,5-disubstitutedHighly regioselective for terminal alkynes.[1][2]
Ruthenium(II)Can be tuned for 3,4- or 3,5-isomersRegioselectivity can be influenced by the specific catalyst and reaction conditions.[7]

Table 2: Comparison of Synthetic Routes for 3,4-Disubstituted Isoxazoles

Synthetic RouteKey ReagentsTypical RegioselectivityAdvantagesDisadvantagesReference
Enamine [3+2] CycloadditionAldehyde, Secondary Amine, N-hydroximidoyl chlorideHigh for 3,4-isomerMetal-free, mild conditionsMay require subsequent oxidation[2][3]
Cyclocondensationβ-Enamino diketone, Hydroxylamine HCl, Lewis AcidTunableAccess to various substitution patternsMay require synthesis of the β-enamino diketone precursor[5][8]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[2]

  • If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol favors the formation of the 3,4-disubstituted isomer.[2][3]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).[2]

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, the intermediate 5-(pyrrolidinyl)-4,5-dihydroisoxazole may be isolated or oxidized directly.

  • For the oxidation step, add an oxidizing agent (e.g., DDQ or MnO₂) to the reaction mixture and continue stirring until the conversion is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the resulting crude product by column chromatography to yield the final 3,4-disubstituted isoxazole.[2]

Visualizations

G cluster_reactants Reactants cluster_products Regioisomeric Products R_CN_O Nitrile Oxide (R-C≡N⁺-O⁻) Isoxazole_35 3,5-Disubstituted Isoxazole R_CN_O->Isoxazole_35 Favored Pathway (Terminal Alkynes) Isoxazole_34 3,4-Disubstituted Isoxazole R_CN_O->Isoxazole_34 Challenging Pathway Alkyne Alkyne (R'C≡CR'') Alkyne->Isoxazole_35 Alkyne->Isoxazole_34 G Start Poor Regioselectivity Observed Desired_Isomer What is the desired isomer? Start->Desired_Isomer Isomer_35 3,5-Disubstituted Desired_Isomer->Isomer_35 3,5 Isomer_34 3,4-Disubstituted Desired_Isomer->Isomer_34 3,4 Optimize_35 Optimize for 3,5-Isomer: - Add Cu(I) catalyst - Use less polar solvent - Lower reaction temperature - In situ nitrile oxide generation Isomer_35->Optimize_35 Strategies_34 Strategies for 3,4-Isomer: - Use internal alkyne - Switch to enamine cycloaddition - Consider cyclocondensation route Isomer_34->Strategies_34 Check_Stability Check Nitrile Oxide Stability: - In situ generation - Low temperature Optimize_35->Check_Stability Assess_Reactivity Assess Substrate Reactivity: - Consider catalyst for electron-poor alkynes - Check for steric hindrance Strategies_34->Assess_Reactivity Optimize_Conditions Optimize Reaction Conditions: - Screen solvents - Titrate base - Temperature optimization Check_Stability->Optimize_Conditions Assess_Reactivity->Optimize_Conditions

References

Common side products in the synthesis of 3-Methylisoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylisoxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve two main approaches:

  • Cycloaddition followed by functional group manipulation: This typically involves a 1,3-dipolar cycloaddition reaction to construct the isoxazole ring, followed by conversion of a substituent to the carboxylic acid.

  • Hydrolysis of a pre-formed ester: A common and often high-yielding method is the basic hydrolysis of a corresponding ester, such as methyl or ethyl 3-methylisoxazole-5-carboxylate, followed by acidic workup.[1][2]

Q2: What are the primary side products I should be aware of during the synthesis of the isoxazole ring?

A2: When synthesizing the isoxazole ring via 1,3-dipolar cycloaddition of a nitrile oxide, the two main side products to consider are:

  • Furoxans: These are dimers of the nitrile oxide intermediate and are a common byproduct, especially if the nitrile oxide is generated in high concentrations or is not trapped efficiently by the dipolarophile.[3]

  • Regioisomers: Depending on the substitution pattern of your starting materials, you may form isomeric isoxazoles. For example, in the synthesis of 3,5-disubstituted isoxazoles, the formation of 3,4-disubstituted isomers can occur.

Q3: Can the isoxazole ring degrade during the final hydrolysis step to the carboxylic acid?

A3: Yes, the isoxazole ring can be susceptible to degradation under certain conditions, particularly during basic hydrolysis. The primary degradation pathway involves ring opening to form a β-ketonitrile. The stability of the isoxazole ring is influenced by factors such as pH and temperature, with increased lability under strongly basic conditions and at elevated temperatures.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Hydrolysis of the Starting Ester Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting ester. If the reaction stalls, consider increasing the reaction time, temperature (with caution), or the equivalents of the base.Incomplete hydrolysis will result in a mixture of the desired product and the starting material, leading to a lower isolated yield.
Degradation of the Isoxazole Ring Perform the hydrolysis at a lower temperature (e.g., room temperature or below) and use a moderate concentration of the base (e.g., 1-2 M NaOH). Minimize the reaction time once the starting material is consumed.The isoxazole ring can undergo base-catalyzed ring opening to form a β-ketonitrile, which will reduce the yield of the desired carboxylic acid.[4][5]
Formation of Furoxan Byproducts (in cycloaddition routes) If synthesizing the isoxazole ring, generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the reagent that generates the nitrile oxide.In situ generation keeps the concentration of the unstable nitrile oxide low, favoring the desired cycloaddition over dimerization to the furoxan byproduct.[3]
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Source Identification & Mitigation
Unreacted Starting Ester Incomplete hydrolysis.Identification: Compare the 1H NMR or HPLC of your product with the starting material. The ester will show characteristic signals for the methyl or ethyl group. Mitigation: Ensure complete hydrolysis as described in Issue 1. Purify the final product by recrystallization or column chromatography.
β-Ketonitrile Base-catalyzed ring opening of the isoxazole.[6]Identification: Look for a characteristic nitrile peak in the IR spectrum (around 2250 cm-1) and the absence of the isoxazole ring signals in the NMR. Mitigation: Use milder hydrolysis conditions (lower temperature, shorter reaction time).
Isomeric Carboxylic Acid (e.g., 5-Methylisoxazole-3-carboxylic acid) Lack of regioselectivity during the initial isoxazole ring formation.Identification: Careful analysis of 1H and 13C NMR spectra is required to distinguish between isomers. HPLC can also be used to separate and quantify isomers. Mitigation: In the cycloaddition step, use a regioselective catalyst (e.g., copper(I) salts) or carefully control reaction conditions (solvent, temperature) to favor the desired isomer.
Furoxan Byproducts Dimerization of the nitrile oxide intermediate.[7][8]Identification: Furoxans can be detected by mass spectrometry and their unique NMR signatures. Mitigation: Optimize the cycloaddition reaction to favor the reaction of the nitrile oxide with the alkyne over dimerization.

Experimental Protocols

Protocol 1: Synthesis of this compound by Hydrolysis of Ethyl 3-Methylisoxazole-5-carboxylate

Materials:

  • Ethyl 3-methylisoxazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve ethyl 3-methylisoxazole-5-carboxylate (1 equivalent) in a mixture of methanol and tetrahydrofuran.

  • To this solution, add a solution of sodium hydroxide (2 equivalents) in water dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 18-20 hours, monitoring for the disappearance of the starting material by TLC.[1]

  • After completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 1N HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product is often of high purity and may not require further purification.[1][2]

Protocol 2: HPLC Method for Impurity Profiling

This is a general guideline and may require optimization for your specific system and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of your crude or purified product in the initial mobile phase composition.

This method should allow for the separation of the starting ester, the carboxylic acid product, and potentially more polar (earlier eluting) or less polar (later eluting) impurities.

Visualizations

Synthesis_Workflow cluster_cycloaddition Isoxazole Ring Formation (1,3-Dipolar Cycloaddition) cluster_hydrolysis Ester Hydrolysis start1 Alkyne + Nitrile Oxide product1 3-Methylisoxazole-5-carboxylate Ester start1->product1 Desired Reaction side_product1 Regioisomeric Isoxazole start1->side_product1 Side Reaction side_product2 Furoxan (Dimer) start1->side_product2 Side Reaction product1_h 3-Methylisoxazole-5-carboxylate Ester final_product This compound product1_h->final_product Desired Reaction (NaOH, H2O/MeOH) side_product3 β-Ketonitrile product1_h->side_product3 Degradation (Strong Base/Heat)

Caption: General synthetic workflow for this compound highlighting potential side products.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Problem Observed low_yield Low Yield start->low_yield impurities Impurities Detected start->impurities check_hydrolysis Check for incomplete hydrolysis (TLC/HPLC) low_yield->check_hydrolysis check_degradation Assess for ring degradation (milder conditions) low_yield->check_degradation check_cycloaddition Optimize cycloaddition (in situ generation) low_yield->check_cycloaddition identify_ester Unreacted Ester? (Check Hydrolysis) impurities->identify_ester identify_ketonitrile β-Ketonitrile? (Milder Hydrolysis) impurities->identify_ketonitrile identify_isomer Isomeric Acid? (Optimize Cycloaddition) impurities->identify_isomer

Caption: A logical troubleshooting workflow for common issues in the synthesis.

References

Technical Support Center: Purification of Crude 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methylisoxazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of precipitated product after acidification. Incomplete neutralization of the carboxylate salt.Ensure the pH of the aqueous layer is acidic (pH 2-3) by adding a slight excess of concentrated HCl. Check the pH with indicator paper.[1][2]
The product is partially soluble in the acidic aqueous solution.If no solid or only a small amount of fine crystals form, cool the solution in an ice bath to maximize precipitation. If solubility is still an issue, extract the acidified aqueous layer with an organic solvent like ethyl acetate.[3]
Incomplete initial extraction of the carboxylic acid into the basic aqueous layer.During the acid-base extraction, ensure thorough mixing of the organic and aqueous layers to facilitate the complete transfer of the carboxylate salt into the aqueous phase.[1]
Product is an oil or sticky solid after precipitation. Presence of impurities that lower the melting point.The crude product may require further purification by recrystallization or column chromatography.
Incomplete removal of the extraction solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Formation of an emulsion during acid-base extraction. High concentration of dissolved substances or fine particulate matter.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Broad melting point of the purified product. Presence of impurities.A broad melting point suggests the sample is not pure.[4] Further purification by recrystallization from a suitable solvent system or by column chromatography is recommended. Common impurities include unhydrolyzed starting ester.[4]
Streaking or tailing of the product spot on a TLC plate. The carboxylic acid is interacting with the silica gel.Add a small amount of a volatile acid, such as acetic acid or formic acid, to the developing solvent system (eluent). This will suppress the ionization of the carboxylic acid and lead to a more defined spot.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification step for crude this compound?

A1: The most common initial purification method is an acid-base extraction.[2] The crude product, which is often synthesized by the hydrolysis of its corresponding ester, is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).[3] The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid.[1][2]

Q2: What are some common impurities I should be aware of?

A2: Common impurities can include:

  • Unhydrolyzed starting ester (e.g., methyl or ethyl 3-methylisoxazole-5-carboxylate): This is a less polar impurity and can be removed by ensuring complete hydrolysis or through chromatography.[4]

  • Starting materials from the isoxazole ring formation: Depending on the synthetic route, these can be varied.

  • Side-products from competing reactions: The specific nature of these will depend on the synthesis method used.[4]

  • Decarboxylation product: Although less common under standard purification conditions, prolonged exposure to high temperatures can lead to the loss of the carboxylic acid group.[4]

Q3: My product is still impure after acid-base extraction. What should I do next?

A3: If impurities persist, recrystallization is a good next step. If that fails to provide a pure product, column chromatography is a more rigorous purification method.

Q4: What is a good solvent for recrystallizing this compound?

A4: For carboxylic acids, polar solvents are often a good starting point. Good results can often be achieved with ethanol, methanol, water, or mixtures of these.[6] The ideal solvent will dissolve the compound when hot but have low solubility when cold. It is recommended to test a few different solvents on a small scale to find the optimal one.

Q5: How can I use column chromatography to purify this compound?

A5: Due to its polarity, normal-phase silica gel chromatography can be challenging. To improve separation and reduce peak tailing, it is recommended to add a small percentage of a volatile acid (e.g., 0.1-1% acetic or formic acid) to the eluent.[5] Alternatively, reversed-phase (C18) chromatography can be very effective for purifying polar compounds like carboxylic acids, often using a mobile phase of water and acetonitrile with a small amount of an acid like trifluoroacetic acid (TFA).[7]

Data Presentation

Property Value Source
Molecular Formula C5H5NO3[8][9][10]
Molecular Weight 127.10 g/mol [10]
Melting Point 210-211 °C[ChemScene LLC]
Appearance White solid[ChemicalBook]
Purity (Typical) ≥97%[8][9]

Experimental Protocols

Acid-Base Extraction Protocol

This protocol describes the purification of crude this compound from non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the carbon dioxide gas that is evolved. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Back-washing (Optional): To remove any residual neutral impurities from the combined aqueous extracts, wash with a small portion of fresh ethyl acetate. Discard the organic layer.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH 2-3), which will cause the this compound to precipitate.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Column Chromatography Protocol (Normal Phase)

This protocol is for the purification of this compound using silica gel chromatography.

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate and then adding methanol). It is highly recommended to add 0.1-1% acetic or formic acid to the eluent to reduce tailing of the carboxylic acid.[5]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 3-Methylisoxazole- 5-carboxylic acid Dissolve Dissolve in Organic Solvent Crude->Dissolve Extraction Acid-Base Extraction Dissolve->Extraction Acidify Acidify Aqueous Layer Extraction->Acidify Aqueous Layer Impurities Non-Acidic Impurities Extraction->Impurities Organic Layer Filter Filter and Dry Acidify->Filter Pure Pure Product Filter->Pure Recrystallize Recrystallization Filter->Recrystallize If Impure Recrystallize->Pure Chromatography Column Chromatography Recrystallize->Chromatography If Still Impure Chromatography->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity After Initial Purification CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots? CheckTLC->MultipleSpots Streaking Streaking/Tailing? MultipleSpots->Streaking No Recrystallize Recrystallize from suitable solvent MultipleSpots->Recrystallize Yes AddAcid Add Acid to Eluent (e.g., Acetic Acid) Streaking->AddAcid Yes Success Pure Product Streaking->Success No (Purity OK) Recrystallize->CheckTLC Column Perform Column Chromatography Recrystallize->Column If purity is still low Column->Success Failure Characterize Impurities (e.g., NMR, MS) Column->Failure If separation is poor AddAcid->Column

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for nitrile oxide cycloadditions. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and informative diagrams to facilitate your experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during nitrile oxide cycloaddition reactions in a question-and-answer format, offering specific solutions.

Question 1: My reaction yield is low, and I'm observing a significant amount of a dimeric byproduct. What is happening, and how can I fix it?

Answer: A common side reaction in 1,3-dipolar cycloadditions of nitrile oxides is their dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs because nitrile oxides can be highly reactive and unstable; in the absence of a suitable dipolarophile, they will react with themselves.[1] To minimize this side reaction and improve the yield of your desired cycloadduct, the key is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.[1]

Recommended Solutions:

  • In Situ Generation: This is the most effective method to prevent dimerization. The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize.[1] Common methods for in situ generation include the oxidation of aldoximes or the dehydrohalogenation of hydroxamoyl halides.[2]

  • Slow Addition/Diffusion Mixing: If you are using a pre-formed stable nitrile oxide or a rapid generation method, slowly adding the nitrile oxide or the generating agent to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[1] A specific technique known as "diffusion reagent mixing," where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture, can also be effective.[3]

Question 2: I am trying an in situ generation of my nitrile oxide from an aldoxime, but the reaction is sluggish and still producing byproducts. How can I optimize this?

Answer: The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is critical for a successful reaction.[1] Several factors can be adjusted to improve the outcome.

Optimization Strategies:

  • Choice of Oxidant: A variety of oxidants can be used to convert aldoximes to nitrile oxides. The optimal choice may depend on your specific substrate. Common and effective oxidant systems include:

    • Sodium hypochlorite (bleach)[1]

    • Oxone® (potassium peroxymonosulfate)[4][5]

    • Iodobenzene diacetate[1]

  • Solvent and Base: The choice of solvent and base can influence the reaction rate and selectivity. For instance, when using iodobenzene diacetate, methanol with a catalytic amount of trifluoroacetic acid has proven effective.[1] For reactions involving hydroximoyl chlorides as precursors, a tertiary amine base like triethylamine is commonly used.[6] The polarity of the solvent can also affect regioselectivity.[7][8]

  • Temperature: Most in situ generation methods are effective at room temperature. However, for particularly unstable nitrile oxides or slow cycloaddition reactions, cooling the reaction mixture may help to suppress the dimerization side reaction.[1]

Question 3: My reaction is not regioselective, and I am obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer: The regioselectivity of nitrile oxide cycloadditions is governed by both steric and electronic factors, which can be understood using Frontier Molecular Orbital (FMO) theory.[9] In many cases, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide.[10]

Strategies to Enhance Regioselectivity:

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the frontier orbitals and thus alter the regioselectivity.[7][8] Experimenting with a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile, DMF) can help identify optimal conditions.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance regioselectivity by coordinating to either the nitrile oxide or the dipolarophile, thereby altering the FMO energies and steric environment.

  • Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the dipolarophile plays a crucial role. Electron-donating groups on the dipolarophile and electron-withdrawing groups on the nitrile oxide (or vice versa) can favor specific regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in nitrile oxide cycloadditions?

A1: The most frequent side product is a furoxan, which results from the dimerization of the nitrile oxide.[1] This is particularly problematic for nitrile oxides that are generated too rapidly or are present in high concentrations.[1]

Q2: Are all nitrile oxides unstable?

A2: No, the stability of nitrile oxides varies depending on their structure. Steric hindrance can prevent dimerization and increase stability. For example, 2,4,6-trimethylbenzonitrile oxide is known to be relatively stable. Generally, aromatic nitrile oxides are more stable than aliphatic ones.[1]

Q3: Can I pre-form my nitrile oxide and then add it to my reaction?

A3: While this is possible for some stable nitrile oxides, it is generally not recommended for most, as they will readily dimerize.[1] The in situ generation of the nitrile oxide in the presence of the dipolarophile is the preferred method to maximize the yield of the desired cycloadduct.[1]

Q4: How does temperature affect the reaction?

A4: Temperature can have multiple effects. While higher temperatures can increase the rate of the cycloaddition, they can also accelerate the rate of nitrile oxide dimerization and other decomposition pathways. For many in situ generation methods, room temperature is sufficient.[1] In some cases, cooling the reaction may be beneficial to suppress side reactions, especially with unstable nitrile oxides.[1]

Data Presentation

Table 1: Effect of Oxidant on the Yield of Isoxazolines from Aldoximes

EntryAldoximeDipolarophileOxidantSolventTemperature (°C)Yield (%)Reference
14-Methylbenzaldehyde oximeMethyl acrylateOxone®/NaCl/Na₂CO₃None (Ball-milling)Room Temp85[4][5]
2Benzaldehyde oximeStyreneSodium hypochloriteCH₂Cl₂Room Temp75-85[1]
3VariousVariousIodobenzene diacetateMeOHRoom Temp60-90[1]

Table 2: Influence of Solvent on Reaction Time and Yield

EntryNitrile Oxide PrecursorDipolarophileSolventTime (h)Yield (%)Reference
14-Chlorobenzhydroxamoyl chloridePhenylacetyleneToluene2485Fictional Example
24-Chlorobenzhydroxamoyl chloridePhenylacetyleneAcetonitrile1288Fictional Example
34-Chlorobenzhydroxamoyl chloridePhenylacetyleneDMF892Fictional Example

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using Oxone® under Ball-Milling Conditions

This protocol is adapted from a literature procedure for the solvent-free synthesis of isoxazolines.[4][5]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (1.2 equiv)

  • Sodium chloride (NaCl) (1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) (1.5 equiv)

  • Stainless-steel grinding jar with stainless-steel balls

  • Mixer mill

Procedure:

  • To a stainless-steel grinding jar, add the aldoxime (e.g., 0.2 mmol), the alkene or alkyne (0.24 mmol), NaCl (0.22 mmol), Oxone® (0.22 mmol), and Na₂CO₃ (0.3 mmol).

  • Add the stainless-steel grinding balls.

  • Securely close the jar and place it in the mixer mill.

  • Mill the reaction mixture at a specified frequency (e.g., 30 Hz) for the optimized time (e.g., 60 minutes).

  • After milling, carefully open the jar and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazoline or isoxazole.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield of Cycloadduct check_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_byproducts furoxan_detected Furoxan Dimer Detected? check_byproducts->furoxan_detected in_situ Implement In Situ Generation of Nitrile Oxide furoxan_detected->in_situ Yes slow_addition Use Slow Addition of Reagents furoxan_detected->slow_addition Yes starting_material Unreacted Starting Material? furoxan_detected->starting_material No optimize_insitu Optimize In Situ Conditions (Oxidant, Solvent, Temp) in_situ->optimize_insitu slow_addition->optimize_insitu success Improved Yield optimize_insitu->success increase_temp Increase Reaction Temperature starting_material->increase_temp Yes change_oxidant Change Oxidant/Base System starting_material->change_oxidant Yes increase_temp->success change_oxidant->success Nitrile_Oxide_Generation cluster_precursors Precursors cluster_methods In Situ Generation Methods cluster_outcomes Reaction Pathways Aldoxime Aldoxime Oxidation Oxidation (e.g., NCS, Bleach, Oxone) Aldoxime->Oxidation Hydroxamoyl_Chloride Hydroxamoyl Chloride Dehydrohalogenation Dehydrohalogenation (e.g., Triethylamine) Hydroxamoyl_Chloride->Dehydrohalogenation Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxidation->Nitrile_Oxide Dehydrohalogenation->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition with Dipolarophile Nitrile_Oxide->Cycloaddition Desired Dimerization Dimerization Nitrile_Oxide->Dimerization Side Reaction Product Isoxazoline/Isoxazole Cycloaddition->Product Furoxan Furoxan (Dimer) Dimerization->Furoxan

References

How to avoid dimerization of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides, with a focus on preventing the common side reaction of nitrile oxide dimerization.

Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis and provides systematic solutions to improve reaction outcomes.

Issue 1: Low yield of the desired isoxazole and significant formation of a dimeric byproduct (furoxan).

This is the most frequent challenge in isoxazole synthesis. The highly reactive nitrile oxide intermediate can dimerize to form a stable furoxan if it does not react with the dipolarophile in a timely manner.

Root Cause Analysis and Solutions:

  • High instantaneous concentration of the nitrile oxide: The bimolecular dimerization is highly dependent on the concentration of the nitrile oxide.

    • Solution 1: In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile. This is the most effective method to keep the nitrile oxide concentration low. Common methods include:

      • Slow oxidation of aldoximes.

      • Slow dehydrohalogenation of hydroximoyl chlorides.

      • Dehydration of primary nitroalkanes.

    • Solution 2: Slow Addition/High Dilution: If generating the nitrile oxide from a precursor, add the precursor or the activating reagent (e.g., base or oxidant) dropwise to the reaction mixture containing the dipolarophile over an extended period.[1] Performing the reaction under high dilution conditions also disfavors the bimolecular dimerization. For intramolecular nitrile oxide cycloadditions (INOC), high dilution is particularly effective.[1]

  • Suboptimal Reaction Temperature: Temperature can affect the relative rates of the desired cycloaddition and the dimerization side reaction.

    • Solution: The effect of temperature is substrate-dependent. It is recommended to screen a range of temperatures. Lowering the temperature may decrease the rate of dimerization more significantly than the cycloaddition. Conversely, for some systems, higher temperatures may favor the desired reaction.

  • Inappropriate Solvent: The choice of solvent can influence the stability and reactivity of the nitrile oxide.

    • Solution: The ideal solvent should facilitate the cycloaddition without promoting dimerization. Aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. For specific in situ generation methods, the solvent system is often optimized. For example, in the NaCl/Oxone oxidation of aldoximes, a biphasic system of ethyl acetate and water is effective.

Issue 2: The reaction is sluggish or does not go to completion.

  • Root Cause Analysis and Solutions:

    • Inefficient Nitrile Oxide Generation: The chosen method for generating the nitrile oxide may not be optimal for the specific substrate.

      • Solution:

        • From Aldoximes: Ensure the oxidizing agent is fresh and active. Common oxidants include N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl), tert-butyl hypochlorite (t-BuOCl), and Oxone in the presence of NaCl.[2] For challenging substrates, stronger oxidizing systems like tert-butyl hypoiodite (t-BuOI) or hypervalent iodine reagents can be employed.[3]

        • From Hydroximoyl Chlorides: Use a suitable base, typically a tertiary amine like triethylamine, and ensure anhydrous conditions.

        • From Nitroalkanes: Dehydration can be achieved using reagents like phenyl isocyanate in the presence of a catalytic amount of triethylamine.

    • Low Reactivity of the Dipolarophile: Electron-deficient or sterically hindered alkenes and alkynes may react slowly.

      • Solution:

        • Increase the reaction temperature.

        • Use a higher concentration of the dipolarophile (if feasible and cost-effective).

        • Consider using a catalyst if applicable to the specific cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is nitrile oxide dimerization and why does it occur?

A1: Nitrile oxides are reactive 1,3-dipoles. In the absence of a suitable dipolarophile (an alkene or alkyne), two molecules of the nitrile oxide can react with each other in a [3+2] cycloaddition to form a more stable five-membered heterocyclic ring called a furoxan (1,2,5-oxadiazole 2-oxide). This is a common competing side reaction in isoxazole synthesis.

Q2: How can I tell if furoxan is being formed in my reaction?

A2: Furoxan formation can be suspected if you observe a significant byproduct in your reaction mixture by TLC or LC-MS, especially if the mass of the byproduct corresponds to a dimer of your nitrile oxide. Furoxans are generally stable compounds and can often be isolated and characterized by standard spectroscopic methods (NMR, IR, and Mass Spectrometry) to confirm their structure.

Q3: Is it better to pre-form the nitrile oxide or generate it in situ?

A3: For most nitrile oxides, in situ generation is highly recommended. The majority of nitrile oxides are unstable and will rapidly dimerize if isolated. Generating them slowly in the presence of the trapping agent (dipolarophile) is the most effective strategy to maximize the yield of the desired isoxazole. Some sterically hindered nitrile oxides, such as 2,4,6-trimethylbenzonitrile oxide, are stable enough to be isolated and handled, but this is the exception rather than the rule.

Q4: What are the key advantages of the different in situ generation methods for nitrile oxides?

A4:

  • Oxidation of Aldoximes: This is a very common and versatile method. A wide range of mild to strong oxidizing agents can be used, offering flexibility for different substrates. The starting aldoximes are readily available or can be easily prepared from the corresponding aldehydes.

  • Dehydrohalogenation of Hydroximoyl Chlorides: This is a classical and reliable method. The hydroximoyl chloride precursors are typically stable and can be prepared from the corresponding aldoximes. The reaction is usually clean and driven by the addition of a base.

Q5: Can intramolecular cycloaddition be used to avoid dimerization?

A5: Yes, intramolecular nitrile oxide cycloaddition (INOC) is an excellent strategy to favor the formation of fused isoxazole ring systems over intermolecular dimerization. By tethering the nitrile oxide and the dipolarophile within the same molecule, the intramolecular cycloaddition is kinetically favored, especially under high dilution conditions which further suppress the bimolecular dimerization.[1]

Data Presentation

The following table summarizes the yield of isoxazole versus the furoxan byproduct under different reaction conditions for the reaction of benzonitrile oxide with styrene. This data is illustrative and specific yields will vary depending on the substrates used.

Generation MethodOxidant/ReagentSolventTemperature (°C)Addition TimeIsoxazole Yield (%)Furoxan Yield (%)Reference
Oxidation of Benzaldoximet-BuOClDCM0 to rt1 hour7515Generic Example
Oxidation of BenzaldoximeNaOClDCM/H₂O0 to rt30 minutes8210Generic Example
Oxidation of BenzaldoximeOxone/NaClEtOAc/H₂Ort2 hours91<5[2]
DehydrohalogenationEt₃NToluenert2 hours (slow add)888Generic Example
Dehydration of PhenylnitromethanePhNCO, Et₃N (cat.)Benzene801 hour7818Generic Example

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide by Oxidation of an Aldoxime with NaCl/Oxone

This protocol is adapted from a green chemistry approach and is effective for a wide range of aldoximes.[2]

  • Materials:

    • Aldoxime (1.0 equiv)

    • Alkene or alkyne (1.2 equiv)

    • Sodium chloride (NaCl) (1.5 equiv)

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.5 equiv)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a round-bottom flask, add the aldoxime (1.0 equiv), the alkene or alkyne (1.2 equiv), and ethyl acetate.

    • In a separate flask, dissolve NaCl (1.5 equiv) and Oxone® (1.5 equiv) in water.

    • Add the aqueous solution of NaCl and Oxone® to the vigorously stirred solution of the aldoxime and dipolarophile at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxide by Dehydrohalogenation of a Hydroximoyl Chloride with Slow Addition of Base

This is a classic method that minimizes dimerization by the slow addition of the base.

  • Materials:

    • Hydroximoyl chloride (1.0 equiv)

    • Alkene or alkyne (1.1 equiv)

    • Triethylamine (Et₃N) (1.2 equiv)

    • Anhydrous toluene

  • Procedure:

    • Dissolve the hydroximoyl chloride (1.0 equiv) and the alkene or alkyne (1.1 equiv) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of triethylamine (1.2 equiv) in anhydrous toluene.

    • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 2-4 hours at room temperature with vigorous stirring.

    • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

ReactionPathways cluster_main Isoxazole Synthesis Pathways Precursor Nitrile Oxide Precursor (e.g., Aldoxime) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Precursor->NitrileOxide In Situ Generation Isoxazole Desired Isoxazole Product NitrileOxide->Isoxazole [3+2] Cycloaddition (Desired Reaction) Furoxan Furoxan Byproduct (Dimer) NitrileOxide->Furoxan [3+2] Dimerization (Side Reaction) Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Isoxazole

Caption: Reaction pathways in isoxazole synthesis, highlighting the desired cycloaddition and the competing dimerization of the nitrile oxide intermediate.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Low Isoxazole Yield Start Start: Low Isoxazole Yield & High Furoxan Formation Problem Problem: High Instantaneous [Nitrile Oxide] Start->Problem Strategy Strategy: Minimize [Nitrile Oxide] Problem->Strategy Method1 Implement In Situ Generation Strategy->Method1 Option A Method2 Employ Slow Addition / High Dilution Strategy->Method2 Option B Outcome Improved Yield of Desired Isoxazole Method1->Outcome Method2->Outcome

Caption: A logical workflow for troubleshooting low yields in isoxazole synthesis by addressing the core problem of high nitrile oxide concentration.

References

Technical Support Center: Solvent Selection for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the yield and purity of isoxazole synthesis?

A1: The solvent is a critical parameter in isoxazole synthesis that can significantly influence reaction outcomes. Its primary roles include:

  • Solubility: Ensuring all reactants are fully dissolved at the reaction temperature is crucial for a homogeneous reaction mixture and optimal reaction rates. Common choices for achieving good solubility include acetonitrile, DMF, and DMSO.[1]

  • Reaction Rate: The polarity of the solvent can affect the stabilization of transition states, thereby influencing the reaction kinetics. For instance, polar solvents can sometimes enhance the rate of 1,3-dipolar cycloadditions.[1]

  • Side Reactions: An inappropriate solvent can promote the formation of byproducts. For example, in 1,3-dipolar cycloadditions, the dimerization of the in-situ generated nitrile oxide to furoxans is a common side reaction that can be influenced by the solvent.[1] Aprotic solvents like THF, DCM, or acetonitrile are often effective in minimizing such side reactions.[2]

  • Work-up and Purification: The solvent's boiling point and miscibility with other solvents are important considerations for the post-reaction work-up. Using a solvent that is easily removed under reduced pressure can simplify purification.

Q2: I am observing low to no product yield in my 1,3-dipolar cycloaddition reaction. What are the potential solvent-related causes and solutions?

A2: Low or no yield in 1,3-dipolar cycloadditions can often be attributed to several factors, with solvent choice playing a key role. Here are some common causes and troubleshooting steps:

  • Poor Reactant Solubility: If your starting materials are not fully dissolved, the reaction will be slow or may not proceed at all.

    • Solution: Select a solvent in which all reactants are highly soluble. Consider screening solvents like acetonitrile, DMF, or DMSO.[1]

  • Inefficient Nitrile Oxide Generation: The in-situ generation of nitrile oxides is a delicate step. The choice of base and solvent is crucial for this conversion.

    • Solution: Ensure the base (e.g., triethylamine) is appropriate for your substrate and that the solvent facilitates the reaction.[1]

  • Dimerization of Nitrile Oxide: Nitrile oxides can quickly dimerize to form furoxans, reducing the amount available to react with your dipolarophile.[1]

    • Solution: Slowly add the nitrile oxide precursor to the reaction mixture to maintain a low concentration. Additionally, ensure the solvent and temperature conditions do not favor dimerization.[1] Higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q3: My isoxazole synthesis is producing a mixture of regioisomers. How can solvent selection help improve regioselectivity?

A3: The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric properties of the reactants. However, the solvent can also play a significant role. In some cases, employing more polar or fluorinated solvents has been demonstrated to improve regioselectivity.[1] It is advisable to screen a range of solvents with varying polarities to determine the optimal conditions for your specific substrate combination.

Q4: Are there "green" or more environmentally friendly solvent options for isoxazole synthesis?

A4: Yes, there is a growing emphasis on developing greener synthetic methods for isoxazoles. Several alternatives to traditional volatile organic solvents have been successfully employed:

  • Water: For certain reactions, such as the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride, water can be an excellent solvent, offering high yields and an easier work-up.[3][4] Ultrasound irradiation can further enhance reaction rates and yields in aqueous media.[5][6]

  • Ethanol: Ethanol is another greener solvent option that has been used effectively, particularly in reactions involving chalcones and hydroxylamine hydrochloride.[7]

  • Deep Eutectic Solvents (DES): DES, such as a mixture of choline chloride and urea, are emerging as promising green reaction media for the synthesis of 3,5-disubstituted isoxazoles.[8][9] These solvents can be essential for the reaction to proceed and can often be recycled.[9]

  • Solvent-Free Conditions: In some cases, isoxazole synthesis can be performed under solvent-free conditions, for example, using ball-milling, which is an environmentally friendly mechanochemical technique.[10]

Troubleshooting Guides

Issue 1: Low Yield in Isoxazole Synthesis
Possible Cause Troubleshooting Steps
Poor Reactant Solubility Screen alternative solvents with higher dissolving power for your specific substrates (e.g., DMF, DMSO, acetonitrile).[1]
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Note that higher temperatures can sometimes lead to decomposition or side reactions.[1]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, including lower temperatures or a less polar solvent.
Nitrile Oxide Dimerization (in 1,3-dipolar cycloadditions) Add the nitrile oxide precursor slowly to the reaction mixture. Consider using a slight excess of the dipolarophile.[1]
Catalyst Inactivity If using a catalyst, ensure it is active and used at the correct loading. Consider pre-activation if necessary.
Issue 2: Formation of Impurities or Byproducts
Possible Cause Troubleshooting Steps
Formation of Regioisomers Experiment with solvents of varying polarity. More polar or fluorinated solvents may enhance regioselectivity.[1] Consider using a catalyst (e.g., copper(I)) to direct the reaction towards a specific isomer.[1]
Dimerization of Nitrile Oxide Optimize the reaction temperature; higher temperatures can favor dimerization.[1] Use a less polar aprotic solvent like THF or DCM.[2]
Side reactions from starting materials Purify starting materials before the reaction to remove any impurities that could lead to side reactions.

Quantitative Data on Solvent Effects

The following tables summarize the impact of different solvents and conditions on the yield of isoxazole synthesis from various literature sources.

Table 1: Solvent Effects on the Synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones

SolventTemperature (°C)Yield (%)
Ethanol (EtOH)100Lower Yield
Tetrahydrofuran (THF)100Lower Yield
Toluene (Tol)100Lower Yield
Water (H₂O)100Lower Yield
Dimethylformamide (DMF)100Lower Yield
Solvent-free 100 Best Yield
Data sourced from a study on one-pot synthesis using ZSM-5 as a catalyst.[11]

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis in Water

AldehydeMethodTime (min)Yield (%)
4-ChlorobenzaldehydeUltrasound3092
4-ChlorobenzaldehydeStirring12075
This demonstrates the efficiency of ultrasound in an aqueous medium.[12]

Table 3: Synthesis of 5-Arylisoxazoles in Different Media

Reaction MediumTime (h)Yield (%)
Ethanol1 - 2.556 - 80
Water 2 85 - 95
Ultrasound in Ethanol0.5 - 0.7584 - 96
Illustrates the superiority of water and ultrasound irradiation for this specific synthesis.[3][5]

Experimental Protocols

Protocol 1: Synthesis of 5-Arylisoxazoles in Water

This protocol is adapted for the synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride.[3]

  • Reaction Setup: In a 25 mL round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol).

  • Solvent Addition: Add 5 mL of water to the flask.

  • Reaction: Stir the mixture at reflux temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Collect the resulting precipitate by suction filtration to obtain the pure 5-arylisoxazole.

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 3-benzoylisoxazolines.[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve α-nitroketone (0.125 mmol) and the alkene (0.625 mmol) in acetonitrile (0.2 mL).

  • Reagent Addition: Add chloramine-T (0.0625 mmol) to the solution.

  • Reaction: Heat the reaction mixture at 80 °C for 18 hours.

  • Solvent Removal: After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel to yield the desired 3-benzoylisoxazoline.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Synthesis Route (e.g., 1,3-Dipolar Cycloaddition) reactants Prepare Starting Materials (e.g., Alkyne, Nitrile Oxide Precursor) start->reactants solvent Choose Appropriate Solvent (Consider Solubility & Reactivity) reactants->solvent setup Set up Reaction Vessel (Add Reactants & Solvent) solvent->setup conditions Establish Reaction Conditions (Temperature, Stirring) setup->conditions monitor Monitor Progress (TLC, LC-MS) conditions->monitor quench Quench Reaction (if necessary) monitor->quench extract Extraction & Washing quench->extract dry Dry Organic Layer & Evaporate Solvent extract->dry purify Purify Product (Column Chromatography, Recrystallization) dry->purify end end purify->end Characterize Final Product

Caption: General experimental workflow for isoxazole synthesis.

troubleshooting_workflow start Low or No Product Yield solubility Are all reactants soluble? start->solubility change_solvent Change to a better solvent (e.g., DMF, DMSO) solubility->change_solvent No temperature Is the temperature optimal? solubility->temperature Yes change_solvent->temperature optimize_temp Screen a range of temperatures temperature->optimize_temp No side_reactions Are there side reactions (e.g., dimerization)? temperature->side_reactions Yes optimize_temp->side_reactions adjust_conditions Adjust conditions: - Lower temperature - Slow addition of precursor side_reactions->adjust_conditions Yes check_purity Check purity of starting materials side_reactions->check_purity No success Improved Yield adjust_conditions->success check_purity->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 3-Methylisoxazole-5-carboxylic acid. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and large-scale production.

Experimental Protocols

A prevalent and scalable method for synthesizing this compound is the hydrolysis of its corresponding ester, typically methyl or ethyl 3-methyl-5-isoxazolecarboxylate.

Protocol: Hydrolysis of Methyl 3-Methyl-5-isoxazolecarboxylate

This procedure outlines the base-mediated hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate.

Materials:

  • Methyl 3-methyl-5-isoxazolecarboxylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate in tetrahydrofuran.

  • Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of the ester. Following the addition of the sodium hydroxide solution, add methanol to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 18-20 hours. The reaction should be carried out under an inert atmosphere, for example, by using argon protection.[1][2]

  • Acidification: Upon reaction completion (monitored by TLC or other suitable analytical methods), transfer the mixture to a separatory funnel. Carefully adjust the pH of the aqueous layer to 2 by adding 1N hydrochloric acid.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound, which typically presents as a white solid.[1][2] The product may be pure enough for subsequent steps without further purification.[1][2]

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate as described in the literature.

ParameterValueReference
Starting MaterialMethyl 3-methyl-5-isoxazolecarboxylate[1][2]
Moles of Starting Material5.8 mmol[1][2]
Mass of Starting Material900 mg[1][2]
BaseSodium hydroxide (NaOH)[1][2]
Moles of Base11.6 mmol[1][2]
Mass of Base465 mg[1][2]
Solvent SystemTetrahydrofuran, Water, Methanol[1][2]
Reaction TemperatureRoom Temperature (approx. 20°C)[1]
Reaction Time18 - 20 hours[1][2]
Yield90%[1][2]
Mass of Product660 mg[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield of Carboxylic Acid

Potential Cause Troubleshooting Step
Incomplete Hydrolysis - Reaction Time: Ensure the reaction runs for the recommended 18-20 hours. For larger scales, reaction times may need to be extended. Monitor the reaction progress by TLC or HPLC. - Base Stoichiometry: Use at least two equivalents of the base to ensure complete saponification. - Mixing: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized areas of low base concentration.
Product Loss During Workup - pH Adjustment: Ensure the pH is adjusted to ~2 to fully protonate the carboxylate salt and facilitate its extraction into the organic phase. - Extraction Solvent: Use a sufficient volume of ethyl acetate and perform multiple extractions to ensure complete recovery of the product. - Emulsion Formation: If an emulsion forms during extraction, adding more brine or filtering the mixture through celite can help to break it.
Side Reactions - Isoxazole Ring Opening: While generally stable to basic conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to ring-opening byproducts. Stick to room temperature conditions unless optimization studies suggest otherwise.

Issue 2: Presence of Unreacted Ester in the Final Product

Potential Cause Troubleshooting Step
Insufficient Base or Reaction Time As mentioned above, ensure adequate base and reaction time.
Inefficient Mixing Improve agitation, especially in larger reaction vessels, to ensure proper contact between the ester and the hydroxide ions.

Issue 3: Difficulty in Isolating the Product

Potential Cause Troubleshooting Step
Product is Water-Soluble If the product shows some solubility in the aqueous phase even after acidification, perform a "salting out" procedure by adding a significant amount of sodium chloride to the aqueous layer before extraction to decrease the product's solubility in water.
Oily Product Instead of Solid This could be due to impurities. Consider purification by recrystallization or column chromatography if a solid product is desired and cannot be obtained directly.

Frequently Asked Questions (FAQs)

Q1: Can other bases be used for the hydrolysis?

A1: Yes, other strong bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used. The stoichiometry should be adjusted based on the molecular weight of the chosen base. LiOH is sometimes preferred for its higher reactivity, which might allow for shorter reaction times or lower temperatures.

Q2: Is the use of both THF and Methanol necessary?

A2: The solvent system is designed to ensure the solubility of both the organic ester and the aqueous base. THF is a good solvent for the ester, while methanol can help to homogenize the mixture. On a larger scale, the solvent system may need to be optimized for reasons of cost, safety, and efficiency.

Q3: How can I monitor the reaction progress?

A3: Thin-layer chromatography (TLC) is a simple and effective method. A spot of the reaction mixture is applied to a TLC plate and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot (which will be more polar and have a lower Rf value) indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the main safety considerations when scaling up this synthesis?

A4: When scaling up, consider the following:

  • Exothermic Reaction: The initial addition of the base can be exothermic. On a larger scale, this heat generation needs to be controlled, for example, by using a cooling bath and a slower addition rate.

  • Flammable Solvents: THF and methanol are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, must be worn.

Q5: Are there any common side reactions to be aware of during the synthesis of the isoxazole precursor?

A5: When synthesizing the isoxazole ring itself, a common side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan.[3] To minimize this, the nitrile oxide can be generated in situ in the presence of the alkyne, keeping its concentration low.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage start Dissolve Methyl 3-Methyl-5-isoxazolecarboxylate in THF add_base Add NaOH solution and Methanol start->add_base react Stir at Room Temperature (18-20h) add_base->react acidify Acidify with 1N HCl to pH 2 react->acidify Reaction Completion extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end This compound concentrate->end Final Product

Caption: Experimental workflow for the hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Carboxylic Acid incomplete_hydrolysis Incomplete Hydrolysis start->incomplete_hydrolysis product_loss Product Loss During Workup start->product_loss side_reactions Side Reactions start->side_reactions solution_hydrolysis Increase reaction time/base Improve mixing incomplete_hydrolysis->solution_hydrolysis solution_workup Check pH Use sufficient extraction solvent Break emulsions product_loss->solution_workup solution_side_reactions Maintain room temperature side_reactions->solution_side_reactions

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 3,4-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-disubstituted isoxazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield or no desired 3,4-disubstituted isoxazole product. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of 3,4-disubstituted isoxazoles is a frequent issue. The underlying causes often relate to the stability of intermediates, reaction conditions, or the choice of reagents.

Potential Cause 1: Decomposition or Dimerization of Nitrile Oxide Intermediate

Nitrile oxides are common intermediates in many isoxazole syntheses, particularly in [3+2] cycloaddition reactions. They are often unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), leading to a significant reduction in the yield of the desired isoxazole.[1][2]

Troubleshooting Steps:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This minimizes the concentration of free nitrile oxide, thereby reducing the rate of dimerization.[1] Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[1]

  • Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing a high concentration of the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.[2]

  • Optimize Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]

  • Use of Hypervalent Iodine Reagents: These reagents can facilitate the rapid formation of nitrile oxides from oximes, which can then be quickly trapped by the dipolarophile.[3]

Potential Cause 2: Inefficient Reaction Conditions

The choice of solvent, base, and temperature can dramatically impact the reaction outcome.

Troubleshooting Steps:

  • Solvent Polarity: The polarity of the solvent can influence reaction rates and yields. For instance, in some enamine-triggered [3+2] cycloaddition reactions, non-polar solvents have been shown to enhance yields.[4] In other cases, aqueous solvent mixtures have proven effective.[5][6] It is crucial to consult literature for the specific reaction type you are employing.

  • Base Selection: The choice of base is critical, especially when generating nitrile oxides from hydroximoyl chlorides. A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often preferred to avoid side reactions.[1] The optimal base may vary depending on the specific substrates and solvent system.

  • Temperature Control: While some cycloadditions proceed well at room temperature, others may require heating to overcome the activation energy barrier.[5][6] Conversely, for reactions involving unstable intermediates, lower temperatures may be necessary to prevent decomposition.[2] Systematic optimization of the reaction temperature is recommended.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge. Besides furoxan dimerization, other side reactions can occur depending on the chosen synthetic route.

Potential Cause 1: Poor Regioselectivity in [3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkyne can potentially yield two regioisomers: the 3,4-disubstituted and the 3,5-disubstituted isoxazole.

Troubleshooting Steps:

  • Catalyst Control: The use of certain catalysts can strongly influence regioselectivity. For example, copper(I) and ruthenium(II) catalysts have been employed to favor the formation of specific regioisomers.[2][7][8] Copper(I)-catalyzed "click" cycloadditions often show high regioselectivity.[9]

  • Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a crucial role. Electron-withdrawing groups on the alkyne can alter the regiochemical outcome.[2]

  • Steric Hindrance: Introducing bulky substituents on either the nitrile oxide or the alkyne can direct the cycloaddition to favor the sterically less hindered product.[2]

Potential Cause 2: Competing Reaction Pathways in Multicomponent Reactions

In one-pot, multicomponent reactions for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones (from an aldehyde, a β-ketoester, and hydroxylamine), various intermediates are formed, and competing side reactions can occur if conditions are not optimal.[10][11][12]

Troubleshooting Steps:

  • Catalyst Optimization: The choice of catalyst is paramount in multicomponent reactions. A wide array of catalysts has been reported, from organic acids like tartaric acid to nanocatalysts such as ZnO@Fe₃O₄.[10][12] The catalyst influences reaction rates and can suppress unwanted side pathways.

  • Solvent and pH: The reaction medium, particularly in aqueous systems, can affect the stability of intermediates and the overall reaction rate. For example, using a gluconic acid aqueous solution can serve as both a recyclable medium and a catalyst.[13]

  • Order of Addition: In some cases, the order in which the reactants are added can influence the product distribution.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the synthesis of substituted isoxazoles, illustrating the impact of varying reaction conditions.

Table 1: Optimization for the Synthesis of a Trifluoromethyl-Substituted Isoxazole [1]

EntryBase (3 equiv.)Solvent (15 mL)Yield (%)
1DIPEAH₂O15
2DIPEAMeOH20
3DIPEA50% H₂O, 50% MeOH30
4DIPEA5% H₂O, 95% MeOH40
5Et₃N5% H₂O, 95% MeOH35
6NaHCO₃5% H₂O, 95% MeOH25
Reactions were performed with 0.5 mmol of 4-fluorophenyl hydroximoyl chloride, 0.5 mmol of 4,4,4-trifluoro-1-phenyl-1,3-butanedione, and 3 equivalents of base at room temperature for 2 hours. Yields were determined by NMR spectroscopy of the crude product.

Table 2: Effect of Catalyst and Solvent in a Multicomponent Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones [10]

EntryCatalystSolventTime (min)Yield (%)
1NoneWater12040
2Tartaric AcidWater3092
3dl-Tartaric AcidWater2595
4Sodium CitrateWater6075
5dl-Tartaric AcidEthanol4580
6dl-Tartaric AcidMethanol5070
7dl-Tartaric AcidAcetonitrile9050
Reaction of 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered [3+2] Cycloaddition [4]

This method involves the reaction of aldehydes and N-hydroximidoyl chlorides, followed by oxidation.

  • To a solution of the aldehyde (1.0 equiv.) and pyrrolidine (1.2 equiv.) in a non-polar solvent (e.g., dichloromethane), stir the mixture at room temperature for 20 minutes to form the enamine.

  • Add the N-hydroximidoyl chloride (1.1 equiv.) and triethylamine (1.5 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed. This step forms the 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent (e.g., DDQ or m-CPBA) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

  • Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.

Protocol 2: General One-Pot Procedure for the Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones [10][12]

This procedure describes a three-component reaction using an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), hydroxylamine hydrochloride (1.0 equiv.), and the chosen catalyst (e.g., dl-tartaric acid, 10 mol%) in the selected solvent (e.g., water).

  • Stir the reaction mixture vigorously at the optimized temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can be further purified by recrystallization if necessary.

Visualizations

troubleshooting_workflow start Low Yield or Side Products Observed check_intermediate Check Stability of Nitrile Oxide Intermediate start->check_intermediate check_conditions Review Reaction Conditions start->check_conditions check_regio Assess Regioselectivity start->check_regio solution_insitu Generate Nitrile Oxide in situ check_intermediate->solution_insitu Decomposition/ Dimerization solution_slow_add Slow Addition of Nitrile Oxide check_intermediate->solution_slow_add Decomposition/ Dimerization solution_temp Optimize Temperature check_intermediate->solution_temp Decomposition/ Dimerization check_conditions->solution_temp Inefficient Reaction solution_solvent Screen Solvents check_conditions->solution_solvent Inefficient Reaction solution_base Optimize Base check_conditions->solution_base Inefficient Reaction solution_catalyst Introduce/Change Catalyst (e.g., Cu(I)) check_regio->solution_catalyst Mixture of Isomers

Caption: Troubleshooting workflow for 3,4-disubstituted isoxazole synthesis.

cycloaddition_mechanism cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition Hydroximoyl_Chloride R1-C(Cl)=NOH (Hydroximoyl Chloride) Nitrile_Oxide [R1-C≡N⁺-O⁻] (Nitrile Oxide) Hydroximoyl_Chloride->Nitrile_Oxide - HCl Base Base (e.g., Et3N) Alkyne R2-C≡C-R3 (Alkyne) Isoxazole 3,4-Disubstituted Isoxazole Ring Alkyne->Isoxazole Nitrile_Oxide_2->Alkyne 1,3-Dipolar Cycloaddition

Caption: Mechanism of [3+2] cycloaddition for isoxazole synthesis.

logical_relationships conditions Reaction Conditions catalyst Catalyst (None, Cu(I), Ru(II)) conditions->catalyst solvent Solvent (Polar, Non-polar, Aqueous) conditions->solvent substituents Substituents (Sterics, Electronics) conditions->substituents regioselectivity Regioselectivity (3,4- vs 3,5-) catalyst->regioselectivity yield Yield solvent->yield side_products Side Products (e.g., Furoxans) solvent->side_products substituents->yield substituents->regioselectivity outcome Reaction Outcome yield->outcome regioselectivity->outcome side_products->outcome

Caption: Factors influencing the outcome of isoxazole synthesis.

References

Stability issues of 3-Methylisoxazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylisoxazole-5-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the chemistry of isoxazole-containing compounds, the primary factors that can influence the stability of this compound in solution include:

  • pH: The isoxazole ring can be susceptible to cleavage under certain pH conditions, particularly in basic (high pH) environments.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or ambient light may induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: I am observing a loss of my compound in solution over time. What could be the cause?

A gradual loss of this compound in solution is likely due to chemical degradation. The isoxazole ring is known to be labile under certain conditions. To identify the cause, it is recommended to systematically evaluate the influence of pH, temperature, and light on your solution.

Q3: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, isoxazole rings can undergo cleavage. For instance, some isoxazoles have been shown to degrade in acidic or neutral pH, leading to products such as ketones, ammonia, and hydroxylamine[1]. It is plausible that under stress conditions, the isoxazole ring of this compound could open.

Q4: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The solid compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer under -20°C. The optimal pH for storage should be determined experimentally, but neutral to slightly acidic conditions are generally preferred for isoxazole-containing compounds.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Basic Solution

Symptoms:

  • Significant decrease in the concentration of the parent compound as determined by analytical methods like HPLC.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Cause: The isoxazole ring is likely undergoing base-catalyzed hydrolysis. Studies on other isoxazole-containing molecules have demonstrated their instability in basic conditions[2].

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions allow, adjust the pH of the solution to a neutral or slightly acidic range (pH 5-7).

  • Temperature Reduction: Perform your experiment at the lowest feasible temperature to slow down the degradation kinetics.

  • Use of a Buffer: Employ a suitable buffer system to maintain a stable pH throughout your experiment.

  • Freshly Prepared Solutions: Prepare solutions of this compound immediately before use to minimize the time it is exposed to destabilizing conditions.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability in analytical measurements between different batches of the same solution.

  • Drifting analytical signals over time.

Possible Causes:

  • Ongoing degradation of the compound in the prepared solution.

  • Incomplete dissolution of the solid material.

  • Interaction with components of the solution or container.

Troubleshooting Steps:

  • Solubility Check: Ensure the compound is fully dissolved in the chosen solvent. You may need to use sonication or gentle warming, but be mindful of potential thermal degradation.

  • Stability Assessment: Perform a preliminary stability study of your solution under your typical experimental conditions. Analyze the solution at different time points to understand its stability profile.

  • Inert Atmosphere: If oxidative degradation is suspected, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Container Compatibility: Use high-quality, inert containers (e.g., amber glass vials) to minimize adsorption or leaching.

Data Presentation

To systematically assess the stability of this compound in your specific experimental setup, we recommend conducting a forced degradation study. The following tables can be used to record and compare your results.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationAppearance of Degradation Products (Peak Area %)
2.02524
5.02524
7.42524
9.02524
12.02524

Table 2: Temperature-Dependent Stability of this compound

Temperature (°C)pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationAppearance of Degradation Products (Peak Area %)
47.424
257.424
407.424
607.424

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 5, 7.4, 9, 12)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is stable (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound.

    • Determine the peak areas of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

This is a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV, determined by scanning the UV spectrum of the compound (e.g., 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation stock_solution Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock_solution->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (Solid & Solution, 60°C) stock_solution->thermal photo Photodegradation (ICH Guidelines) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute Sample neutralize->dilute hplc HPLC Analysis dilute->hplc calc_degradation Calculate % Degradation hplc->calc_degradation identify_products Identify Degradation Products hplc->identify_products

Caption: Forced degradation experimental workflow.

degradation_pathway parent 3-Methylisoxazole- 5-carboxylic acid intermediate Ring-Opened Intermediate parent->intermediate Stress Condition (e.g., High pH) product1 Degradation Product 1 intermediate->product1 product2 Degradation Product 2 intermediate->product2

Caption: Potential degradation pathway of this compound.

References

Overcoming poor reactivity of substituted alkynes in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Poor Reactivity of Substituted Alkynes in Isoxazole Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of isoxazoles, particularly when using substituted alkynes with poor reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low when using an electron-deficient or sterically hindered alkyne. What are the primary causes?

Low yields in 1,3-dipolar cycloaddition reactions with substituted alkynes often stem from two main factors:

  • Electronic Effects: Electron-withdrawing groups on the alkyne can decrease its reactivity towards the nitrile oxide dipole.[1] The electronic characteristics of the substituents on both the alkyne and the nitrile oxide play a critical role in the reaction's success.[1]

  • Steric Hindrance: Bulky substituents on the alkyne can physically impede the approach of the nitrile oxide, slowing down the cycloaddition or preventing it altogether.[1] This can also unfavorably influence the regioselectivity of the reaction.[1]

Q2: How can I improve reaction efficiency and regioselectivity when dealing with poorly reactive alkynes?

Several strategies can be employed to enhance both yield and control over the resulting isomer:

  • Catalysis: The use of metal catalysts is a highly effective approach.

    • Copper(I) Catalysis: Copper(I) catalysts are widely used to promote the [3+2] cycloaddition.[2] They are known to favor the formation of 3,5-disubstituted isoxazoles with high regioselectivity.[1][3]

    • Ruthenium(II) Catalysis: Ruthenium(II) catalysts can also effectively promote the cycloaddition, providing excellent regioselectivity for both terminal and internal alkynes at room temperature.[1][4]

    • Gold(III) Catalysis: For certain substrates, such as α,β-acetylenic oximes, AuCl₃ can catalyze a cycloisomerization to yield substituted isoxazoles under moderate conditions.[2]

  • Reaction Conditions:

    • Microwave Irradiation: Using dielectric heating can significantly shorten reaction times and improve yields for the cycloaddition of in situ generated nitrile oxides.[3]

    • Solvent Choice: The polarity and nature of the solvent can influence reaction rates and selectivity.[5]

Q3: I am observing a significant amount of furoxan byproduct. How can this side reaction be minimized?

Furoxan is formed by the dimerization of the nitrile oxide, a common competitive side reaction.[1] To minimize its formation:

  • In Situ Generation: Generate the nitrile oxide slowly and in the presence of the alkyne. This ensures its concentration remains low, favoring the intermolecular cycloaddition over dimerization. Common methods include the oxidation of aldoximes or dehydrohalogenation of hydroximoyl chlorides.[1][6]

  • Slow Addition: If you are not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne.[1]

  • Use Excess Alkyne: Employing a large excess of the alkyne can help it outcompete the nitrile oxide dimerization pathway.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[1]

Q4: Are there alternative synthetic routes that avoid the direct cycloaddition to a highly unreactive alkyne?

Yes, when direct 1,3-dipolar cycloaddition is not feasible, other methods can be highly effective:

  • Electrophilic Cyclization: Functionally substituted 2-alkyn-1-one O-methyl oximes can be cyclized using an electrophile like iodine monochloride (ICl) to produce highly substituted isoxazoles in good yields.[7] This method is tolerant of various functional groups.[7]

  • Multi-step One-Pot Synthesis: A highly regioselective method involves treating a terminal alkyne with n-BuLi, followed by an aldehyde. The resulting intermediate is then treated with molecular iodine and subsequently with hydroxylamine to yield 3,5-disubstituted isoxazoles.[2][3]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can significantly impact the outcome of the isoxazole synthesis. The table below summarizes outcomes for different catalytic approaches.

Catalyst SystemAlkyne TypeKey AdvantagesTypical YieldsReference
Thermal (No Catalyst) Terminal/ActivatedSimple, metal-free.Variable, often low for unreactive alkynes.[6]
Copper(I) Terminal AlkynesHigh regioselectivity for 3,5-isomers, mild conditions.Good to excellent.[1][2]
Ruthenium(II) Terminal & Internal AlkynesExcellent regioselectivity, room temperature reactions.Good to excellent.[1][4]
Gold(III) Chloride α,β-Acetylenic OximesCatalyzes cycloisomerization, good for specific substrates.Very good.[2]
Hypervalent Iodine Terminal AlkynesRapid, mild conditions, high regioselectivity.High.[8]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction in Isoxazole Synthesis Cause1 Poor Alkyne Reactivity (Electronic/Steric Effects) Start->Cause1 Cause2 Side Reactions Prevalent (e.g., Furoxan Dimerization) Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1 Introduce Catalyst (Cu(I), Ru(II)) Cause1->Sol1 Enhance Reactivity Sol2 Use Alternative Method (e.g., Electrophilic Cyclization) Cause1->Sol2 Bypass Problematic Step Sol3 Modify Nitrile Oxide Generation (Slow addition, in situ generation) Cause2->Sol3 Minimize Dimer Sol4 Use Excess Alkyne Cause2->Sol4 Shift Equilibrium Sol5 Optimize Temperature & Solvent Cause3->Sol5 Sol6 Employ Microwave Heating Cause3->Sol6 Increase Rate

Caption: Troubleshooting workflow for isoxazole synthesis.

General Reaction Pathway: 1,3-Dipolar Cycloaddition

Reaction_Pathway cluster_reactants Reactants cluster_intermediate In Situ Generation Aldoxime R1-CH=NOH (Aldoxime) NitrileOxide R1-C≡N+-O- (Nitrile Oxide) Aldoxime->NitrileOxide Alkyne R2-C≡C-R3 (Substituted Alkyne) Product 3,4,5-Substituted Isoxazole Alkyne->Product [3+2] Cycloaddition NitrileOxide->Product [3+2] Cycloaddition Oxidant Oxidant or Base Oxidant->NitrileOxide [O] or -HX

Caption: General pathway for 1,3-dipolar cycloaddition.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, utilizing a copper(I)-catalyzed cycloaddition with in situ generated nitrile oxides.[2]

Materials:

  • Substituted Aldehyde

  • Hydroxylamine Hydrochloride

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Sodium Hypochlorite (NaOCl) solution

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of t-BuOH and water. Stir at room temperature until the aldehyde is consumed (monitor by TLC).

  • Catalyst Preparation: In a separate vessel, prepare a fresh solution of the Cu(I) catalyst by mixing CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq) in water.

  • Cycloaddition Reaction: To the crude oxime solution, add the terminal alkyne (1.2 eq) followed by the freshly prepared Cu(I) catalyst solution.

  • In Situ Nitrile Oxide Generation: Add sodium hypochlorite solution (1.1 eq) dropwise to the stirring reaction mixture. The reaction is often exothermic; maintain the temperature as needed with a water bath.

  • Workup: After the reaction is complete (monitor by TLC), dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Electrophilic Cyclization for 3,4,5-Trisubstituted Isoxazoles

This protocol is adapted from a method for synthesizing highly substituted isoxazoles via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[7]

Materials:

  • 2-Alkyn-1-one O-methyl oxime substrate

  • Iodine Monochloride (ICl, 1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

  • Electrophile Addition: Cool the solution to 0 °C. Add the iodine monochloride solution (1.1 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine. Stir until the color of the organic layer disappears.

  • Workup: Separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 4-iodoisoxazole by flash column chromatography. This iodinated intermediate can be further functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to access a wide range of 3,4,5-trisubstituted isoxazoles.[7]

References

Technical Support Center: Refinement of Workup Procedures for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining workup procedures in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common workup-related issues encountered during isoxazole synthesis?

A1: Researchers frequently face challenges such as the formation of persistent emulsions during extraction, difficulty in removing unreacted starting materials or byproducts, and problems with product crystallization (oiling out).[1] Other common issues include low yields due to product decomposition or losses during the workup process.[1]

Q2: How can I effectively remove unreacted 1,3-dicarbonyl compounds from my crude isoxazole product?

A2: Unreacted 1,3-dicarbonyl compounds can often be removed by performing a basic wash during the workup.[1] Washing the organic layer with a dilute aqueous base solution, such as 5% NaOH or 5% NaHCO₃, will deprotonate the acidic diketone, allowing it to be extracted into the aqueous layer.[1] Subsequent purification by column chromatography can also be effective, as 1,3-diketones are generally more polar than the corresponding isoxazoles.[1]

Q3: What is the best way to remove excess hydroxylamine from the reaction mixture?

A3: Excess hydroxylamine, being basic, can be removed by washing the organic layer with a dilute aqueous acid solution, like 5% HCl.[1] This protonates the hydroxylamine, increasing its solubility in the aqueous phase for effective removal.

Q4: Furoxan, the dimer of the nitrile oxide, is a common byproduct in 1,3-dipolar cycloadditions. How can I minimize its formation and remove it from my product?

A4: To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ in the presence of the alkyne.[1] This can be achieved by the slow addition of the nitrile oxide precursor.[2] If furoxan is still formed, it can often be separated from the desired isoxazole product through column chromatography or recrystallization.[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the workup and purification of isoxazoles.

Issue 1: A persistent emulsion has formed during liquid-liquid extraction.

Potential Cause Solution
Vigorous shakingGently swirl or invert the separatory funnel instead of shaking vigorously.[1]
High concentration of surfactants or polar impuritiesAdd a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1]
Similar densities of aqueous and organic layersAdd a small amount of a different organic solvent with a different polarity (e.g., dichloromethane if using ethyl acetate) to alter the density of the organic phase.[1]
Finely dispersed solidsFilter the entire mixture through a pad of Celite® or glass wool to help break up the emulsion.[1]
Stubborn emulsionIf the volume is manageable, centrifugation can be a very effective method for separating the layers.[1]

Issue 2: The product oils out during crystallization.

Potential Cause Solution
Impurities presentEnsure the crude product is sufficiently pure before attempting crystallization. Consider an initial purification by column chromatography.
Solvent system is not optimalTry adding a small amount of a non-polar solvent in which the product is likely insoluble (e.g., hexane or pentane) to induce precipitation.[1]
SupersaturationScratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Seeding with a small crystal of the pure product can also be effective.
Product has a low melting pointIf crystallization is unsuccessful, purify the oil by column chromatography.[1][2]

Issue 3: Low yield after workup.

Potential Cause Solution
Incomplete reactionMonitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.[2][3]
Product decompositionThe N-O bond in isoxazoles can be sensitive to certain conditions.[1] Consider using milder workup conditions, such as avoiding strong acids or bases if your product is sensitive.
Product loss during transfers and extractionsMinimize the number of transfers. Ensure efficient extraction by performing multiple extractions with smaller volumes of solvent.
Nitrile oxide dimerizationTo prevent the formation of furoxan byproducts, which lowers the yield of the desired isoxazole, consider the slow in situ generation of the nitrile oxide.[4][5]

Experimental Protocols

Protocol 1: General Workup Procedure for the Synthesis of 5-Arylisoxazoles in an Aqueous Medium [6]

This protocol is adapted for the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride in water. A key advantage of this method is the simplified workup.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The isoxazole product will typically precipitate from the aqueous solution.[3][6]

  • Isolation: Collect the precipitate by suction filtration.

  • Washing: Wash the collected solid with cold water to remove any water-soluble impurities.

  • Drying: Dry the purified product. In many cases, this procedure yields a product of sufficient purity without the need for further purification steps like chromatography or recrystallization.[6]

Protocol 2: Workup for a 1,3-Dipolar Cycloaddition Reaction [2]

This is a general procedure that can be adapted for various 1,3-dipolar cycloaddition reactions for isoxazole synthesis.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with:

    • A dilute aqueous acid solution (e.g., 5% HCl) to remove basic impurities like excess hydroxylamine.[1]

    • A dilute aqueous base solution (e.g., 5% NaHCO₃ or 5% NaOH) to remove acidic impurities like unreacted 1,3-dicarbonyls.[1]

    • Water and finally with brine to remove residual water-soluble impurities and aid in breaking any emulsions.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure isoxazole.[2]

Quantitative Data

The choice of synthetic method and workup procedure can significantly impact the yield of the final isoxazole product. Below is a summary of reported yields for different isoxazole synthesis strategies.

Synthesis MethodKey FeaturesReported Yields (%)Reference
Aqueous SynthesisEnvironmentally benign, simplified workupHigh[6]
Ultrasound-Assisted SynthesisReduced reaction times, improved yields84 - 96%[7][8]
Catalyst-Free Synthesis in WaterOne-pot, three-component reactionHigh[3]
1,3-Dipolar CycloadditionVersatile methodModerate to Excellent[2][9]
Condensation of 1,3-Diketones with HydroxylamineClassical and reliable methodGood[10]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Completion (Monitored by TLC) quench Quench Reaction (if necessary) start->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization concentrate->recrystallization product Pure Isoxazole chromatography->product recrystallization->product

Caption: General experimental workflow for isoxazole synthesis workup.

troubleshooting_low_yield start Low Yield Observed check_completion Was the reaction complete? start->check_completion check_side_reactions Were side products formed? start->check_side_reactions check_workup_loss Was there product loss during workup? start->check_workup_loss incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation (e.g., Furoxan) check_side_reactions->side_products Yes workup_issues Workup Issues (Emulsion, Decomposition) check_workup_loss->workup_issues Yes solution_incomplete Optimize reaction time/temp incomplete->solution_incomplete solution_side_products Optimize reaction conditions (e.g., slow addition) side_products->solution_side_products solution_workup_issues Refine workup procedure (gentle extraction, mild conditions) workup_issues->solution_workup_issues

Caption: Troubleshooting logic for low reaction yield in isoxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a prominent scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. The 3,5-disubstituted substitution pattern is particularly common in pharmacologically active molecules. This guide provides a comparative overview of the most prevalent synthetic methodologies for obtaining 3,5-disubstituted isoxazoles, offering researchers and drug development professionals a basis for method selection. The comparison focuses on reaction principles, yields, substrate scope, and experimental conditions, supported by quantitative data and detailed protocols.

Key Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through two main strategies: the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. Variations and alternative methods, such as domino reactions of β-nitroenones and hydroamination of dialkynes, offer additional routes with specific advantages.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

This is arguably the most versatile and widely employed method for the synthesis of 3,5-disubstituted isoxazoles.[1][2][3][4][5] The reaction involves the [3+2] cycloaddition of a terminal alkyne with a nitrile oxide, which is typically generated in situ from a suitable precursor to avoid its rapid dimerization.[6] The high regioselectivity of this reaction with terminal alkynes consistently yields the 3,5-disubstituted isomer.[7]

Key methods for in situ nitrile oxide generation include:

  • Oxidation of Aldoximes: This can be achieved using various oxidizing agents. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are effective under mild conditions.[8][9][10] Other common oxidants include N-chlorosuccinimide (NCS) in the presence of a base.[3][5]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the treatment of hydroximoyl chlorides with a base to generate the nitrile oxide.[6]

  • Dehydration of Nitroalkanes: While effective, this method can require harsh conditions or the use of strong dehydrating agents.[11]

The choice of method for nitrile oxide generation can influence the overall efficiency and substrate compatibility of the synthesis.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A traditional and straightforward approach to isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[12] The reaction proceeds through the formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[12] This method is often simple to perform and can be cost-effective.

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

A more recent development involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using a reducing agent such as tin(II) chloride dihydrate.[11][13] This domino reaction proceeds via a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.[11] The mild reaction conditions tolerate a variety of functional groups.[13]

Cope-Type Hydroamination of 1,3-Dialkynes

This method provides an efficient route to 3,5-disubstituted isoxazoles through the reaction of 1,3-dialkynes with hydroxylamine under mild conditions.[14]

Quantitative Data Comparison

The following table summarizes typical reaction conditions and yields for the different synthetic methods, providing a basis for comparison.

Synthesis MethodKey ReagentsSolventTemperatureTimeYield (%)Reference
1,3-Dipolar Cycloaddition (Aldoxime Oxidation)Aldoxime, Alkyne, PIFAMeOH/H₂ORoom Temp.1-2 h70-95%[8]
1,3-Dipolar Cycloaddition (Hydroximoyl Chloride)Hydroxyimidoyl Chloride, Alkyne, Base (e.g., Et₃N)Various (e.g., DMF)Room Temp.4-12 h60-90%[3][6]
Condensation of 1,3-Dicarbonyls1,3-Dicarbonyl, Hydroxylamine HCl, BaseEthanolReflux2-6 h50-85%[12]
Domino Reaction of β-Nitroenonesβ-Nitroenone, SnCl₂·2H₂OEthyl Acetate60 °C1-3 h75-95%[11][13]
Cope-Type Hydroamination1,3-Dialkyne, HydroxylamineDMSORoom Temp.12-24 h70-90%[14]

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition via Aldoxime Oxidation

To a solution of the alkyne (1.2 equivalents) and the aldoxime (1.0 equivalent) in a 5:1 mixture of methanol and water (5 mL), [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.5 equivalents) is added.[8] The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the 3,5-disubstituted isoxazole.[8]

General Procedure for Condensation of 1,3-Dicarbonyls with Hydroxylamine

A mixture of the 1,3-dicarbonyl compound (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a base such as sodium acetate or pyridine in ethanol is heated to reflux for 2-6 hours.[12] After cooling to room temperature, the reaction mixture is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

General Procedure for Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

To a solution of the β-nitroenone (1.0 equivalent) in ethyl acetate, tin(II) chloride dihydrate (2.0 equivalents) is added.[11][13] The reaction mixture is stirred at 60 °C for 1-3 hours. After completion of the reaction, the mixture is cooled to room temperature and filtered. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.[11]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methods described.

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Nitrile Oxide Generation Alkyne Terminal Alkyne Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide Nitrile Oxide (in situ) NitrileOxide->Isoxazole Aldoxime Aldoxime Aldoxime->NitrileOxide Oxidant Oxidant (e.g., PIFA, NCS) Oxidant->NitrileOxide HydroximoylChloride Hydroximoyl Chloride HydroximoylChloride->NitrileOxide Base Base Base->NitrileOxide

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.

G Dicarbonyl 1,3-Dicarbonyl Compound OximeIntermediate Oxime Intermediate Dicarbonyl->OximeIntermediate Hydroxylamine Hydroxylamine Hydroxylamine->OximeIntermediate Isoxazole 3,5-Disubstituted Isoxazole OximeIntermediate->Isoxazole Cyclization & Dehydration

Caption: Synthesis of 3,5-disubstituted isoxazoles via condensation of 1,3-dicarbonyls.

G Nitroenone β-Nitroenone OximeIntermediate Oxime Intermediate Nitroenone->OximeIntermediate Reductive Nef Reaction ReducingAgent Reducing Agent (e.g., SnCl₂·2H₂O) ReducingAgent->OximeIntermediate Isoxazole 3,5-Disubstituted Isoxazole OximeIntermediate->Isoxazole Intramolecular Cyclization & Dehydration

Caption: Domino reaction pathway for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones.

References

Comparative Guide to the Biological Activity of 3-Methylisoxazole-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Methylisoxazole-5-carboxylic acid analogs, supported by experimental data from various studies. The information is intended to aid researchers in drug discovery and development by offering a consolidated overview of the therapeutic potential of this chemical scaffold.

Overview of Biological Activities

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Analogs of this core structure have been investigated for their potential as:

  • Antitubercular Agents: Exhibiting potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

  • Enzyme Inhibitors: Demonstrating inhibitory effects on key enzymes such as Fatty Acid Amide Hydrolase (FAAH), Protein Tyrosine Phosphatase 1B (PTP1B), and Raf Kinases, which are implicated in various diseases including inflammation, diabetes, and cancer.

  • Anticancer Agents: Showing cytotoxic effects against various cancer cell lines.

Quantitative Data Presentation

The following tables summarize the quantitative data for the biological activities of various this compound analogs.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives
Compound IDSubstituent on CarboxamideTarget StrainMIC (µM)Reference
10 4-ChlorophenylM. tuberculosis H37Rv3.125[1][2]
14 Not SpecifiedM. tuberculosis H37Rv3.125[1][2]
9 Not SpecifiedM. tuberculosis H37Rv6.25[1][2]
13 Not SpecifiedM. tuberculosis H37Rv6.25[1][2]
4t 3,4-Dichlorophenyl ureaM. tuberculosis H37Rv0.25 (µg/mL)[3]
5f 4-Chlorophenyl thioureaM. tuberculosis H37Rv1 (µg/mL)[3]
Lead Cmpd 2-Substituted quinolineDrug-susceptible Mtb0.12 (µg/mL)[4]
Lead Cmpd 2-Substituted quinolineDrug-resistant Mtb0.25-0.5 (µg/mL)[4]
Table 2: Enzyme Inhibitory Activity of Isoxazole Derivatives
Compound IDTarget EnzymeIC₅₀Reference
39 FAAH0.088 µM[5]
18 PTP1B6.33 ± 1.02 µM[6]
16 PTP1B16.2 ± 4.52 µM[6]
2e BRAF (in B16F1 cells)0.079 µM[7][8]
2a BRAF (in HepG2 cells)7.55 µM[7][8]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Incubation: The prepared bacterial inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, a solution of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the inhibition of FAAH activity.

  • Reagents: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), and a fluorogenic substrate (e.g., AMC arachidonoyl amide).

  • Assay Procedure:

    • In a 96-well plate, add the FAAH assay buffer, diluted FAAH enzyme, and the test compound at various concentrations.

    • Incubate the plate for a short period (e.g., 5 minutes) at 37°C.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Incubate for 30 minutes at 37°C.

  • Measurement: The fluorescence is measured using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This colorimetric assay determines the inhibitory activity of compounds against PTP1B.

  • Reagents: Recombinant human PTP1B, PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA), and p-nitrophenyl phosphate (pNPP) as the substrate.

  • Assay Procedure:

    • In a 96-well plate, add the PTP1B assay buffer and the test compound at various concentrations.

    • Add the PTP1B enzyme to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for 30 minutes.

  • Measurement: The absorbance is measured at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Cancer cells (e.g., B16F1 melanoma, HepG2 liver cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by this compound analogs and a general experimental workflow for their evaluation.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_R CB1 Receptor Anandamide->CB1_R Activation Inflammation Inflammation CB1_R->Inflammation Inhibition Analgesia Analgesia CB1_R->Analgesia Promotion Inhibitor 3-Methylisoxazole- 5-carboxylic acid analog Inhibitor->FAAH Inhibition

FAAH Signaling Pathway and Inhibition

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS Phosphorylation PTP1B PTP1B pIR->PTP1B pIRS p-IRS-1 IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B->pIR Dephosphorylation Inhibitor 3-Methylisoxazole- 5-carboxylic acid analog Inhibitor->PTP1B Inhibition

PTP1B in Insulin Signaling Pathway

Raf_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Isoxazole Analog Inhibitor->Raf Inhibition Experimental_Workflow A Compound Synthesis (3-Methylisoxazole-5- carboxylic acid analogs) B In Vitro Screening (Enzyme/Cell-based assays) A->B C Determine IC₅₀ / MIC B->C D Lead Compound Identification C->D E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

References

The Ascending Profile of Isoxazole Derivatives in Inflammation Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of isoxazole derivatives reveals a promising class of compounds with significant anti-inflammatory properties. These synthetic heterocycles have garnered considerable attention from the scientific community for their potential to selectively inhibit key inflammatory mediators, offering a potential therapeutic advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comparative analysis of their anti-inflammatory activity, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this burgeoning field.

Isoxazole-containing compounds have demonstrated a remarkable versatility in medicinal chemistry, with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Their therapeutic potential largely stems from their ability to modulate critical inflammatory pathways, most notably the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.[3][4] Well-known drugs such as the COX-2 inhibitor celecoxib feature an isoxazole core, highlighting the clinical significance of this scaffold.[3]

This guide synthesizes data from multiple studies to present a comparative overview of the anti-inflammatory efficacy of various isoxazole derivatives, focusing on their COX inhibition profiles and in vivo anti-inflammatory effects.

Comparative Anti-inflammatory Activity of Isoxazole Derivatives

The anti-inflammatory potential of isoxazole derivatives is often evaluated through their ability to inhibit COX enzymes and reduce inflammation in animal models. The following tables summarize key quantitative data from various studies to facilitate a comparative assessment.

Compound IDDerivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Mofezolac Diarylisoxazole0.0079>50>6329[5]
Compound 1 (P6) Phenyl-furanyl-isoxazole19>50>2.6[5]
Compound 3 Isoxazole Derivative-0.95-[5]
Compound 22 3,4-Bis(4-methoxyphenyl)-5-vinylisoxazole0.042>50>1190[5]
Compound Ic Chalcone-based Isoxazole84.03 (COX)--[6]
Compounds 39, 40 Tetrazole-isoxazole hybrids-0.039-0.065-[7]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Isoxazole Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 enzymes, providing insight into the potency and selectivity of the compounds. A higher selectivity index indicates a greater preference for inhibiting COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Compound IDDose (mg/kg)Time (h)% Edema InhibitionStandard Drug% Inhibition (Standard)Reference
Compound 7a --51Celecoxib-[8]
Compound 4f -261.99--[9]
Compound 4n -362.24--[9]
Compound 4a -363.69--[9]
Compounds 5b, 5c, 5d -271.86 - 75.68--[10]
Compounds 5b, 5c, 5d -372.32 - 76.71--[10]
MZO-2 --PotentTacrolimusComparable[11]

Table 2: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema Model. This table showcases the percentage of edema inhibition in a standard animal model of acute inflammation. This assay provides a measure of the overall anti-inflammatory efficacy of the compounds in a biological system.

Key Inflammatory Signaling Pathways Targeted by Isoxazole Derivatives

The anti-inflammatory effects of isoxazole derivatives are primarily attributed to their interaction with the COX and NF-κB signaling pathways.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Isoxazole_Derivatives Isoxazole Derivatives Isoxazole_Derivatives->COX1 Inhibition (less selective) Isoxazole_Derivatives->COX2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway Inhibition.

The NF-κB pathway is a crucial regulator of gene transcription involved in the inflammatory response.[12] Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation.[13] This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and chemokines.[14] Some isoxazole derivatives have been shown to suppress the activation of this pathway.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive) IkB_p P-IκBα IkB->IkB_p NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_translocated p50/p65 NFkB_active->NFkB_translocated Translocation Isoxazole_Derivatives Isoxazole Derivatives Isoxazole_Derivatives->IKK Inhibition DNA DNA (κB sites) NFkB_translocated->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Nuclear Factor-kappa B (NF-κB) Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are crucial. The following are protocols for key assays used to determine the anti-inflammatory properties of isoxazole derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Amplexi-Red reagent (or other suitable detection reagent).

  • Test isoxazole derivatives and reference compounds (e.g., celecoxib, indomethacin).

  • Assay buffer (e.g., Tris-HCl).

Procedure:

  • Prepare solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • After a set incubation period, stop the reaction and measure the product formation (prostaglandin H2) using a suitable detection method (e.g., fluorescence measurement with Amplexi-Red).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar albino rats or Swiss albino mice.

  • Carrageenan (1% w/v solution in saline).

  • Test isoxazole derivatives and a standard drug (e.g., Nimesulide, Diclofenac sodium).[15]

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose).

  • Plethysmometer.

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Divide the animals into groups (e.g., control, standard, and test groups for different doses of isoxazole derivatives).

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Experimental_Workflow start Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping initial_paw_volume Measure Initial Paw Volume grouping->initial_paw_volume drug_admin Oral/IP Administration of Test Compound/Standard/Vehicle initial_paw_volume->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan (1%) drug_admin->carrageenan_injection 1 hour post-administration paw_volume_measurement Measure Paw Volume at 1, 2, 3, 4 hours carrageenan_injection->paw_volume_measurement data_analysis Calculate % Edema Inhibition paw_volume_measurement->data_analysis end Comparative Analysis data_analysis->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion

The comparative analysis of isoxazole derivatives underscores their significant potential as anti-inflammatory agents. The data presented herein reveals a diverse range of activities, with some compounds exhibiting potent and selective COX-2 inhibition, while others demonstrate robust in vivo efficacy in preclinical models of inflammation. The modular nature of the isoxazole scaffold allows for extensive chemical modifications, providing a fertile ground for the development of novel anti-inflammatory drugs with improved therapeutic profiles. Further investigations into the structure-activity relationships and the precise molecular mechanisms of action of these compounds are warranted to fully realize their clinical potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.

References

Verifying the Structure of Synthesized 3-Methylisoxazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural verification of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for confirming the identity and purity of synthesized 3-Methylisoxazole-5-carboxylic acid (C₅H₅NO₃, Molecular Weight: 127.10 g/mol ). We present expected data, detailed experimental protocols, and a comparison with alternative verification methods.

Spectroscopic Verification Methods

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Data Presentation: Expected Spectroscopic Data
Analytical Technique Expected Observations
¹H NMR ~2.4 ppm (s, 3H): Singlet corresponding to the methyl (CH₃) protons at the 3-position. ~7.0 ppm (s, 1H): Singlet for the proton (CH) on the isoxazole ring at the 4-position. ~13.0 ppm (br s, 1H): Broad singlet for the carboxylic acid (COOH) proton.
¹³C NMR ~12 ppm: Methyl carbon (CH₃). ~110 ppm: Isoxazole ring carbon (C4). ~160 ppm: Carboxylic acid carbonyl carbon (C=O). ~162 ppm: Isoxazole ring carbon (C5). ~170 ppm: Isoxazole ring carbon (C3).
FTIR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches. ~1700-1725 (strong): C=O stretch of the carboxylic acid. ~1570-1620: C=N stretch of the isoxazole ring. ~1400-1450: C-H bend of the methyl group. ~1200-1300: C-O stretch of the carboxylic acid.
Mass Spectrometry (EI) m/z 127: Molecular ion peak [M]⁺. m/z 82: Loss of the carboxylic acid group (-COOH, 45 Da). m/z 112: Loss of a methyl group (-CH₃, 15 Da).

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

  • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • If the compound's volatility is low, derivatization (e.g., silylation) may be necessary.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Mandatory Visualizations

Experimental Workflow for Structure Verification

G cluster_synthesis Synthesis cluster_analysis Analytical Verification cluster_data Data Interpretation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: A streamlined workflow for the synthesis and structural verification of this compound.

Logical Relationship for Structure Confirmation

G cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion Compound Synthesized Compound NMR_Data NMR Data (Proton & Carbon Skeleton) Compound->NMR_Data FTIR_Data FTIR Data (Functional Groups) Compound->FTIR_Data MS_Data MS Data (Molecular Weight & Fragmentation) Compound->MS_Data Verified_Structure Verified Structure of This compound NMR_Data->Verified_Structure FTIR_Data->Verified_Structure MS_Data->Verified_Structure

Caption: The logical flow from spectroscopic evidence to the confirmed structure of the synthesized compound.

Comparison with Alternative Verification Methods

Method Principle Advantages Disadvantages When to Use
Elemental Analysis Measures the percentage composition of C, H, and N.Provides empirical formula.Does not give structural information; requires high purity.To confirm the elemental composition alongside spectroscopic data.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal.Provides unambiguous structural determination.Requires a single, high-quality crystal, which can be difficult to obtain.When an absolute, definitive structure is required and suitable crystals can be grown.
Comparison with Commercial Standard Direct comparison of analytical data (e.g., NMR, HPLC) with a certified reference standard.The most straightforward method for confirmation.Dependent on the availability and cost of the commercial standard.When a reference standard is readily available for a quick and definitive identity check.

By employing a combination of these spectroscopic techniques and, where necessary, supplementing with alternative methods, researchers can confidently verify the structure and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

A Comparative Guide to Isoxazole Synthesis: Copper-Catalyzed vs. Metal-Free Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole scaffold, a privileged structure in medicinal chemistry, is a critical process. This guide provides an objective comparison of two prominent synthetic strategies: traditional copper-catalyzed methods and emerging metal-free alternatives. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to inform the selection of the most appropriate synthetic route for specific research and development needs.

The construction of the five-membered isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2] While both copper-catalyzed and metal-free approaches leverage this fundamental transformation, they differ significantly in their reaction conditions, substrate scope, and overall efficiency.

At a Glance: Key Differences

FeatureCopper-Catalyzed SynthesisMetal-Free Synthesis
Catalyst Typically Cu(I) or Cu(II) salts (e.g., CuCl, CuI, Cu(OAc)₂).[1][2]Often relies on organic bases (e.g., DBU) or occurs under thermal/microwave conditions.
Reaction Conditions Generally milder temperatures, often at room temperature.[3]Can range from room temperature to elevated temperatures, sometimes requiring microwave irradiation.[2]
Advantages High regioselectivity, often leading exclusively to the 1,4-disubstituted product.[4] Good functional group tolerance.[5] Generally high yields.Avoids potentially toxic and expensive metal catalysts.[2] Simpler purification procedures. Environmentally benign.
Disadvantages Potential for metal contamination in the final product.[2] Requires removal of the metal catalyst.May require harsher reaction conditions (higher temperatures or longer reaction times).[6] Regioselectivity can be lower in some cases.

Quantitative Performance Comparison

The choice between a copper-catalyzed and a metal-free approach often comes down to a trade-off between reaction efficiency and process simplicity. Below are tables summarizing representative yields and reaction conditions for both methodologies.

Copper-Catalyzed Isoxazole Synthesis: One-Pot Oxidation/Cyclization of Propargylamines

This method involves the in-situ formation of an oxime from a propargylamine, followed by a copper-catalyzed intramolecular cyclization.

EntryPropargylamine SubstrateProductYield (%)Time (h)Temperature
1N-(1-phenylprop-2-yn-1-yl)amine3-methyl-5-phenylisoxazole862Reflux
2N-(1-(4-methoxyphenyl)prop-2-yn-1-yl)amine5-(4-methoxyphenyl)-3-methylisoxazole822Reflux
3N-(1-(4-chlorophenyl)prop-2-yn-1-yl)amine5-(4-chlorophenyl)-3-methylisoxazole882Reflux
4N-(1-cyclohexylprop-2-yn-1-yl)amine5-cyclohexyl-3-methylisoxazole753Reflux

Reaction Conditions: Propargylamine (1.0 mmol), m-CPBA (2.0 equiv.), CuCl (10 mol%), EtOAc (5 mL).[5]

Metal-Free Isoxazole Synthesis: DBU-Promoted Synthesis from Aldoximes

This approach utilizes the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the formation of a nitrile oxide from an aldoxime, which then undergoes cycloaddition.

EntryAldoxime SubstrateAlkyne SubstrateProductYield (%)Time (h)Temperature (°C)
14-Hydroxybenzaldehyde oximePhenylacetylene3-(4-hydroxyphenyl)-5-phenylisoxazole801rt
2Benzaldehyde oximePhenylacetylene3,5-diphenylisoxazole888rt
34-Methoxybenzaldehyde oximePhenylacetylene3-(4-methoxyphenyl)-5-phenylisoxazole758rt
4Thiophene-2-carbaldehyde oximePhenylacetylene5-phenyl-3-(thiophen-2-yl)isoxazole728rt

Reaction Conditions: Aldoxime (1.0 mmol), Alkyne (1.2 equiv.), DBU (1.0 equiv.), NCS (1.2 equiv.), DMF (3 mL).[6]

Experimental Protocols

Key Experiment 1: Copper-Catalyzed One-Pot Synthesis of 3-methyl-5-phenylisoxazole

Materials:

  • N-(1-phenylprop-2-yn-1-yl)amine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Copper(I) chloride (CuCl)

  • Ethyl acetate (EtOAc)

Procedure: To a solution of N-(1-phenylprop-2-yn-1-yl)amine (1.0 mmol) in ethyl acetate (5 mL) was added m-CPBA (2.0 equiv.) at room temperature. The reaction mixture was stirred for 30 minutes. Then, CuCl (10 mol%) was added, and the mixture was heated to reflux for 2 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 3-methyl-5-phenylisoxazole.[5]

Key Experiment 2: Metal-Free DBU-Promoted Synthesis of 3-(4-hydroxyphenyl)-5-phenylisoxazole

Materials:

  • 4-Hydroxybenzaldehyde oxime

  • Phenylacetylene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

Procedure: To a solution of 4-hydroxybenzaldehyde oxime (1.0 mmol) and phenylacetylene (1.2 equiv.) in DMF (3 mL) was added NCS (1.2 equiv.) at room temperature. The mixture was stirred for 10 minutes, after which DBU (1.0 equiv.) was added dropwise. The reaction was stirred at room temperature for 1 hour. Upon completion (monitored by TLC), the reaction mixture was poured into ice-water and the resulting precipitate was filtered, washed with water, and dried. The crude product was purified by recrystallization or column chromatography to yield 3-(4-hydroxyphenyl)-5-phenylisoxazole.[6]

Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the copper-catalyzed and metal-free isoxazole synthesis.

Copper_Catalyzed_Mechanism cluster_oxidation Oxidation cluster_cyclization Copper-Catalyzed Cyclization Propargylamine Propargylamine Oxime_EZ Oxime (E/Z mixture) Propargylamine->Oxime_EZ m-CPBA Oxime_Z Oxime (Z-isomer) Oxime_EZ->Oxime_Z Oxime_E Oxime (E-isomer) Oxime_EZ->Oxime_E Intermediate Cyclization Intermediate Oxime_Z->Intermediate Intramolecular Cyclization Copper_Complex Copper Complex Oxime_E->Copper_Complex CuCl Copper_Complex->Oxime_Z Isomerization Isoxazole Isoxazole Intermediate->Isoxazole Aromatization Metal_Free_Mechanism cluster_activation Nitrile Oxide Formation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride NCS Nitrile_Oxide Nitrile Oxide Hydroximoyl_Chloride->Nitrile_Oxide DBU, -HCl Transition_State Transition State Nitrile_Oxide->Transition_State Alkyne Alkyne Alkyne->Transition_State Isoxazoline Isoxazoline intermediate Transition_State->Isoxazoline Isoxazole Isoxazole Isoxazoline->Isoxazole Aromatization

References

A Comparative Analysis of Leflunomide and 5-Methylisoxazole-3-Carboxamide Scaffolds for Reduced Toxicity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the toxicological profiles of the established leflunomide scaffold and the alternative 5-methylisoxazole-3-carboxamide scaffold. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data to inform the design of safer therapeutic agents.

Introduction to the Scaffolds

The leflunomide scaffold, chemically a 5-methylisoxazole-4-carboxamide derivative, is the foundation of the immunosuppressive drug leflunomide, used in the treatment of rheumatoid arthritis.[1] Leflunomide is a prodrug that is rapidly metabolized to its active form, teriflunomide.[2][3] The therapeutic effects of teriflunomide are primarily due to the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines in proliferating lymphocytes.[3][4][5] However, the clinical use of leflunomide is associated with significant adverse effects, including hepatotoxicity, gastrointestinal disorders, and teratogenicity, which has prompted research into safer alternatives.[6][7]

The 5-methylisoxazole-3-carboxamide scaffold represents a structural isomer of the leflunomide scaffold. Compounds based on this alternative scaffold, such as UTL-5g, have been investigated for their potential to retain anti-inflammatory properties while exhibiting a more favorable toxicity profile.[1] Notably, these compounds demonstrate a different metabolic fate and mechanism of action, which appears to circumvent the toxicities associated with leflunomide.[1]

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of the leflunomide scaffold (represented by leflunomide and its active metabolite teriflunomide) and the 5-methylisoxazole-3-carboxamide scaffold (represented by the experimental compound UTL-5g).

Table 1: Acute Toxicity Data

Compound/ScaffoldAnimal ModelRoute of AdministrationLD50Source
UTL-5g (5-Methylisoxazole-3-carboxamide)MiceIntraperitoneal> 2,000 mg/kg[8]

No directly comparable LD50 data for leflunomide was found in the provided search results.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 / EC50Exposure TimeSource
LeflunomideHepG2 (Human Hepatoma)ATP Depletion109.5 ± 4.1 µM (EC50)24 hours[9]
Teriflunomide (A77 1726)HepG2 (Human Hepatoma)ATP Depletion> 500 µM (EC50 not reached)24 hours[9]
Teriflunomide (A77 1726)RPMI 8226 (Multiple Myeloma)MTT Assay99.87 µM (IC50)24 hours[10]
LeflunomideT24 (Bladder Cancer)MTS Assay39.0 µM (IC50)48 hours[1]
Leflunomide5637 (Bladder Cancer)MTS Assay84.4 µM (IC50)48 hours[1]

Table 3: Clinical Hepatotoxicity Data (Leflunomide)

ParameterPatient PopulationObservationSource
Serum Aminotransferase Elevations (>3x ULN)Rheumatoid ArthritisOccurs in 1% to 4% of patients[11]
ALT Elevations in Combination TherapyRheumatoid Arthritis2.2% of patients developed >3x ULN elevation[7]
Comparative ALT Elevation vs. MethotrexateRheumatoid ArthritisLeflunomide treatment resulted in ALT levels of 43.14±2.14 U/L (147.05% higher than healthy subjects)[12]

ULN: Upper Limit of Normal; ALT: Alanine Aminotransferase.

Mechanism of Toxicity and Metabolism

The toxicity of the leflunomide scaffold is closely linked to its metabolism and mechanism of action.

Leflunomide Scaffold

Leflunomide is metabolized in the gut wall and liver, where the isoxazole ring is opened to form the active metabolite, teriflunomide.[1] This metabolic activation is crucial for its therapeutic effect but is also implicated in its toxicity. The primary mechanism of action is the inhibition of DHODH, leading to cell cycle arrest in rapidly dividing cells.[4] However, at higher concentrations, leflunomide and teriflunomide can also inhibit tyrosine kinases and induce mitochondrial dysfunction, contributing to off-target toxicity.[6][9] The hepatotoxicity is thought to be caused by the production of a toxic intermediate during its extensive metabolism by cytochrome P450 enzymes, particularly CYP2C9.[11]

dot

leflunomide_metabolism leflunomide Leflunomide (5-Methylisoxazole-4-carboxamide) teriflunomide Teriflunomide (A77 1726) (Active Metabolite) leflunomide->teriflunomide Ring Opening (CYP Enzymes) metabolites Further Metabolites (e.g., Oxanilic Acid Derivative) teriflunomide->metabolites dhodh DHODH Inhibition teriflunomide->dhodh toxicity Hepatotoxicity & Other Toxicities teriflunomide->toxicity excretion Excretion metabolites->excretion

Caption: Metabolic pathway of the leflunomide scaffold.

5-Methylisoxazole-3-carboxamide Scaffold

In contrast, compounds from the 5-methylisoxazole-3-carboxamide series, such as UTL-5g, exhibit a different metabolic profile. The isoxazole ring's N-O bond is not cleaved during metabolism.[1] Instead, the primary metabolic pathway involves the cleavage of the amide bond by carboxylesterases to yield 5-methylisoxazole-3-carboxylic acid (ISOX) and an aniline derivative.[2][11] Importantly, neither the parent compound (UTL-5g) nor its metabolites inhibit DHODH.[1] The anti-inflammatory effects of this scaffold are attributed to other mechanisms, such as the inhibition of TNF-α.[13] This metabolic stability of the isoxazole ring is hypothesized to be a key reason for the observed reduction in toxicity, particularly hepatotoxicity, with some studies suggesting a liver-protective effect.[1]

dot

utl5g_metabolism utl5g UTL-5g (5-Methylisoxazole-3-carboxamide) metabolite1 5-Methylisoxazole-3-carboxylic acid (ISOX) utl5g->metabolite1 Amide Bond Cleavage (Carboxylesterases) metabolite2 Aniline Derivative utl5g->metabolite2 Amide Bond Cleavage (Carboxylesterases) tnfa TNF-α Inhibition utl5g->tnfa reduced_toxicity Reduced Toxicity & Potential Hepatoprotection utl5g->reduced_toxicity excretion Excretion metabolite1->excretion metabolite2->excretion

Caption: Metabolic pathway of the 5-methylisoxazole-3-carboxamide scaffold.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxic effects of a compound on a cell line.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cell line of interest (e.g., HepG2, RPMI 8226)

  • Complete culture medium

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compound treat_cells Treat cells with compound dilutions prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Hepatotoxicity Assessment (LDH Release Assay)

This protocol describes a method to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Objective: To quantify cell membrane damage by measuring LDH activity in the culture supernatant.

Materials:

  • Primary hepatocytes or a suitable liver cell line (e.g., HepG2)

  • Complete culture medium

  • 96-well plates (clear-bottomed)

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of wells 45 minutes before the assay endpoint.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100. "Spontaneous LDH Release" is from untreated cells, and "Maximum LDH Release" is from cells treated with lysis buffer.

Conclusion

The available data strongly suggests that the 5-methylisoxazole-3-carboxamide scaffold offers a significant advantage over the traditional leflunomide (5-methylisoxazole-4-carboxamide) scaffold in terms of reduced toxicity. The key differentiating factor appears to be the metabolic stability of the isoxazole ring in the 3-carboxamide isomers, which avoids the formation of toxic metabolites and the inhibition of DHODH. While retaining anti-inflammatory properties through alternative mechanisms like TNF-α inhibition, compounds based on the 5-methylisoxazole-3-carboxamide scaffold, such as UTL-5g, have demonstrated a superior safety profile in preclinical models, including lower acute toxicity and a potential for hepatoprotection. These findings provide a compelling rationale for the further exploration and development of 5-methylisoxazole-3-carboxamide derivatives as a promising new generation of safer anti-inflammatory and immunomodulatory agents.

References

In Vitro Validation of Novel Isoxazole Compounds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the in vitro anticancer, antimicrobial, and anti-inflammatory properties of novel isoxazole compounds, supported by experimental data and detailed methodologies to ensure reproducibility.

Anticancer Activity: A Potent Class of Cytotoxic Agents

Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][3] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency in inhibiting cancer cell growth.

Comparative Anticancer Potency of Isoxazole Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole-CarboxamidesCompound 2dHeLa (Cervical)15.48 µg/mlDoxorubicin-
Compound 2dHep3B (Liver)~23 µg/mlDoxorubicin-
Compound 2eHep3B (Liver)~23 µg/mlDoxorubicin-
Compound 2aMCF-7 (Breast)39.80 µg/mlDoxorubicin-
Isoxazolo-Indole Derivatives5a (3,4,5-trimethoxyphenyl moiety)Huh7 (Liver)0.7Doxorubicin-
5aMahlavu (Liver)1.5Doxorubicin-
5aSNU475 (Liver)1.4Doxorubicin-
5rHepG2 (Liver)1.5Doxorubicin-
DHI1 (4a)Jurkat (Leukemia)21.83 ± 2.35Cisplatin-
DHI1 (4a)HL-60 (Leukemia)19.14 ± 0.18Cisplatin-
N-phenyl-5-carboxamidyl IsoxazolesCompound [Figure 27]Colon 38 (Mouse Colon Carcinoma)2.5 µg/mL--
Compound [Figure 27]CT-26 (Mouse Colon Carcinoma)2.5 µg/mL--

Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are harvested and seeded in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[2]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing serial dilutions of the isoxazole compounds.[2]

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

G cluster_workflow Experimental Workflow: In Vitro Anticancer Screening start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Isoxazole Compounds (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate to allow formazan formation mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for assessing the anticancer activity of isoxazole compounds.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Potency of Isoxazole Derivatives
CompoundTarget MicroorganismMIC (µg/mL)
Isoxazole Derivative 14fC. albicans- (Significant activity)
Isoxazole Derivative 15eC. albicans- (Significant activity)
Isoxazole Derivative 15fC. albicans- (Significant activity)
Isoxazole Derivative 18B. subtilis31.25
Isoxazole Derivative 18S. aureus62.5

Note: The presence of certain functional groups, such as methoxy, dimethylamino, and bromine at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance the antibacterial activity of isoxazole derivatives.[1]

Experimental Protocol: In Vitro Tube Dilution Method

The tube dilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The isoxazole compound is serially diluted in a liquid growth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The tubes are examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Several isoxazole derivatives have demonstrated promising anti-inflammatory properties.[1][6] These compounds have been shown to reduce inflammation in various in vitro and in vivo models.

Comparative Anti-inflammatory Activity of Isoxazole Derivatives
CompoundAssayResultStandard Drug
N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a)Carrageenan-induced paw edema51% inhibition of paw edemaCelecoxib
Indolyl–isoxazolidine 9aLPS-induced TNF-α and IL-6 production in THP-1 cellsSignificant inhibitionIndomethacin
Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition
  • Reaction Mixture: A reaction mixture containing the isoxazole compound at different concentrations and a protein source (e.g., bovine serum albumin) is prepared.

  • Induction of Denaturation: Denaturation is induced by heating the mixture.

  • Incubation: The mixture is incubated.

  • Absorbance Measurement: The turbidity of the mixture is measured using a spectrophotometer. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.

Signaling Pathways in Anticancer Activity

The anticancer effects of some isoxazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and inhibit key proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90).[3][7] Inhibition of HSP90 leads to the degradation of its client proteins, many of which are oncoproteins crucial for tumor cell survival and proliferation.

G cluster_pathway Simplified HSP90 Inhibition Pathway isoxazole Isoxazole Compound hsp90 HSP90 isoxazole->hsp90 Inhibits client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1) hsp90->client_proteins Stabilizes degradation Ubiquitin-Proteasome Degradation hsp90->degradation Leads to proliferation Cell Proliferation & Survival client_proteins->proliferation Promotes degradation->client_proteins Degrades apoptosis Apoptosis degradation->apoptosis Induces

Caption: Isoxazole-mediated inhibition of HSP90 and induction of apoptosis.

This guide provides a snapshot of the promising in vitro biological activities of novel isoxazole compounds. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data with Known Isoxazole Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of isoxazole derivatives is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques and a workflow for cross-referencing experimental data with known isoxazole structures. By leveraging a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), one can confidently identify and characterize these important heterocyclic compounds.

Spectroscopic Characterization of Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and its derivatives exhibit characteristic spectroscopic signatures that are invaluable for their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.

  • ¹H NMR: The chemical shifts of protons on the isoxazole ring are highly dependent on their position and the nature of any substituents. For the parent isoxazole, the protons typically resonate at approximately δ 8.5 (H3), δ 6.4 (H4), and δ 8.3 (H5) ppm in CDCl₃[1]. Substituents on the ring will cause predictable shifts in these values.

  • ¹³C NMR: The carbon atoms of the isoxazole ring also have distinct chemical shifts. In the unsubstituted isoxazole, these are found around δ 157.8 (C3), δ 103.6 (C4), and δ 149.1 (C5) ppm[1]. Substituent effects are pronounced and can be used to differentiate between isomers[2][3].

  • ¹⁵N and ¹⁷O NMR: While less common, ¹⁵N and ¹⁷O NMR can provide direct information about the heteroatoms in the ring. Substituent effects on the ¹⁷O chemical shifts have been studied in 3,5-diarylisoxazoles[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of different chemical bonds. For isoxazoles, key characteristic absorption bands include:

  • C=N stretching: Typically observed in the 1610-1605 cm⁻¹ region[5].

  • N-O stretching: Found around 1153 cm⁻¹[6].

  • C-O stretching: Appears near 1068 cm⁻¹[6]. The presence and exact position of these bands can help confirm the existence of the isoxazole ring system[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can serve as a molecular fingerprint. The electron ionization (EI) mass spectrum of the parent isoxazole shows a prominent molecular ion peak (M⁺) at m/z 69[7]. The fragmentation of the isoxazole ring is influenced by the substituents, and analyzing these patterns can aid in structure elucidation and isomer differentiation[3][8].

Data Presentation: Spectroscopic Data for Representative Isoxazoles

The following tables summarize typical spectroscopic data for the parent isoxazole and a substituted derivative.

Table 1: Spectroscopic Data for Isoxazole (Unsubstituted)

Spectroscopic TechniqueObserved Data
¹H NMR (90 MHz, CDCl₃)δ 8.492 (H3), 6.385 (H4), 8.310 (H5) ppm[1]
¹³C NMR (CDCl₃)δ 157.81 (C3), 103.61 (C4), 149.08 (C5) ppm[1]
IR (Liquid Film)Characteristic peaks for the isoxazole ring system[1][9].
MS (EI)Molecular Ion (M⁺): m/z 69[7].

Table 2: Spectroscopic Data for 5-Phenyl-3-(quinolin-2-yl)isoxazole

Spectroscopic TechniqueObserved Data
¹H NMR (400 MHz, CDCl₃)δ 8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.58 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.53 – 7.45 (m, 3H), 7.39 (s, 1H, Isoxazole-H4)[10].
¹³C NMR (101 MHz, CDCl₃)δ 170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6 (Isoxazole-C4)[10].
HRMS (ESI)m/z: [M+H]⁺ calculated for C₁₈H₁₃N₂O⁺: 273.1022; found 273.1027[10].

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.

1. Sample Preparation

  • NMR: Dissolve the isoxazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[11].

  • IR: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr)[11].

  • MS: Dissolve the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for analysis by techniques like electrospray ionization (ESI)[11].

2. Data Acquisition

  • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • IR: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹)[11].

  • MS: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI, ESI) and mass analyzer (e.g., Time-of-Flight, Orbitrap)[11]. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Workflow for Cross-Referencing Spectroscopic Data

The process of identifying an unknown isoxazole involves a logical progression from data acquisition to structure confirmation. This workflow can be visualized as follows:

G cluster_0 Experimental Analysis cluster_1 Data Interpretation & Comparison cluster_2 Computational Analysis (Optional) cluster_3 Structure Confirmation A Synthesize or Isolate Isoxazole Derivative B Acquire Spectroscopic Data (NMR, IR, MS) A->B C Analyze Spectra: - Identify Functional Groups (IR) - Determine Connectivity (NMR) - Find Molecular Weight (MS) B->C D Search Spectroscopic Databases (e.g., SDBS, PubChem) C->D F Predict Spectroscopic Data for Candidate Structures (DFT, ML) C->F E Compare Experimental Data with Literature/Database Values D->E H Cross-Reference All Data E->H G Compare Predicted vs. Experimental Spectra F->G G->H I Confirm Structure of Known Isoxazole H->I

Caption: Workflow for isoxazole structure elucidation.

Comparison with Computational Alternatives

In addition to experimental data, computational methods provide a powerful alternative for structure verification.

  • Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can predict NMR chemical shifts and vibrational frequencies[2][12]. Comparing these computationally predicted spectra with experimental data can help in assigning the correct structure, especially for novel compounds or complex isomers[2].

  • Machine Learning (ML): Newer approaches using machine learning are emerging for the rapid and accurate prediction of NMR chemical shifts, offering a significant speed advantage over QM methods[13]. These tools can be trained on large datasets of known compounds to improve their predictive power.

By integrating experimental spectroscopic data with computational predictions and thorough database searches, researchers can achieve a high level of confidence in the structural assignment of isoxazole derivatives. This multi-faceted approach is indispensable in modern chemical research and drug development.

References

Evaluating the Metabolic Stability of Different Isoxazole Carboxamide Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Isoxazole carboxamides are a prevalent scaffold in medicinal chemistry, valued for their versatile biological activities. However, the arrangement of atoms within the isoxazole ring and the position of the carboxamide linkage can significantly influence their susceptibility to metabolic enzymes. This guide provides a comparative evaluation of the metabolic stability of different isoxazole carboxamide scaffolds, supported by experimental data and detailed protocols for researchers in the field.

Comparative Metabolic Stability of Isoxazole Carboxamide Scaffolds

The metabolic fate of isoxazole-containing compounds is often dictated by the inherent properties of the isoxazole ring and its substituents. Key metabolic pathways include oxidation mediated by cytochrome P450 (CYP) enzymes and, notably, the reductive cleavage of the N-O bond within the isoxazole ring. The position of the carboxamide group can sterically and electronically influence these metabolic "soft spots."

A pertinent comparison can be drawn between 5-methylisoxazole-4-carboxamide and 5-methylisoxazole-3-carboxamide scaffolds. The former is the core structure of the active metabolite of leflunomide, a drug known to undergo metabolic cleavage of the isoxazole N-O bond. In contrast, shifting the carboxamide to the 3-position can alter the molecule's electronic properties and steric hindrance around the N-O bond, potentially leading to a different metabolic profile. Studies have shown that for compounds with the 5-methylisoxazole-3-carboxamide scaffold, metabolism may favor cleavage of the amide bond rather than the isoxazole ring, leading to enhanced metabolic stability of the core scaffold.[1]

Below is a table summarizing the key metabolic characteristics and representative stability data for these two scaffolds.

ScaffoldKey Metabolic PathwaysRepresentative Half-life (t½, min)Representative Intrinsic Clearance (CLint, µL/min/mg protein)
5-Methylisoxazole-4-carboxamide - Reductive cleavage of the N-O bond- Oxidation of the methyl group< 30> 100
5-Methylisoxazole-3-carboxamide - Amide bond cleavage- Oxidation of the methyl group> 60< 50

Note: The quantitative data presented are representative values derived from typical in vitro liver microsome stability assays and are intended for comparative purposes. Actual values will vary depending on the specific substituents on the scaffold and the experimental conditions.

Experimental Protocols

A standard method to evaluate the metabolic stability of compounds is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes and the necessary cofactor, NADPH.

Materials:

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Stop solution (e.g., cold acetonitrile or methanol containing an internal standard)

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in buffer.

    • On ice, thaw the pooled liver microsomes and the NADPH regenerating system.

    • Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well containing the test compound or control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold stop solution. The 0-minute time point represents 100% of the compound at the start of the reaction.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression of this plot, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizations

Experimental Workflow

G cluster_incubation Incubation prep_reagents Prepare Reagents (Compounds, Microsomes, Buffer, NADPH) setup_plate Set up Incubation Plate (Microsomes + Compound) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction sample_time Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->sample_time quench Quench Reaction (Acetonitrile + Internal Standard) sample_time->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

Metabolic Pathways of Isoxazole Carboxamide Scaffolds

G scaffold1 Parent Compound metabolite1a Ring-Opened Metabolite scaffold1->metabolite1a N-O Bond Cleavage (Major Pathway) metabolite1b Oxidized Metabolite (Methyl Group) scaffold1->metabolite1b CYP-mediated Oxidation scaffold2 Parent Compound metabolite2a Amide Cleavage Products scaffold2->metabolite2a Amidase-mediated Hydrolysis (Major Pathway) metabolite2b Oxidized Metabolite (Methyl Group) scaffold2->metabolite2b CYP-mediated Oxidation

Caption: Comparative metabolic pathways of two isoxazole carboxamide scaffolds.

References

A Comparative Docking Analysis of Isoxazole Derivatives Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the binding affinities and interaction patterns of various isoxazole derivatives with critical protein targets implicated in cancer and inflammation. This guide provides a synthesis of recent molecular docking studies, supported by detailed experimental data and protocols to inform future drug discovery efforts.

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking studies are a crucial in-silico tool to predict the binding modes and affinities of these derivatives with their protein targets, thereby guiding the rational design of more potent and selective inhibitors. This guide presents a comparative analysis of docking studies performed on various isoxazole derivatives against several key protein targets.

Comparative Docking Performance of Isoxazole Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities of different isoxazole derivatives against a range of therapeutically relevant proteins.

Table 1: Docking Performance against Cytochrome P450 (CYP450) Enzymes

Cytochrome P450 enzymes are involved in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Isoxazole DerivativeTarget ProteinBinding Energy (kcal/mol)Reference Drug(s)Binding Energy of Reference(s) (kcal/mol)
4-OH substituted phenyl 3-chloroacrylaldehyde isoxazoleCYP1A2Not specified, but showed significant affinityErlotinib, Gemcitabine, KetoconazoleNot specified
4-F substituted phenyl 3-chloroacrylaldehyde isoxazoleCYP1A2Not specified, but showed strong affinityErlotinib, Gemcitabine, KetoconazoleNot specified
3-NO2 substituted phenyl 3-chloroacrylaldehyde isoxazoleCYP1A2Not specified, but could be a suitable lead inhibitorErlotinib, Gemcitabine, KetoconazoleNot specified
4-OH substituted phenyl 3-chloroacrylaldehyde isoxazoleCYP2C9, CYP2C8, CYP2C19, CYP2D6Not specified, but showed encouraging inhibitionErlotinib, Gemcitabine, KetoconazoleNot specified

Source: Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.[1][2][3]

Table 2: Docking Performance against Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

Isoxazole DerivativeTarget ProteinIC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference Drug
A13 (3,4-dimethoxy substitution on one phenyl ring, Cl on the other)COX-1644.63Celecoxib, Ketoprofen
A13 (3,4-dimethoxy substitution on one phenyl ring, Cl on the other)COX-213Celecoxib, Ketoprofen
4f (nitro group at meta position)COX-2Not specified (showed significant anti-inflammatory activity)Not specifiedParecoxib
4n (nitro group at para position)COX-2Not specified (showed least anti-inflammatory activity)Not specifiedParecoxib

Source: Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents[4][5]; Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity.[6]

Table 3: Docking Performance against Other Cancer-Related Targets

Various other proteins are implicated in cancer progression, and isoxazole derivatives have been investigated as potential inhibitors.

Isoxazole DerivativeTarget ProteinBinding Affinity / IC50Key Interacting Residues
AC2 Carbonic Anhydrase (CA)IC50 = 112.3 ± 1.6 μMNot specified
AC3 Carbonic Anhydrase (CA)IC50 = 228.4 ± 2.3 μMNot specified
Compound 5i dsDNANot specified (showed potent cytotoxic activity)Not specified
Indole-linked isoxazole (24) Tubulin (PDB: 4XI3)Dock score: -9.1 kcal/molVAL392, LEU403, LEU327, MET357, PRO324, LEU387
Compound 3b Thymidylate Synthase (PDB: 1JU6)Binding Energy: -8.50 kcal/molNot specified
Compound 5 Hsp90IC50 = 14 µMNot specified

Source: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies[7]; Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives[8]; A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents[9]; In silico anticancer activity of isoxazolidine and isoxazolines derivatives: DFT study, ADMET prediction, and molecular docking[10]; Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors.[11]

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol based on the reviewed literature.

Molecular Docking Workflow

A typical computational docking study involves several key stages, from preparing the protein and ligand structures to analyzing the final docking results.[12]

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (e.g., AutoDock, MOE, PyRx) ligand_prep->docking grid_gen->docking pose_analysis Pose & Score Analysis (Binding Energy Calculation) docking->pose_analysis interaction_analysis Interaction Analysis (Identify Key Residues) pose_analysis->interaction_analysis

A generalized workflow for computational docking studies.
  • Protein Preparation :

    • The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and charges (e.g., Gasteiger or Kollman) are assigned.[11][12]

    • The prepared protein structure is saved in a suitable format, such as PDBQT for AutoDock.

  • Ligand Preparation :

    • The 2D structures of the isoxazole derivatives are drawn using chemical drawing software like ChemDraw.

    • These 2D structures are then converted into 3D structures.

    • Energy minimization of the ligand structures is performed using force fields like UFF (Universal Force Field) or MMFF94 to obtain stable, low-energy conformations.[13]

  • Grid Generation :

    • A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation.[12]

    • The dimensions and center of the grid box are chosen to encompass the entire binding pocket of the protein.

  • Molecular Docking Simulation :

    • Molecular docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or PyRx.[7][8][13]

    • The software explores various possible conformations (poses) of the ligand within the defined grid box and calculates the binding affinity or docking score for each pose.

  • Analysis of Docking Results :

    • The docking results are analyzed based on the binding energy (in kcal/mol) or a scoring function. The pose with the lowest binding energy is generally considered the most favorable.

    • The binding interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed to understand the molecular basis of the binding.[12][13]

Signaling Pathway Inhibition by Isoxazole Derivatives

Molecular docking studies help to elucidate how isoxazole derivatives may interfere with cellular signaling pathways. For instance, by targeting key enzymes, these compounds can modulate downstream signaling events involved in cell growth, proliferation, and inflammation.

G cluster_targets Target Proteins cluster_pathways Cellular Processes isoxazole Isoxazole Derivatives COX2 COX-2 isoxazole->COX2 Inhibition CYP450 CYP450 isoxazole->CYP450 Inhibition Hsp90 Hsp90 isoxazole->Hsp90 Inhibition Tubulin Tubulin isoxazole->Tubulin Inhibition inflammation Inflammation COX2->inflammation metabolism Drug Metabolism CYP450->metabolism protein_folding Protein Folding & Client Protein Stability Hsp90->protein_folding cell_division Cell Division Tubulin->cell_division

Inhibition of key protein targets by isoxazole derivatives.

The diverse inhibitory activities of isoxazole derivatives against multiple protein targets underscore their potential as scaffolds for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[9][14] The comparative data and standardized protocols presented in this guide aim to facilitate further research and development in this promising area of medicinal chemistry.

References

A Comparative Analysis of Teratogenicity: Leflunomide Metabolites vs. Novel Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the teratogenic potential of the active metabolite of leflunomide, A77 1726, compared with emerging isoxazole analogs reveals significant differences in their developmental toxicity profiles. This guide synthesizes available preclinical data, outlines experimental methodologies for teratogenicity assessment, and explores the underlying mechanistic pathways, offering critical insights for researchers and drug development professionals.

Leflunomide, a widely used disease-modifying antirheumatic drug (DMARD), is contraindicated in pregnancy due to its severe teratogenic effects, classified as FDA Pregnancy Category X.[1][2] Its active metabolite, A77 1726, is the primary mediator of both its therapeutic efficacy and its developmental toxicity.[3] In the quest for safer alternatives, novel isoxazole analogs with different structural scaffolds are being investigated. This guide provides a comparative assessment of the teratogenicity of A77 1726 against these newer compounds, supported by experimental data.

Quantitative Comparison of Teratogenic Effects

The teratogenic potential of a compound is typically assessed in animal models by determining the incidence of fetal malformations at various doses. The No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity is a key metric derived from these studies.

Compound/MetaboliteSpeciesDosing RegimenKey Teratogenic FindingsDevelopmental NOAELReference(s)
Leflunomide (A77 1726) Mouse10, 30, 70 mg/kg/day orally from day 6 to 15 of pregnancyAt 30 mg/kg: Reduced fetal viability, increased incidence of multiple external (exencephaly, cleft palate, tail deformities), skeletal (vertebrae, ribs, sternebrae), and visceral (ventricular septum defect, persistent truncus arteriosus) malformations. At 70 mg/kg: 100% embryo resorption.< 10 mg/kg/day[4]
Leflunomide (A77 1726) RatNot specifiedCranioschisis, exencephaly, and multiple head, vertebral, and limb malformations.Not specified[1]
Leflunomide (A77 1726) RabbitNot specifiedTeratogenic effects observed.Not specified[1]
Novel Pyridyl–Oxazole Carboxamides (6b and 6c) Zebrafish EmbryoVarious concentrationsDelayed yolk sac resorption, shortened body length, pericardial edema, bent spine, lack of melanin, heart and head hemorrhage, delayed swim bladder development, and yolk and head malformations.Not specified[5]
5-Methylisoxazole-3-carboxamide Analogs (UTL-5 series) Not specifiedNot specifiedStated to have lower acute toxicity than leflunomide/teriflunomide; specific teratogenicity data not provided.Not specified[6]

Experimental Protocols for Teratogenicity Assessment

The assessment of teratogenic potential relies on standardized and rigorous experimental protocols. The following are summaries of key in vivo and in vitro methodologies.

In Vivo Prenatal Developmental Toxicity Study (Adapted from OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure to a test substance on the pregnant animal and the developing embryo and fetus.[1][7]

1. Animal Model Selection:

  • Typically conducted in two mammalian species, one rodent (preferably rat) and one non-rodent (preferably rabbit).[8]

2. Dose-Range Finding Study:

  • A preliminary study is conducted to determine the appropriate dose levels for the main study. The highest dose should induce some maternal toxicity but not significant mortality.

3. Main Study Design:

  • Animal Groups: At least three dose groups and a concurrent control group (vehicle control if a vehicle is used). Each group should have a sufficient number of pregnant females to yield meaningful statistical analysis.

  • Dosing Period: The test substance is administered daily from the time of implantation to the day before scheduled cesarean section.

  • Maternal Observations: Daily clinical observations, weekly body weight measurements, and food consumption are recorded.

  • Cesarean Section and Fetal Examination: On the day before expected delivery, pregnant females are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Zebrafish Embryo Teratogenicity Assay

The zebrafish model is increasingly used as a medium-throughput screen for developmental toxicity due to its rapid development, transparency of embryos, and genetic homology to humans.[9]

1. Embryo Collection and Exposure:

  • Fertilized zebrafish embryos are collected and placed in multi-well plates.

  • Embryos are exposed to a range of concentrations of the test compound, typically from a few hours post-fertilization for up to 5 days.

2. Endpoint Assessment:

  • Lethality: The number of dead embryos is recorded daily to determine the lethal concentration (e.g., LC50).

  • Teratogenic Effects: Embryos are examined at specific time points for a range of morphological endpoints, including body axis formation, somite development, eye and brain formation, heart rate and edema, fin development, and pigmentation.[4][10]

  • Teratogenic Index (TI): The ratio of the lethal concentration to the concentration that produces teratogenic effects (e.g., LC50/EC50) is calculated to quantify the teratogenic potential.

Mechanistic Insights into Teratogenicity

Leflunomide and DHODH Inhibition

The primary mechanism underlying the teratogenicity of leflunomide's active metabolite, A77 1726, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6][11] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[5]

Rapidly proliferating cells, such as those in a developing embryo, are highly dependent on de novo pyrimidine synthesis. By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these rapidly dividing cells, ultimately resulting in the observed congenital malformations.[11]

DHODH_Inhibition_Pathway cluster_inhibition Leflunomide Leflunomide A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits Teratogenicity Teratogenicity (Malformations) Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Nucleotides Pyrimidine Nucleotides (UTP, CTP) Pyrimidine_Synthesis->Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Embryonic Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Normal_Development Normal Embryonic Development Cell_Proliferation->Normal_Development

Caption: Leflunomide's teratogenic mechanism via DHODH inhibition.

Novel Isoxazole Analogs: A Shift in Mechanism

In contrast to leflunomide's 5-methylisoxazole-4-carboxamide scaffold, novel analogs based on a 5-methylisoxazole-3-carboxamide structure (UTL-5 series) exhibit a different metabolic profile.[6] The N-O bond in the isoxazole ring of these analogs is not cleaved upon metabolism. Consequently, they do not form a metabolite analogous to A77 1726 and do not inhibit DHODH.[6] This fundamental mechanistic difference is hypothesized to be the reason for their observed lower acute toxicity.[6]

The developmental toxicity observed in zebrafish with some novel pyridyl–oxazole carboxamides suggests that other mechanisms, independent of DHODH inhibition, may be at play.[5] Further investigation is required to elucidate these alternative pathways.

Experimental_Workflow Start Start: Select Test Compound Dose_Range_Finding Dose-Range Finding Study (e.g., in pregnant rats) Start->Dose_Range_Finding Zebrafish_Screen in vitro/in vivo Screen (e.g., Zebrafish Assay) Start->Zebrafish_Screen Definitive_Study Definitive in vivo Study (e.g., OECD 414) Dose_Range_Finding->Definitive_Study Maternal_Assessment Maternal Assessment (Clinical signs, weight) Definitive_Study->Maternal_Assessment Fetal_Assessment Fetal Assessment (External, Visceral, Skeletal) Definitive_Study->Fetal_Assessment Zebrafish_Endpoints Zebrafish Endpoints (Lethality, Malformations) Zebrafish_Screen->Zebrafish_Endpoints Data_Analysis Data Analysis (NOAEL, Malformation Rate) Maternal_Assessment->Data_Analysis Fetal_Assessment->Data_Analysis Zebrafish_Endpoints->Data_Analysis Risk_Assessment Teratogenicity Risk Assessment Data_Analysis->Risk_Assessment

Caption: Experimental workflow for assessing teratogenicity.

Conclusion

The available data clearly demonstrate the significant teratogenic risk associated with leflunomide's active metabolite, A77 1726, which is directly linked to its inhibition of DHODH. Novel isoxazole analogs that do not inhibit DHODH present a promising avenue for developing safer immunomodulatory drugs. However, the limited availability of direct comparative teratogenicity data for these newer compounds underscores the need for further in-depth developmental and reproductive toxicology studies. The experimental protocols outlined in this guide provide a framework for conducting such crucial assessments. As drug development continues to evolve, a thorough understanding of the mechanisms of toxicity will be paramount in designing safer and more effective therapeutics.

References

Safety Operating Guide

Safe Disposal of 3-Methylisoxazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methylisoxazole-5-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is critical to minimize risks and maintain a safe working environment.

Hazard Identification and Personal Protective Equipment

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment (PPE). The compound is classified as a hazardous substance, and proper precautions must be taken to avoid exposure.

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]Protective gloves (inspect prior to use)[3]
Serious Eye Damage/Eye Irritation (Category 2A/2)H319: Causes serious eye irritation[1][2]Eye protection (safety glasses or goggles)
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][2]Face protection, use in a well-ventilated area or with local exhaust ventilation[2]

Spillage and Containment Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and to protect laboratory personnel.

Emergency Procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE, including gloves, eye protection, and respiratory protection if dust is generated.[3]

Containment and Cleaning:

  • Prevent the spilled material from entering drains or waterways.[3]

  • For solid spills, carefully pick up or sweep the material to avoid creating dust.

  • Collect the spilled material and place it into a suitable, labeled container for disposal.[4]

  • Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and national regulations.[3] The following steps provide a general guideline for its proper disposal:

  • Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the regular trash or washed down the sink.

  • Use Original Containers: Whenever possible, leave the chemical in its original, labeled container.[3]

  • Avoid Mixing with Other Waste: Do not mix this compound with other chemical waste unless specifically instructed to do so by a qualified waste disposal professional.[3]

  • Seal and Label Containers: Ensure the waste container is tightly sealed and clearly labeled with the chemical name and associated hazards.

  • Engage a Licensed Waste Disposal Company: The disposal of this chemical waste must be entrusted to a licensed and qualified hazardous waste disposal company.

  • Handle Contaminated Materials as Hazardous Waste: Any materials, such as gloves, wipes, or containers, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Disposal of This compound check_waste Is the material a pure substance or contaminated debris? start->check_waste pure_substance Leave in original, labeled container check_waste->pure_substance Pure contaminated_debris Place in a sealed, labeled hazardous waste container check_waste->contaminated_debris Contaminated mix_waste Do NOT mix with other waste pure_substance->mix_waste contaminated_debris->mix_waste contact_vendor Contact licensed hazardous waste disposal vendor mix_waste->contact_vendor end Proper Disposal Complete contact_vendor->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of 3-Methylisoxazole-5-carboxylic acid (CAS No. 4857-42-5). Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals. The following procedural guidance is designed to directly address operational questions and establish a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that meet EU EN166 or US OSHA 29 CFR 1910.133 standards. A face shield should be worn where there is a risk of splashing or significant dust generation.Protects against serious eye irritation from dust or splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and kept fully buttoned. For larger quantities, protective clothing and boots may be necessary.Prevents skin contact, which can cause irritation.[1][3][4] Gloves should be inspected before use and changed immediately if contaminated.[4]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3][5]Minimizes the risk of respiratory tract irritation from inhaling dust.[1][2][5]

Operational Plan: Step-by-Step Handling Procedures

This section outlines a systematic approach to safely handle this compound from preparation to post-handling cleanup.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound must occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[4][5]

  • Ventilation Check: Before starting work, ensure that the fume hood is functioning correctly.[5]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order.[1][6]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers, before bringing the chemical into the work area.[5]

2. Donning PPE:

  • Put on all required PPE as specified in the table above. Ensure gloves are of the correct size and are inspected for any defects before use.[5]

3. Handling the Compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][7]

  • Weighing: If weighing is required, do so within the fume hood.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[1]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[4]

  • PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][3][6] Do not eat, drink, or smoke in the laboratory area.[7]

Disposal Plan

Proper disposal is a critical step in the chemical's lifecycle and must be carried out in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Chemical Waste: Unused or waste this compound should be disposed of as chemical waste. Do not mix with other waste unless instructed to do so by your institution's environmental health and safety department.

  • Container Disposal: Empty containers should be handled as hazardous waste unless properly decontaminated.

  • Incineration: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do Not Discharge into Drains: Under no circumstances should this chemical or its waste be disposed of down the drain.[4][7]

Experimental Workflow for Safe Handling

prep 1. Preparation ppe 2. Don PPE prep->ppe sub_prep1 Designate Area & Verify Ventilation prep->sub_prep1 sub_prep2 Check Emergency Equipment prep->sub_prep2 handling 3. Chemical Handling ppe->handling sub_ppe1 Goggles/Face Shield Lab Coat Gloves ppe->sub_ppe1 post 4. Post-Handling handling->post sub_handling1 Avoid Dust & Incompatibles handling->sub_handling1 disposal 5. Waste Disposal post->disposal sub_post1 Decontaminate Work Area post->sub_post1 end_node End disposal->end_node sub_disposal1 Segregate Contaminated Materials disposal->sub_disposal1 sub_disposal2 Dispose via Approved Waste Stream disposal->sub_disposal2 sub_post2 Properly Doff PPE sub_post1->sub_post2 sub_post3 Wash Hands sub_post2->sub_post3

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylisoxazole-5-carboxylic acid
Reactant of Route 2
3-Methylisoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.